N-Allyl-3-phenylprop-2-en-1-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
(E)-3-phenyl-N-prop-2-enylprop-2-en-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N/c1-2-10-13-11-6-9-12-7-4-3-5-8-12/h2-9,13H,1,10-11H2/b9-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPYILWXWVRMLOH-RMKNXTFCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNCC=CC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCNC/C=C/C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to N-Allyl-3-phenylprop-2-en-1-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Allyl-3-phenylprop-2-en-1-amine, also known as N-allylcinnamylamine, is an organic compound belonging to the family of allylic amines. Its structure incorporates a cinnamyl group, characterized by a phenyl ring attached to a propenyl chain, and an N-allyl substituent. While extensive experimental data for this specific molecule is limited in public scientific databases, its chemical properties and reactivity can be inferred from its constituent functional groups and the known chemistry of related cinnamylamine derivatives. Cinnamic acid and its derivatives are known to exhibit a range of biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties.[1][2][3][4] This guide provides a summary of the predicted chemical properties, a detailed potential synthesis protocol, and an overview of the expected chemical behavior of this compound.
Core Chemical Properties
| Property | Value | Source |
| IUPAC Name | N-(prop-2-en-1-yl)-3-phenylprop-2-en-1-amine | - |
| Synonyms | N-allylcinnamylamine, N-cinnamyl-N-allylamine | [5] |
| Molecular Formula | C₁₂H₁₅N | Calculated |
| Molecular Weight | 173.26 g/mol | Calculated |
| Appearance | Expected to be a yellow oil | [6] |
| Canonical SMILES | C=CCNCC=CC1=CC=CC=C1 | - |
| InChI Key | InChIKey=... | (Not available) |
| CAS Number | (Not available) | [5] |
Experimental Protocols
A plausible and commonly employed method for the synthesis of this compound is the reductive amination of cinnamaldehyde with allylamine. This two-step, one-pot procedure involves the initial formation of an imine, followed by its reduction to the corresponding secondary amine.
Synthesis of this compound via Reductive Amination[6]
Materials:
-
Cinnamaldehyde (1 equivalent)
-
Allylamine (1 equivalent)
-
Chloroform (or another suitable solvent)
-
Sodium sulfate (Na₂SO₄)
-
Methanol
-
Sodium borohydride (NaBH₄) (2 equivalents)
-
1 M Sodium hydroxide (NaOH) solution
-
Diethyl ether
-
1.2 M Hydrochloric acid (HCl)
-
Ammonium hydroxide (NH₄OH)
-
Dichloromethane (DCM)
Procedure:
-
Imine Formation: To a round-bottom flask equipped with a magnetic stir bar, add cinnamaldehyde (1 equiv.), allylamine (1 equiv.), and chloroform.
-
Stir the reaction mixture at 60°C for approximately 4 hours.
-
Cool the mixture to room temperature and filter it over anhydrous sodium sulfate to remove any water formed.
-
Concentrate the filtrate under reduced pressure (in vacuo) to remove the solvent.
-
Reduction of the Imine: Dissolve the crude imine intermediate in methanol.
-
Cool the solution in an ice bath and add sodium borohydride (2 equiv.) portion-wise, while maintaining the temperature.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Work-up and Purification: Quench the reaction by the slow addition of aqueous NaOH solution.
-
Extract the aqueous layer with diethyl ether (2 x 25 mL).
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate in vacuo.
-
Acidify the residue with 1.2 M hydrochloric acid, followed by washing with diethyl ether (2 x 50 mL) to remove non-basic impurities.
-
Basify the aqueous layer with ammonium hydroxide.
-
Extract the product with dichloromethane (2 x 50 mL).
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate in vacuo to yield the this compound product.
-
If necessary, the product can be further purified by flash column chromatography.
Mandatory Visualizations
Caption: Reductive amination workflow for the synthesis of this compound.
Potential Biological Activity and Signaling Pathways
While no specific signaling pathways for this compound have been documented, the broader class of cinnamylamine and cinnamamide derivatives has been investigated for various pharmacological activities. These compounds are recognized for their antimicrobial properties against a range of bacteria and fungi.[1][2][4] The mechanism of action for some antifungal cinnamates involves interaction with ergosterol in the fungal plasma membrane and interference with the cell wall.[1]
The general structure of cinnamylamines is a recurring motif in various bioactive molecules. For instance, pharmaceutically important allylamines like naftifine are known antifungal agents.[7] The biological activity of these compounds is often attributed to their ability to interact with biological membranes or specific enzymes.
Given the structural similarities, it is plausible that this compound could exhibit antimicrobial properties. However, this would require experimental validation. The diagram below illustrates a generalized logical relationship of how cinnamylamine derivatives might exert their biological effects based on existing literature.
Caption: Hypothesized mechanism of action for potential antifungal activity.
Conclusion
This compound is a derivative of cinnamylamine for which detailed experimental characterization is not widely published. This guide provides a foundational understanding of its chemical nature based on established organic chemistry principles and data from related compounds. The outlined synthesis protocol offers a reliable method for its preparation in a laboratory setting. Further research is warranted to experimentally determine its physicochemical properties, spectroscopic data, and to explore its potential biological activities, particularly as an antimicrobial agent.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis, Antimicrobial and Antioxidant Activities of Novel series of CinnamamideDerivatives having Morpholine Moiety | Semantic Scholar [semanticscholar.org]
- 3. ashdin.com [ashdin.com]
- 4. Cinnamic Acid Derivatives and Their Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-cinnamyl-N-allylamine-Molbase [molbase.com]
- 6. rsc.org [rsc.org]
- 7. Allylamine - Wikipedia [en.wikipedia.org]
N-Allylcinnamylamine: A Technical Guide for Researchers
CAS Number: 86386-72-3
This technical guide provides a comprehensive overview of N-allylcinnamylamine, a molecule of interest in the fields of chemical synthesis and drug discovery. Due to the limited availability of direct research on N-allylcinnamylamine, this document also explores the characteristics of its parent compounds, cinnamylamine and allylamine, and its precursor, cinnamaldehyde, to offer a thorough understanding of its potential properties and applications.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 86386-72-3 | Molbase |
| Molecular Formula | C₁₂H₁₅N | Inferred |
| Molecular Weight | 173.25 g/mol | Inferred |
| Synonyms | N-cinnamyl-N-allylamine, N-allyl-3-phenyl-2-propen-1-amine | Molbase |
Synthesis and Experimental Protocols
Detailed synthetic procedures specifically for N-allylcinnamylamine are not extensively published. However, a general approach would involve the N-alkylation of allylamine with cinnamyl halide or a reductive amination of cinnamaldehyde with allylamine. A biotechnological approach for the synthesis of the parent compound, cinnamylamine, has been documented and provides a valuable experimental framework.
Biosynthesis of Cinnamylamine in E. coli
A potential route for the production of the cinnamylamine backbone involves a whole-cell biocatalytic process using engineered Escherichia coli. This method offers an environmentally friendly alternative to traditional chemical synthesis.
Experimental Protocol: Whole-Cell Biocatalysis for Cinnamylamine Production
-
Strain Preparation: An E. coli strain is engineered to express a carboxylic acid reductase (CAR) and an ω-transaminase (ω-TA). The CAR converts cinnamic acid to cinnamaldehyde, and the ω-TA subsequently converts cinnamaldehyde to cinnamylamine. To prevent the reduction of cinnamaldehyde to cinnamyl alcohol, genes encoding for relevant endogenous alcohol dehydrogenases may be knocked out.
-
Culture and Induction: The engineered E. coli is cultured in a suitable medium (e.g., LB medium with appropriate antibiotics) at 37°C to an optimal cell density (e.g., OD₆₀₀ of 0.6-0.8). Protein expression is then induced by adding an inducer, such as isopropyl β-D-1-thiogalactopyranoside (IPTG), and the culture is incubated at a lower temperature (e.g., 16-25°C) for a defined period (e.g., 12-24 hours).
-
Whole-Cell Bioconversion:
-
The induced cells are harvested by centrifugation and washed with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
The cell pellet is resuspended in the reaction buffer containing the substrate (cinnamic acid), a co-substrate for the transaminase (e.g., L-alanine), and necessary cofactors (e.g., pyridoxal-5'-phosphate for the ω-TA).
-
The reaction mixture is incubated at a controlled temperature (e.g., 30°C) with agitation.
-
-
Product Extraction and Analysis:
-
After the reaction, the mixture is centrifuged to separate the cells.
-
The supernatant is extracted with an organic solvent (e.g., ethyl acetate).
-
The organic layer is dried (e.g., over anhydrous sodium sulfate) and concentrated under reduced pressure.
-
The product (cinnamylamine) is then purified using techniques such as column chromatography and analyzed by methods like HPLC and GC-MS to confirm its identity and purity.
-
Biosynthesis of Cinnamylamine Workflow
Potential Biological Activity and Signaling Pathways
While no specific biological activities have been reported for N-allylcinnamylamine, the activities of its precursor, cinnamaldehyde, and the general pharmacology of allylamines provide a strong basis for predicting its potential therapeutic effects.
Insights from Cinnamaldehyde: Anticancer and Angiogenesis Modulation
Cinnamaldehyde has been shown to possess anticancer properties by inducing apoptosis (programmed cell death) in cancer cells and modulating angiogenesis (the formation of new blood vessels).
Apoptosis Induction: Cinnamaldehyde can trigger apoptosis through the intrinsic and extrinsic pathways. It has been shown to increase the levels of reactive oxygen species (ROS), leading to mitochondrial dysfunction and the release of cytochrome c. This activates a cascade of caspases, ultimately leading to cell death. Furthermore, cinnamaldehyde can influence the expression of Bcl-2 family proteins, shifting the balance towards pro-apoptotic members.[1][2][3]
References
- 1. Cinnamaldehyde induces apoptosis by ROS-mediated mitochondrial permeability transition in human promyelocytic leukemia HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cinnamaldehyde-induced apoptosis in human PLC/PRF/5 cells through activation of the proapoptotic Bcl-2 family proteins and MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cinnamaldehyde impacts key cellular signaling pathways for induction of programmed cell death in high-grade and low-grade human glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectral Data Analysis of N-Allyl-3-phenylprop-2-en-1-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of the expected spectral data for N-Allyl-3-phenylprop-2-en-1-amine, a compound of interest in synthetic and medicinal chemistry. Due to the limited availability of public domain experimental data for this specific molecule, this document compiles predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on the analysis of its constituent functional groups and structurally similar compounds. Furthermore, a detailed experimental protocol for its synthesis is provided, alongside a visual representation of the synthetic workflow. This guide serves as a valuable resource for researchers involved in the synthesis, characterization, and application of cinnamylamine derivatives.
Predicted Spectral Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.20-7.40 | m | 5H | Phenyl protons (C₆H₅) |
| ~6.55 | d | 1H | Cinnamyl vinyl proton (C₆H₅-CH=) |
| ~6.30 | dt | 1H | Cinnamyl vinyl proton (=CH-CH₂) |
| ~5.90 | m | 1H | Allyl vinyl proton (-CH=CH₂) |
| ~5.20 | dd | 1H | Allyl terminal vinyl proton (=CH₂, cis) |
| ~5.10 | dd | 1H | Allyl terminal vinyl proton (=CH₂, trans) |
| ~3.40 | d | 2H | Cinnamyl methylene protons (-CH₂-N) |
| ~3.25 | d | 2H | Allyl methylene protons (N-CH₂-CH=) |
| ~1.50 | br s | 1H | Amine proton (NH) |
Note: Spectra are typically recorded in CDCl₃. Chemical shifts are referenced to TMS (δ = 0.00 ppm). Coupling constants (J) for the vinyl protons are expected to be in the range of 6-16 Hz.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~137.0 | Phenyl quaternary carbon (C-1') |
| ~135.0 | Allyl vinyl carbon (-CH=) |
| ~132.0 | Cinnamyl vinyl carbon (C₆H₅-CH=) |
| ~129.0 | Cinnamyl vinyl carbon (=CH-CH₂) |
| ~128.5 | Phenyl carbons (C-3', C-5') |
| ~127.5 | Phenyl carbon (C-4') |
| ~126.5 | Phenyl carbons (C-2', C-6') |
| ~117.0 | Allyl terminal vinyl carbon (=CH₂) |
| ~53.0 | Allyl methylene carbon (N-CH₂-) |
| ~51.0 | Cinnamyl methylene carbon (-CH₂-N) |
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to show characteristic bands for its secondary amine, alkene, and aromatic functional groups.
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300-3350 | Weak-Medium | N-H stretch (secondary amine)[1] |
| ~3080-3010 | Medium | =C-H stretch (alkene and aromatic) |
| ~2850-2950 | Medium | C-H stretch (aliphatic) |
| ~1645 | Medium | C=C stretch (allyl) |
| ~1600, 1495, 1450 | Medium-Strong | C=C stretch (aromatic ring) |
| ~1580-1650 | Medium | N-H bend (secondary amine)[1] |
| ~965 | Strong | =C-H bend (trans-alkene, out-of-plane) |
| ~910, 990 | Strong | =C-H bend (allyl, out-of-plane) |
| ~690, 750 | Strong | C-H bend (monosubstituted benzene, out-of-plane) |
Mass Spectrometry (MS)
The electron ionization (EI) mass spectrum is expected to show a molecular ion peak and characteristic fragmentation patterns.
Table 4: Predicted Key Mass Spectrometry Fragments for this compound
| m/z | Proposed Fragment |
| 173 | [M]⁺ (Molecular Ion) |
| 132 | [M - C₃H₅]⁺ (Loss of allyl group) |
| 117 | [C₉H₉]⁺ (Cinnamyl cation) |
| 91 | [C₇H₇]⁺ (Tropylium ion) |
| 77 | [C₆H₅]⁺ (Phenyl cation) |
| 41 | [C₃H₅]⁺ (Allyl cation) |
Experimental Protocols
The synthesis of this compound can be achieved via reductive amination of cinnamaldehyde with allylamine.
Synthesis of this compound
Materials:
-
Cinnamaldehyde
-
Allylamine
-
Methanol (MeOH)
-
Sodium borohydride (NaBH₄)
-
Diethyl ether (Et₂O)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Stir bar
-
Round-bottom flask
-
Condenser
Procedure:
-
Imine Formation: In a round-bottom flask equipped with a stir bar, dissolve cinnamaldehyde (1.0 eq) in methanol. Add allylamine (1.1 eq) dropwise to the solution at room temperature. Stir the mixture for 2-4 hours. The progress of the imine formation can be monitored by Thin Layer Chromatography (TLC).
-
Reduction: Cool the reaction mixture to 0 °C in an ice bath. Slowly add sodium borohydride (1.5 eq) portion-wise, ensuring the temperature remains below 10 °C. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 12 hours.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers and wash with brine.
-
Purification: Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product. The product can be further purified by flash column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.
Visualizations
Synthetic Workflow
The following diagram illustrates the two-step, one-pot synthesis of this compound from cinnamaldehyde and allylamine.
Caption: Synthetic pathway for this compound.
Logical Relationship of Spectral Data
The interpretation of the compound's structure is based on the correlation of different spectral data.
Caption: Interrelation of spectral data for structural elucidation.
References
An In-depth Technical Guide to the 1H and 13C NMR Spectra of N-allylcinnamylamine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of N-allylcinnamylamine and its derivatives. Due to the absence of published experimental spectra for N-allylcinnamylamine in the searched literature, this guide presents a comprehensive prediction based on data from closely related analogs and foundational principles of NMR spectroscopy. It also includes a detailed experimental protocol for the synthesis of the parent compound and visual diagrams to illustrate key processes.
Predicted NMR Data for N-allylcinnamylamine
The structure of N-allylcinnamylamine combines a cinnamyl group and an allyl group attached to a nitrogen atom. The predicted ¹H and ¹³C NMR chemical shifts are based on the analysis of similar compounds, including N-cinnamylaniline and N-butyl-N-cinnamylamine[1].
Table 1: Predicted ¹H NMR Data for N-allylcinnamylamine in CDCl₃
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.20-7.40 | m | 5H | Phenyl-H |
| ~6.55 | d | 1H | =CH-Ph |
| ~6.25 | dt | 1H | -CH=CH₂ (allyl) |
| ~5.90 | m | 1H | N-CH₂-CH= |
| ~5.20 | d | 1H | =CH₂ (allyl, trans) |
| ~5.10 | d | 1H | =CH₂ (allyl, cis) |
| ~3.30 | d | 2H | N-CH₂-CH=CH |
| ~3.20 | d | 2H | N-CH₂-CH=CH₂ |
| ~1.50 | br s | 1H | N-H (if secondary amine) |
Note: For the tertiary amine N,N-diallylcinnamylamine, the N-H signal would be absent, and the integration of the allyl protons would be doubled.
Table 2: Predicted ¹³C NMR Data for N-allylcinnamylamine in CDCl₃
| Chemical Shift (δ, ppm) | Assignment |
| ~137 | Phenyl C (quaternary) |
| ~135 | -CH=CH₂ (allyl) |
| ~132 | =CH-Ph |
| ~128.5 | Phenyl CH (ortho, meta) |
| ~127.5 | Phenyl CH (para) |
| ~128 | N-CH₂-CH= |
| ~126 | =CH-Ph |
| ~117 | =CH₂ (allyl) |
| ~57 | N-CH₂-CH=CH |
| ~54 | N-CH₂-CH=CH₂ |
Influence of Substituents on NMR Spectra
Substitution on the phenyl ring of the cinnamyl moiety will predictably alter the chemical shifts of the aromatic protons and carbons.
-
Electron-Donating Groups (EDGs) such as -OCH₃ or -CH₃, particularly at the para position, will shield the aromatic protons and carbons, causing an upfield shift (lower ppm values).
-
Electron-Wdthdrawing Groups (EWGs) like -NO₂ or -Cl will deshield the aromatic nuclei, resulting in a downfield shift (higher ppm values). These effects are most pronounced for the protons and carbons ortho and para to the substituent.
Experimental Protocols
3.1. Synthesis of N-allylcinnamylamine
This protocol describes the N-alkylation of cinnamylamine with allyl bromide.
Materials:
-
Cinnamylamine
-
Allyl bromide
-
Potassium carbonate (K₂CO₃) or a non-nucleophilic base
-
Acetonitrile (CH₃CN) or Dimethylformamide (DMF) as solvent
-
Diethyl ether or Ethyl acetate for extraction
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄) for drying
-
Silica gel for column chromatography
Procedure:
-
To a solution of cinnamylamine (1 equivalent) in acetonitrile, add potassium carbonate (2-3 equivalents).
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add allyl bromide (1.1-1.5 equivalents) dropwise to the suspension.
-
Stir the reaction mixture at room temperature or heat to 40-50 °C for 4-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, filter the solid base and wash it with the solvent.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Dissolve the residue in diethyl ether or ethyl acetate and wash with water to remove any remaining salts.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to obtain pure N-allylcinnamylamine.
3.2. NMR Sample Preparation
-
Dissolve approximately 5-10 mg of the purified N-allylcinnamylamine derivative in ~0.6 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer. For ¹³C NMR, a proton-decoupled experiment is standard. Further structural elucidation can be achieved with 2D NMR techniques such as COSY, HSQC, and HMBC.
Visual Diagrams
Caption: Workflow for the synthesis and characterization of N-allylcinnamylamine.
Caption: Key structural fragments of N-allylcinnamylamine and their expected NMR regions.
References
Unraveling the Fragmentation Fingerprints of N-Allyl Amines in Mass Spectrometry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core principles and fragmentation patterns of N-allyl amines when subjected to mass spectrometry. Understanding these fragmentation pathways is crucial for the structural elucidation and identification of N-allyl amine-containing compounds in various scientific disciplines, including drug discovery and development. This document outlines the primary fragmentation mechanisms, presents quantitative data for representative molecules, and provides detailed experimental protocols for their analysis.
Core Fragmentation Mechanisms of N-Allyl Amines
The mass spectral fragmentation of N-allyl amines is primarily governed by the presence of the nitrogen atom and the allyl group. The nitrogen atom, with its lone pair of electrons, directs the initial ionization and subsequent fragmentation. The allyl group, containing a reactive double bond, introduces unique fragmentation pathways alongside the typical amine fragmentation routes.
Upon electron ionization (EI), a radical cation (molecular ion, M•+) is formed, typically by the loss of a non-bonding electron from the nitrogen atom. The subsequent fragmentation of this molecular ion is dominated by several key pathways:
-
Alpha-Cleavage: This is a characteristic fragmentation for amines where the bond beta to the nitrogen atom is cleaved.[1] For N-allyl amines, this involves the cleavage of the C-C bond adjacent to the nitrogen on the substituent other than the allyl group. The largest alkyl group is preferentially lost as a radical, leading to the formation of a resonance-stabilized iminium cation.[2]
-
Allylic Cleavage: The presence of the double bond in the allyl group facilitates cleavage at the allylic position (the C-C bond beta to the double bond). This results in the formation of a stable allyl cation or a neutral allyl radical, depending on which fragment retains the charge.
-
Retro-Diels-Alder (RDA) Reaction: In cyclic N-allyl amines, a retro-Diels-Alder reaction can occur, leading to the concerted cleavage of two bonds in the ring, resulting in the formation of a diene and a dienophile.[3][4] This fragmentation pathway is particularly useful for identifying cyclic structures.
-
Rearrangement Reactions: Hydrogen rearrangements, such as the McLafferty rearrangement, can occur if the N-allyl amine contains a transferable gamma-hydrogen atom relative to a suitable acceptor site.[5][6] This involves the transfer of a hydrogen atom to the nitrogen or another acceptor atom, followed by the elimination of a neutral molecule.
These fragmentation pathways often occur in competition, and the relative abundance of the resulting fragment ions depends on the specific structure of the N-allyl amine and the ionization conditions.
Visualization of a Primary Fragmentation Pathway
The following diagram illustrates a plausible primary fragmentation pathway for a generic N-allyl amine upon electron ionization, focusing on alpha-cleavage.
Caption: Proposed alpha-cleavage fragmentation of an N-allyl amine.
Quantitative Fragmentation Data
The following tables summarize the quantitative mass spectrometry data for two representative N-allyl amines: N-allylaniline and N-allyl-N-methylaniline. The data is presented as the mass-to-charge ratio (m/z) and the relative abundance of the major fragment ions observed in their electron ionization mass spectra.
Table 1: Mass Spectrometry Fragmentation Data for N-Allylaniline
| m/z | Relative Abundance (%) | Proposed Fragment Ion |
| 133 | 100 | [M]•+ (Molecular Ion) |
| 132 | 85 | [M-H]•+ |
| 106 | 50 | [M-C2H3]•+ |
| 93 | 40 | [M-C3H4]•+ |
| 77 | 35 | [C6H5]•+ |
Table 2: Mass Spectrometry Fragmentation Data for N-Allyl-N-methylaniline
| m/z | Relative Abundance (%) | Proposed Fragment Ion |
| 147 | 73 | [M]•+ (Molecular Ion) |
| 120 | 100 | [M-C2H3]•+ |
| 106 | 15 | [M-C3H5]•+ |
| 77 | 30 | [C6H5]•+ |
Experimental Protocols
The following provides a detailed methodology for the analysis of N-allyl amines using Gas Chromatography-Mass Spectrometry (GC-MS), a common technique for the analysis of volatile and semi-volatile organic compounds.
1. Sample Preparation
-
Standard Preparation: Prepare a stock solution of the N-allyl amine standard at a concentration of 1 mg/mL in a suitable volatile solvent such as methanol or dichloromethane.[7]
-
Sample Dilution: For analysis, dilute the stock solution to a final concentration of approximately 10 µg/mL.[7]
-
Solvent Selection: Ensure that the solvent used is compatible with GC-MS analysis (e.g., hexane, ethyl acetate, dichloromethane). Avoid non-volatile solvents or aqueous solutions without prior extraction.[7]
-
Vial Preparation: Transfer the final diluted sample into a 1.5 mL glass autosampler vial. Ensure there is no particulate matter in the sample.[7]
2. Gas Chromatography (GC) Conditions
-
GC System: Agilent 7890A GC system or equivalent.
-
Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.[8]
-
Injector Temperature: 250 °C.[9]
-
Injection Mode: Splitless injection (1 µL).[8]
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.[8]
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 1 minute.
-
Ramp 1: Increase to 180 °C at a rate of 10 °C/min.
-
Ramp 2: Increase to 240 °C at a rate of 15 °C/min.[10]
-
Hold at 240 °C for 5 minutes.
-
3. Mass Spectrometry (MS) Conditions
-
MS System: Agilent 5975C MSD or equivalent single quadrupole mass spectrometer.
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Ion Source Temperature: 230 °C.[9]
-
Quadrupole Temperature: 150 °C.
-
Transfer Line Temperature: 280 °C.[10]
-
Scan Range: m/z 35-400.
-
Solvent Delay: 3 minutes.
This guide provides a foundational understanding of the mass spectrometric behavior of N-allyl amines. For specific applications, optimization of the experimental parameters may be necessary to achieve the desired sensitivity and resolution. The provided fragmentation mechanisms and data serve as a valuable reference for the identification and structural characterization of this important class of compounds.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 3. Retro-Diels Alder mechanism: Significance and symbolism [wisdomlib.org]
- 4. Retro diels alder reaction and ortho effect | PPTX [slideshare.net]
- 5. McLafferty rearrangement - Wikipedia [en.wikipedia.org]
- 6. McLafferty Rearrangement - Chemistry Steps [chemistrysteps.com]
- 7. uoguelph.ca [uoguelph.ca]
- 8. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
- 9. Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
The Ascending Trajectory of Cinnamylamine Derivatives in Therapeutic Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Cinnamylamine derivatives, a class of organic compounds synthesized from cinnamaldehyde, are rapidly emerging as a focal point in medicinal chemistry. Their versatile scaffold allows for a multitude of substitutions, leading to a diverse range of biological activities. This technical guide provides an in-depth overview of the current research, focusing on the antimicrobial, anticancer, and neuroprotective properties of these promising compounds. It is designed to be a comprehensive resource, offering quantitative data, detailed experimental protocols, and visual representations of key biological pathways to aid researchers in their drug discovery and development endeavors.
Antimicrobial Activity of Cinnamylamine Derivatives
Cinnamylamine derivatives have demonstrated significant potential as antimicrobial agents, exhibiting activity against a broad spectrum of bacteria and fungi. The core of their antimicrobial action often lies in the disruption of essential cellular processes.
Quantitative Antimicrobial Data
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various cinnamylamine derivatives against different microbial strains, providing a comparative look at their efficacy.
| Compound/Derivative | Microbial Strain | MIC (µg/mL) | Reference |
| Cinnamaldehyde Analog 4 | Acinetobacter baumannii ATCC 19606 | 32 | [1] |
| Cinnamaldehyde Analog 6 | Acinetobacter baumannii ATCC 19606 | 64 | [1] |
| Cinnamaldehyde Analog 1 | Acinetobacter baumannii ATCC 19606 | >256 | [1] |
| Cinnamaldehyde Analog 2 | Acinetobacter baumannii ATCC 19606 | 128 | [1] |
| Cinnamaldehyde Analog 3 | Acinetobacter baumannii ATCC 19606 | 128 | [1] |
| Cinnamaldehyde Analog 5 | Acinetobacter baumannii ATCC 19606 | 256 | [1] |
| Cinnamaldehyde Analog 6 | MRSA ATCC 43300 | 64 | [1] |
| Cinnamaldehyde Derivatives 3, 6, 7, 8 | Staphylococcus aureus ATCC25923 | < 1 | [2] |
Experimental Protocol: Broth Microdilution Method for MIC Determination
The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[3][4]
Materials:
-
Sterile 96-well microtiter plates
-
Bacterial culture in logarithmic growth phase
-
Mueller-Hinton Broth (MHB) or other appropriate broth medium
-
Cinnamylamine derivative stock solution
-
Sterile pipette tips and multichannel pipette
-
Incubator
Procedure:
-
Preparation of Antimicrobial Dilutions:
-
Prepare a stock solution of the cinnamylamine derivative in a suitable solvent.
-
In a 96-well plate, add 100 µL of sterile broth to all wells.
-
Add 100 µL of the stock solution to the first well of a row.
-
Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, and so on, down the row. Discard the final 100 µL from the last well. This creates a gradient of decreasing antimicrobial concentrations.
-
-
Inoculum Preparation:
-
Grow the test microorganism in an appropriate broth to the mid-logarithmic phase.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute the standardized inoculum in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
-
Inoculation:
-
Add 100 µL of the diluted bacterial inoculum to each well of the microtiter plate, including a positive control well (broth and inoculum, no drug) and a negative control well (broth only).
-
-
Incubation:
-
Incubate the plate at 35-37°C for 18-24 hours.
-
-
Reading Results:
-
The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.
-
Mechanism of Action: Inhibition of FtsZ
A key antimicrobial mechanism for cinnamaldehyde and its derivatives is the inhibition of the bacterial cell division protein FtsZ.[2][5][6] FtsZ is a prokaryotic homolog of tubulin and is essential for the formation of the Z-ring at the site of cell division.
References
- 1. Cinnamaldehyde derivatives act as antimicrobial agents against Acinetobacter baumannii through the inhibition of cell division - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and antibacterial activity of cinnamaldehyde derivatives as inhibitors of the bacterial cell division protein FtsZ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 5. Inhibition of bacterial cell division protein FtsZ by cinnamaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Mechanism of Action of N-Substituted Cinnamylamines
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanisms of action for N-substituted cinnamylamines, a versatile class of compounds with a range of biological activities. This document details their molecular targets, the signaling pathways they modulate, and the experimental protocols used to elucidate these mechanisms. The information is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.
Introduction
N-substituted cinnamylamines are a class of organic compounds characterized by a cinnamyl group attached to a nitrogen atom, which is further substituted. This structural motif has proven to be a privileged scaffold in medicinal chemistry, leading to the development of drugs with diverse therapeutic applications. The biological activity of these compounds is largely determined by the nature of the substituents on the nitrogen atom and the cinnamyl moiety. This guide explores two primary mechanisms of action: inhibition of the fungal enzyme squalene epoxidase and modulation of various G-protein coupled receptors (GPCRs).
Mechanism of Action I: Inhibition of Squalene Epoxidase
A prominent subclass of N-substituted cinnamylamines, the allylamines, function as potent antifungal agents. Their mechanism of action is the specific, non-competitive inhibition of squalene epoxidase, a key enzyme in the ergosterol biosynthesis pathway in fungi. Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells.
The inhibition of squalene epoxidase leads to two critical downstream effects:
-
Depletion of Ergosterol: The lack of ergosterol compromises the integrity and fluidity of the fungal cell membrane, impairing its normal function and hindering fungal growth.
-
Accumulation of Squalene: The blockage of the pathway causes a toxic intracellular accumulation of the substrate, squalene. High levels of squalene are detrimental to the cell, leading to increased membrane permeability and disruption of cellular processes, ultimately resulting in cell death.[1][2][3]
This mechanism confers a fungicidal action against many dermatophytes and a fungistatic action against yeasts, depending on the species.[2]
Quantitative Data: Squalene Epoxidase Inhibition
The inhibitory potency of N-substituted cinnamylamines against squalene epoxidase is typically quantified by the half-maximal inhibitory concentration (IC50) or the inhibitor constant (Ki).
| Compound | Fungal Species | Target Enzyme | Ki (nM) | Reference |
| Terbinafine | Candida albicans | Squalene Epoxidase | 30 | [2] |
Note: Terbinafine is a potent non-competitive inhibitor of fungal squalene epoxidase, while its inhibition of the mammalian counterpart is significantly weaker (Ki = 77 µM for rat liver squalene epoxidase), highlighting its selectivity.[2]
Signaling and Metabolic Pathway Diagram
Caption: Inhibition of squalene epoxidase by N-substituted cinnamylamines disrupts the ergosterol biosynthesis pathway.
Experimental Protocol: In Vitro Squalene Epoxidase Inhibition Assay
This protocol outlines a method for determining the inhibitory activity of test compounds against squalene epoxidase.
1. Preparation of Microsomes:
-
Grow the fungal strain (e.g., Saccharomyces cerevisiae or a relevant pathogenic fungus) to the late logarithmic phase.
-
Harvest cells by centrifugation and wash with a suitable buffer (e.g., 10 mM Tris-HCl, pH 7.4).
-
Disrupt the cells using a method such as a glass bead mill or French press.
-
Prepare whole-cell extracts by centrifugation to remove cell debris. The supernatant containing the microsomal fraction where squalene epoxidase is located is then used.
2. Assay Reaction:
-
The reaction mixture should contain the microsomal preparation, a buffer (e.g., 20 mM Tris-HCl, pH 7.4), and necessary cofactors such as FAD and a reducing agent (e.g., NADPH) with a regenerating system.
-
Add the N-substituted cinnamylamine test compound at various concentrations.
-
Initiate the reaction by adding the substrate, radiolabeled or unlabeled squalene.
3. Incubation and Extraction:
-
Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a defined period.
-
Stop the reaction and extract the lipids using an organic solvent system (e.g., chloroform/methanol).
4. Analysis:
-
Separate the substrate (squalene) from the product (2,3-epoxysqualene) using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
If using a radiolabeled substrate, quantify the amount of product formed by scintillation counting.
-
Calculate the percentage of inhibition at each compound concentration and determine the IC50 value.
Caption: Experimental workflow for the in vitro squalene epoxidase inhibition assay.
Mechanism of Action II: Modulation of G-Protein Coupled Receptors (GPCRs)
Many N-substituted cinnamylamines exert their pharmacological effects by interacting with GPCRs, a large family of transmembrane receptors involved in a vast array of physiological processes. These compounds can act as agonists, antagonists, or inverse agonists at various GPCR subtypes, including opioid, histamine, dopamine, and serotonin receptors.
Opioid Receptor Modulation
Certain N-substituted cinnamylamines have been identified as modulators of opioid receptors, which are key targets for pain management. These compounds can exhibit selectivity for mu (µ), delta (δ), or kappa (κ) opioid receptors and can function as either antagonists (blocking the receptor) or agonists (activating the receptor).[4][5]
The binding affinities of these compounds for opioid receptors are determined through radioligand binding assays and are expressed as inhibitor constants (Ki).
| Compound | µ-Opioid Receptor (Ki, nM) | δ-Opioid Receptor (Ki, nM) | κ-Opioid Receptor (Ki, nM) | Functional Activity | Reference |
| 28f | 1.1 | >1000 | >1000 | MOR Antagonist | [4][5] |
| 13h | >1000 | >1000 | 120 | KOR Agonist | [4][5] |
| 28g | 2.5 | >1000 | >1000 | MOR Antagonist | [4][5] |
| 26b | 0.9 | >1000 | >1000 | MOR Antagonist | [4][5] |
| 13l | >1000 | >1000 | 80 | KOR Agonist | [4][5] |
| 11b | >1000 | >1000 | 100 | KOR Agonist | [4][5] |
Opioid receptors are Gi/o-coupled GPCRs. Upon agonist binding, they trigger a conformational change that leads to the activation of the associated heterotrimeric G-protein. The Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunit can modulate other effectors, such as inwardly rectifying potassium channels (GIRKs) and voltage-gated calcium channels. Additionally, opioid receptor activation can lead to the recruitment of β-arrestin, which mediates receptor desensitization, internalization, and can also initiate G-protein-independent signaling cascades, such as the MAPK/ERK pathway.[6][7][8][9][10] An antagonist will bind to the receptor but will not induce these downstream signaling events and will block the binding of endogenous or exogenous agonists.[11][12]
Caption: Opioid receptor signaling pathways modulated by N-substituted cinnamylamine agonists and antagonists.
Histamine, Dopamine, and Serotonin Receptor Modulation
Other N-substituted cinnamylamines, such as cinnarizine and flunarizine, are known to interact with other GPCRs, contributing to their therapeutic effects.[2][3][13][14][15]
-
Cinnarizine: This compound is a piperazine derivative that acts as a histamine H1 receptor antagonist and a calcium channel blocker.[2][3][14] Its antihistaminic action contributes to its use in treating vertigo and motion sickness.[2][13] It also has reported activity at dopamine D2 receptors.[14]
-
Flunarizine: Structurally related to cinnarizine, flunarizine also functions as a selective calcium channel blocker and has histamine H1 blocking activity.[1][15][16][17]
-
Arylpiperazine Derivatives: Studies have shown that 1-cinnamyl-4-(2-methoxyphenyl)piperazine derivatives exhibit high affinity for dopamine D2 receptors and low to moderate affinity for serotonin 5-HT1A and 5-HT2A receptors, positioning them as potential atypical antipsychotics.[8]
| Compound | D2 Receptor (Ki, nM) | 5-HT1A Receptor (Ki, nM) | 5-HT2A Receptor (Ki, nM) | Reference |
| 1-cinnamyl-4-(2-methoxyphenyl)piperazine derivative | High Affinity | Low to Moderate Affinity | Low to Moderate Affinity | [8] |
Note: Specific Ki values for a range of derivatives are available in the cited literature. For flunarizine, a Ki of approximately 86 nM for H1 receptors has been reported.[10]
-
Histamine H1 Receptor: This is a Gq/11-coupled receptor. Antagonism by compounds like cinnarizine blocks the histamine-induced activation of phospholipase C (PLC), which in turn prevents the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This blocks the downstream release of intracellular calcium and activation of protein kinase C (PKC), mitigating allergic and inflammatory responses.[18]
-
Dopamine D2 Receptor: This is a Gi/o-coupled receptor. Antagonism blocks the dopamine-induced inhibition of adenylyl cyclase, thus preventing the decrease in cAMP levels. This is a key mechanism for the action of many antipsychotic drugs.
-
Serotonin 5-HT2A Receptor: This is a Gq/11-coupled receptor. Antagonism blocks serotonin-induced activation of the PLC-IP3-DAG pathway, similar to H1 receptor antagonism.
References
- 1. [3H]-Spiperone Competition Binding to Dopamine D2, D3 and D4 Receptors [en.bio-protocol.org]
- 2. [3H]-Spiperone Competition Binding to Dopamine D2, D3 and D4 Receptors [bio-protocol.org]
- 3. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The G protein-first activation mechanism of opioid receptors by Gi protein and agonists | QRB Discovery | Cambridge Core [cambridge.org]
- 5. Mu opioid receptor activation enhances regulator of G protein signaling 4 association with the mu opioid receptor/G protein complex in a GTP‐dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. 1-cinnamyl-4-(2-methoxyphenyl)piperazines: synthesis, binding properties, and docking to dopamine (D(2)) and serotonin (5-HT(1A)) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Differential activation of G-proteins by μ-opioid receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Interactions of verapamil, D 600, flunarizine and nifedipine with cerebral histamine-receptors. | BioGRID [thebiogrid.org]
- 11. pnas.org [pnas.org]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. [3H]-Spiperone Saturation Binding to Dopamine D2, D3 and D4 Receptors [bio-protocol.org]
- 15. mdpi.com [mdpi.com]
- 16. Arrestin recruitment and signaling by G protein-coupled receptor heteromers - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Antagonist Functional Selectivity: 5-HT2A Serotonin Receptor Antagonists Differentially Regulate 5-HT2A Receptor Protein Level In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cinnarizine H1-Antihistamine Action | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
Potential Therapeutic Targets of N-Allyl-3-phenylprop-2-en-1-amine and its Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct research on "N-Allyl-3-phenylprop-2-en-1-amine" is limited in publicly available literature. This guide summarizes the potential therapeutic targets based on the well-documented activities of its core chemical scaffold, cinnamylamine (3-phenylprop-2-en-1-amine), and its numerous derivatives. The N-allyl modification may influence the potency, selectivity, and pharmacokinetic properties of the parent compound.
Introduction
This compound belongs to the family of cinnamylamine derivatives, a class of compounds that has garnered significant interest in medicinal chemistry due to its broad spectrum of biological activities. The core structure, a phenyl ring attached to a propenamine chain, serves as a versatile scaffold for modifications that can tune its interaction with various biological targets. This document provides an in-depth overview of the potential therapeutic targets of this compound class, supported by data from preclinical studies on related molecules.
Potential Therapeutic Areas and Molecular Targets
The cinnamylamine scaffold has been shown to interact with a diverse range of biological targets, suggesting its potential application in several therapeutic areas, including neuroscience, inflammation, infectious diseases, and oncology.
Central and Peripheral Nervous System Disorders
Cinnamamide and cinnamylamine derivatives have shown promise in modulating the activity of several key targets in the nervous system.[1]
Key Targets in the Nervous System:
-
GABA-A Receptors: Positive allosteric modulation of GABA-A receptors can lead to anxiolytic, sedative, and anticonvulsant effects.
-
NMDA Receptors: Antagonism of NMDA receptors is a strategy for neuroprotection in conditions like stroke and traumatic brain injury.
-
Transient Receptor Potential (TRP) Cation Channels: Modulation of TRP channels, such as TRPA1, is being explored for the treatment of pain and inflammation.[2]
-
Voltage-Gated Potassium Channels: These channels are involved in regulating neuronal excitability and are targets for anticonvulsant drugs.
-
Histone Deacetylases (HDACs): HDAC inhibitors have shown neuroprotective and cognitive-enhancing effects.
-
Opioid Receptors: Agonism at opioid receptors is a well-established mechanism for analgesia.
-
Histamine H3 Receptors: Antagonism of H3 receptors can promote wakefulness and enhance cognitive function.
Quantitative Data on CNS Activity of Cinnamamide Derivatives:
| Compound Class | Target | Assay Type | Measured Activity | Reference |
| Cinnamamides | GABA-A Receptors | Electrophysiology | Potentiation of GABA-induced currents | [1] |
| Cinnamamides | NMDA Receptors | Binding Assay | Antagonistic activity | [1] |
| Cinnamamides | TRP Channels | Calcium Imaging | Modulation of channel activity | [1] |
| Cinnamamides | HDACs | Enzymatic Assay | Inhibitory activity | [1] |
Inflammation and Immune Modulation
A significant body of research points to the anti-inflammatory properties of cinnamyl-containing compounds. A key mechanism involves the inhibition of the TLR4/MyD88/NF-κB signaling pathway.
Signaling Pathway of TLR4/MyD88/NF-κB Inhibition:
Caption: Inhibition of the TLR4-MyD88 interaction by cinnamyl derivatives, preventing downstream NF-κB activation.
Quantitative Data on Anti-inflammatory Activity:
| Compound | Target/Assay | Cell Line | IC50 / Effect | Reference |
| 9-cinnamyl-9H-purine derivative (5e) | Nitric Oxide Production | LPS-induced macrophages | IC50: 6.4 µM | [3] |
| 9-cinnamyl-9H-purine derivative (5e) | TLR4-MyD88 Interaction | In vitro assay | Effective inhibition | [3] |
Antimicrobial Activity
Various derivatives of the cinnamyl scaffold have demonstrated potent activity against a range of microbial pathogens.
Summary of Antimicrobial Activity:
| Compound Class | Organism | MIC (µM) | Reference |
| (2E)-N-[3,5-bis(trifluoromethyl)phenyl]-3-phenylprop-2-enamide | Staphylococcus aureus (including MRSA) | 22.27 | [4] |
| (2E)-3-phenyl-N-[3-(trifluoromethyl)phenyl]prop-2-enamide | Staphylococcus aureus (including MRSA) | 27.47 | [4] |
| (2E)-N-(3,5-Dichlorophenyl)-3-phenylprop-2-enamide | Mycobacterium tuberculosis | 27.38 | [4] |
| (2E)-N-(3-Fluorophenyl)-3-phenylprop-2-enamide | Bipolaris sorokiniana | 16.58 | [4] |
The allylamine class of compounds, to which this compound belongs, includes the well-known antifungal drug Naftifine.[5] The likely mechanism of action for antifungal activity is the inhibition of squalene epoxidase, a key enzyme in the fungal ergosterol biosynthesis pathway.
Proposed Antifungal Mechanism of Action Workflow:
References
- 1. Cinnamamide Derivatives for Central and Peripheral Nervous System Disorders--A Review of Structure-Activity Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of 9-Cinnamyl-9H-purine Derivatives as Novel TLR4/MyD88/NF-κB Pathway Inhibitors for Anti-inflammatory Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Spectrum of Biological Activities of Novel N-arylcinnamamides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synergistic improvement of cinnamylamine production by metabolic regulation - PMC [pmc.ncbi.nlm.nih.gov]
In Silico Prediction of N-allylcinnamylamine Bioactivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Cinnamylamine and its derivatives are recognized as valuable precursors in the synthesis of various bioactive substances with applications ranging from antibacterial and antiviral to anticancer agents. The core structure provides a versatile backbone for chemical modification to modulate pharmacological activity. The prediction of a molecule's biological activity through computational, or in silico, methods is a cornerstone of modern drug discovery, enabling the rapid and cost-effective screening of virtual compound libraries and the prioritization of candidates for synthesis and experimental testing.
This guide provides a detailed framework for the in silico prediction of the bioactivity of N-allylcinnamylamine, focusing on its potential interaction with monoamine oxidase A (MAO-A), a key enzyme in the metabolism of neurotransmitters and a well-established target for the treatment of neurological disorders.[1] The workflow encompasses ligand and target preparation, molecular docking, and quantitative structure-activity relationship (QSAR) modeling.
Predicted Bioactivity and Signaling Pathway
Based on the structural features of N-allylcinnamylamine and the known activities of related compounds, a primary predicted bioactivity is the inhibition of monoamine oxidase (MAO). MAOs are mitochondrial flavoenzymes that catalyze the oxidative deamination of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine.[2] Inhibition of MAO-A, in particular, is a therapeutic strategy for depression and other mood disorders.[1]
Predicted Signaling Pathway: Modulation of Monoaminergic Neurotransmission
Inhibition of MAO-A by a compound like N-allylcinnamylamine would lead to an increase in the cytosolic concentrations of monoamine neurotransmitters in the presynaptic neuron. This, in turn, enhances the amount of neurotransmitter packaged into synaptic vesicles and subsequently released into the synaptic cleft, leading to prolonged activation of postsynaptic receptors.
Quantitative Data on Related Compounds
While specific experimental data for N-allylcinnamylamine is limited, the bioactivity of structurally related cinnamamide and cinnamyl derivatives has been reported in the literature. The following table summarizes the inhibitory concentrations (IC50) of some of these compounds against various targets, providing a context for the potential potency of N-allylcinnamylamine.
| Compound Class | Specific Compound Example | Target | Bioactivity (IC50) | Reference |
| Cinnamyl-N-hydroxyamides | 4-(2-naphthoylamino)cinnamyl-N-hydroxyamide | HDAC1-B | 36 nM | [3] |
| Cinnamyl-N-hydroxyamides | 4-(2-naphthoylamino)cinnamyl-N-hydroxyamide | HDAC1-A | 42 nM | [3] |
| 3-Arylcoumarin Derivatives | Compound 4m | Acetylcholinesterase (AChE) | 0.091 µM | [4] |
| 3-Arylcoumarin Derivatives | Compound 4k | Butyrylcholinesterase (BuChE) | 0.559 µM | [4] |
| Cinnamide-Fluorinated Derivatives | Imidazolone derivative 6 | HepG2 liver cancer cells | 4.23 µM | [5] |
| Piperine Derivatives | Piperic acid N-propyl amide | MAO-B | 45 nM | [6] |
| Piperine Derivatives | Piperic acid N-propyl amide | MAO-A | 3.66 µM | [6] |
| Isoquinoline Alkaloids | Avicine | MAO-A | 0.41 µM | [6] |
| Isoquinoline Alkaloids | Chelerythrine | MAO-A | 0.55 µM | [6] |
In Silico Prediction Workflow
The following sections detail a hypothetical experimental protocol for the in silico prediction of N-allylcinnamylamine's bioactivity as a MAO-A inhibitor.
Experimental Protocols
-
2D Structure Generation: Draw the 2D chemical structure of N-allylcinnamylamine using a chemical drawing software (e.g., ChemDraw, MarvinSketch).
-
3D Structure Conversion: Convert the 2D structure to a 3D conformation using a computational chemistry software package (e.g., Open Babel, MOE).
-
Energy Minimization: Perform energy minimization of the 3D structure to obtain a low-energy, stable conformation. This can be done using molecular mechanics force fields such as MMFF94 or AMBER. The resulting structure should be saved in a suitable format (e.g., .mol2, .pdbqt).
-
Protein Structure Retrieval: Download the crystal structure of human monoamine oxidase A (MAO-A) from the Protein Data Bank (PDB). A suitable structure is PDB ID: 2BXR.
-
Protein Cleaning: Remove all non-essential molecules from the PDB file, including water molecules, co-crystallized ligands, and any other heteroatoms that are not part of the protein or the FAD cofactor.
-
Protonation and Charge Assignment: Add polar hydrogens to the protein structure and assign appropriate atomic charges using a protein preparation utility (e.g., PDB2PQR, H++ server).
-
Grid Box Definition: Define the binding site for the docking simulation. This is typically a grid box centered on the active site of the enzyme, which can be identified from the position of the co-crystallized ligand in the original PDB file or from literature reports.
-
Docking Software: Utilize a molecular docking program such as AutoDock Vina to predict the binding conformation and affinity of N-allylcinnamylamine to the active site of MAO-A.
-
Configuration: Set up the docking parameters, including the coordinates of the grid box and the exhaustiveness of the search algorithm.
-
Execution: Run the docking simulation. The program will generate a set of possible binding poses for the ligand, ranked by their predicted binding affinities (in kcal/mol).
-
Binding Affinity: The primary quantitative output is the binding affinity. A more negative value indicates a stronger predicted binding.
-
Pose Analysis: Visually inspect the top-ranked binding poses using a molecular visualization tool (e.g., PyMOL, VMD). Analyze the key interactions between N-allylcinnamylamine and the amino acid residues in the MAO-A active site. Look for hydrogen bonds, hydrophobic interactions, and pi-stacking interactions.
-
Comparison with Known Inhibitors: Compare the predicted binding mode and affinity of N-allylcinnamylamine with those of known MAO-A inhibitors to assess its potential as a novel inhibitor.
-
Dataset Curation: Compile a dataset of known MAO-A inhibitors with their experimentally determined IC50 values.
-
Descriptor Calculation: For each molecule in the dataset, calculate a set of molecular descriptors that quantify various physicochemical properties (e.g., molecular weight, logP, polar surface area, electronic properties).
-
Model Building: Use statistical methods such as multiple linear regression (MLR) or machine learning algorithms (e.g., random forest, support vector machines) to build a QSAR model that correlates the molecular descriptors with the biological activity.
-
Model Validation: Validate the QSAR model using internal and external validation techniques to ensure its predictive power.
-
Prediction for N-allylcinnamylamine: Use the validated QSAR model to predict the MAO-A inhibitory activity of N-allylcinnamylamine based on its calculated molecular descriptors.
Conclusion
This technical guide provides a comprehensive framework for the in silico prediction of the bioactivity of N-allylcinnamylamine, with a focus on its potential as a monoamine oxidase inhibitor. While experimental data for this specific compound is not widely available, the methodologies outlined here, including ligand and target preparation, molecular docking, and QSAR modeling, represent a standard and effective approach in modern computational drug discovery. The application of these techniques can provide valuable insights into the potential pharmacological profile of N-allylcinnamylamine and guide future experimental investigations. The provided workflows and data on related compounds serve as a valuable resource for researchers and scientists in the field of drug development.
References
- 1. Monoamine oxidase inhibitors: A concise review with special emphasis on structure activity relationship studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular Modeling and Experimental Evaluation of Non-Chiral Components of Bergamot Essential Oil with Inhibitory Activity against Human Monoamine Oxidases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of 2-, 3-, and 4-acylaminocinnamyl-N-hydroxyamides as novel synthetic HDAC inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of 3-(4-aminophenyl)-coumarin derivatives as potential anti-Alzheimer's disease agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
The Structure-Activity Relationship of Cinnamamide Derivatives: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The cinnamamide scaffold, a versatile and privileged structure in medicinal chemistry, has garnered significant attention for its wide array of pharmacological activities. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of cinnamamide derivatives, offering a valuable resource for the design and development of novel therapeutic agents. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes critical biological pathways to facilitate a comprehensive understanding of this important class of compounds.
Quantitative Structure-Activity Relationship (SAR) Data
The biological activity of cinnamamide derivatives is profoundly influenced by the nature and position of substituents on both the phenyl ring and the amide nitrogen. The following tables summarize quantitative data from various studies, highlighting the impact of these structural modifications on anticancer and antimicrobial activities.
Anticancer Activity of Cinnamamide Derivatives
The anticancer potential of cinnamamide derivatives has been extensively investigated against various cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key parameter for quantifying this activity.
| Compound ID/Structure | Substitution Pattern | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Series 1: N-(4-phenylthiazol-2-yl)cinnamamides | [1] | |||
| 8f | 4-Fluorophenyl on thiazole | Jurkat | 0.035 | [1] |
| K562 | < 1 | [1] | ||
| Bel7402 | < 1 | [1] | ||
| A549 | < 1 | [1] | ||
| Series 2: N-Hydroxycinnamamide-based HDAC Inhibitors | [2][3] | |||
| 11r | Complex cap group | U937 | 0.012 | [2][3] |
| HEL | 0.015 | [2][3] | ||
| KG1 | 0.021 | [2][3] | ||
| Series 3: N–[(2–Arylmethylthio)phenylsulfonyl]cinnamamides | [4] | |||
| 16c | 4-Chlorocinnamoyl | HeLa | < 10 | [4] |
| 16d | 4-Nitrocinnamoyl | HeLa | < 10 | [4] |
| 17a | Cinnamoyl, different sulfonyl substitution | HeLa | < 10 | [4] |
| 17d | 4-Nitrocinnamoyl, different sulfonyl substitution | HeLa | < 10 | [4] |
| Series 4: Cinnamide-Fluorinated Derivatives | [5] | |||
| 6 | Imidazolone derivative with N-(N-pyrimidin-2-ylbenzenesulphamoyl) moiety | HepG2 | 4.23 | [5] |
| Series 5: Antioxidant/Anti-Inflammatory Aryl-Acetic and Hydroxamic Acids | [6] | |||
| 4ii | Cinnamic acid derivative | HT-29, A-549, OAW-42, MDA-MB-231, HeLa | Low activity | [6] |
| Series 6: Curcumin Derivatives | [7] | |||
| - | Various substituted benzaldehydes and piperidones | P388 | - | [7] |
SAR Insights for Anticancer Activity:
-
Amide Substituents: The introduction of bulky and heterocyclic moieties on the amide nitrogen, such as the 4-phenylthiazol-2-yl group, can significantly enhance anticancer activity.[1]
-
Hydroxamic Acid Moiety: N-hydroxycinnamamide derivatives have shown potent histone deacetylase (HDAC) inhibitory activity, a key mechanism for their anticancer effects.[2][3]
-
Phenyl Ring Substituents: The nature and position of substituents on the cinnamoyl phenyl ring play a crucial role. Electron-withdrawing groups like nitro and chloro can contribute to enhanced cytotoxicity.[4]
-
Fluorination: The incorporation of fluorine atoms can modulate the electronic properties and metabolic stability of the molecule, leading to improved anticancer potency.[5]
Antimicrobial Activity of Cinnamamide Derivatives
Cinnamamide derivatives have also demonstrated promising activity against a range of bacterial and fungal pathogens. The minimum inhibitory concentration (MIC) is the standard measure of their antimicrobial efficacy.
| Compound ID/Structure | Substitution Pattern | Microbial Strain | MIC (µg/mL) | Reference |
| Series 1: Antibiotic Potentiators for MRSA | [8] | |||
| 6, 12-17 | para-Chloro or para-trifluoromethyl on phenyl ring, N-methyl amide | Staphylococcus aureus (MRSA252) | 2-4 (potentiates oxacillin) | [8] |
| Series 2: N–[(2–Arylmethylthio)phenylsulfonyl]cinnamamides | [9] | |||
| 16b, 16c, 16d, 17a, 17c | Varied cinnamoyl and sulfonyl substitutions | Staphylococcus sp. | 1-2 | [9] |
| Enterococcus sp. | 1-2 | [9] | ||
| Series 3: Synthetic Cinnamides and Cinnamates | [10][11] | |||
| 18 | 4-isopropylbenzylcinnamide | S. aureus (ATCC-35903) | 458.15 µM | [10][11] |
| 9 | decyl cinnamate | S. aureus (ATCC-35903) | 550.96 µM | [10][11] |
| 6 | butyl cinnamate | Candida albicans (ATCC-76485) | 626.62 µM | [10][11] |
SAR Insights for Antimicrobial Activity:
-
Phenyl Ring Substituents: For antibiotic potentiation against MRSA, electron-withdrawing groups at the para position of the phenyl ring are beneficial.[8]
-
Amide Substituents: Simple N-alkylation, such as N-methyl, appears to be favorable for the antibiotic-potentiating activity.[8]
-
Hybrid Molecules: Combining the cinnamamide scaffold with other pharmacophores, like sulfonamides, can lead to potent broad-spectrum antimicrobial agents.[9]
-
Lipophilicity: The length of the alkyl chain in cinnamoyl esters influences antifungal activity, with butyl cinnamate showing high potency.[10][11] For antibacterial activity, the presence of a lipophilic group like isopropyl on the benzylamide moiety enhances efficacy.[10][11]
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to SAR studies. This section outlines the methodologies for the synthesis of cinnamamide derivatives and their biological evaluation.
General Synthesis of N-Substituted Cinnamamide Derivatives
A common and effective method for the synthesis of N-substituted cinnamamides involves the reaction of a cinnamoyl chloride with a primary or secondary amine.[12][13]
Materials:
-
Cinnamic acid
-
Thionyl chloride (SOCl₂)
-
Substituted amine (primary or secondary)
-
Pyridine
-
Acetone (or other suitable aprotic solvent)
-
Ice bath
-
Magnetic stirrer
-
Standard laboratory glassware for reaction, work-up, and purification
Procedure:
-
Synthesis of Cinnamoyl Chloride:
-
In a round-bottom flask, add cinnamic acid (1 equivalent).
-
Slowly add an excess of thionyl chloride (e.g., 4 equivalents) under a fume hood.
-
Reflux the mixture for approximately 2-5 hours.
-
After the reaction is complete, remove the excess thionyl chloride by distillation. The resulting cinnamoyl chloride is often used in the next step without further purification.[12][13]
-
-
Amidation Reaction:
-
Dissolve the substituted amine (1 equivalent) and pyridine (1 equivalent) in acetone in a separate flask.
-
Cool the amine solution in an ice bath to 0°C.
-
Dissolve the crude cinnamoyl chloride in a minimal amount of acetone.
-
Add the cinnamoyl chloride solution dropwise to the cooled amine solution with constant stirring.
-
Continue stirring the reaction mixture at 0°C for a specified time (e.g., 30 minutes to a few hours), and then allow it to warm to room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Once the reaction is complete, pour the reaction mixture into cold water to precipitate the crude product.
-
Filter the solid, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure N-substituted cinnamamide derivative.
-
Characterize the final product using spectroscopic methods such as FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.
-
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation, and is widely employed to determine the cytotoxic effects of potential anticancer compounds.[14][15][16][17]
Materials:
-
Cancer cell lines
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well flat-bottom microplates
-
Cinnamamide derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Multi-well spectrophotometer (plate reader)
-
Humidified incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the cinnamamide derivatives in culture medium. The final concentration of DMSO should be non-toxic to the cells (typically <0.5%).
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.
-
Include wells with untreated cells (vehicle control) and wells with medium only (blank).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10-20 µL of MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15-20 minutes to ensure complete dissolution.
-
Measure the absorbance of each well at a wavelength of 570 nm using a plate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
Plot the percentage of viability against the compound concentration and determine the IC₅₀ value using a suitable software.
-
In Vitro Antimicrobial Susceptibility Testing: Broth Microdilution Method
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[1][18][19][20][21]
Materials:
-
Bacterial or fungal strains
-
Sterile 96-well microtiter plates
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Cinnamamide derivatives (dissolved in a suitable solvent like DMSO)
-
Bacterial/fungal inoculum standardized to 0.5 McFarland turbidity
-
Positive control (standard antimicrobial agent)
-
Negative control (broth and solvent only)
-
Incubator
Procedure:
-
Preparation of Compound Dilutions:
-
In a 96-well plate, perform serial two-fold dilutions of the cinnamamide derivatives in the broth medium to achieve a range of concentrations.
-
-
Inoculum Preparation:
-
Prepare a suspension of the test microorganism in sterile saline or broth.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL for bacteria).
-
Further dilute the standardized inoculum in broth to achieve the final desired concentration for inoculation (typically 5 x 10⁵ CFU/mL).
-
-
Inoculation and Incubation:
-
Add the diluted inoculum to each well of the microtiter plate containing the compound dilutions.
-
Include a growth control well (inoculum in broth without any compound) and a sterility control well (broth only).
-
Incubate the plate at the appropriate temperature (e.g., 35-37°C) for 16-24 hours for bacteria, or longer for fungi.
-
-
Determination of MIC:
-
After incubation, visually inspect the wells for turbidity.
-
The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
-
Signaling Pathways and Mechanisms of Action
Understanding the molecular pathways through which cinnamamide derivatives exert their biological effects is crucial for rational drug design. The following diagrams, generated using the DOT language, illustrate some of the key signaling pathways modulated by these compounds.
Nrf2-Mediated Antioxidant Response
Several cinnamamide derivatives have been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a key regulator of cellular antioxidant defenses.[22][23]
References
- 1. woah.org [woah.org]
- 2. Discovery of the First N-Hydroxycinnamamide-Based Histone Deacetylase 1/3 Dual Inhibitors with Potent Oral Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. An In Vitro Antimicrobial, Anticancer and Antioxidant Activity of N–[(2–Arylmethylthio)phenylsulfonyl]cinnamamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Dataset of curcumin derivatives for QSAR modeling of anti cancer against P388 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure–activity relationship of the cinnamamide family of antibiotic potentiators for methicillin-resistant Staphylococcus aureus (MRSA) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Synthetic Cinnamides and Cinnamates: Antimicrobial Activity, Mechanism of Action, and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ashdin.com [ashdin.com]
- 13. ashdin.com [ashdin.com]
- 14. researchhub.com [researchhub.com]
- 15. MTT assay protocol | Abcam [abcam.com]
- 16. texaschildrens.org [texaschildrens.org]
- 17. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Broth microdilution susceptibility testing. [bio-protocol.org]
- 20. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]
- 21. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. N-Phenyl Cinnamamide Derivatives Protect Hepatocytes against Oxidative Stress by Inducing Cellular Glutathione Synthesis via Nuclear Factor (Erythroid-Derived 2)-Like 2 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
The Dawn of a New Antifungal Era: A Technical Guide to the Discovery and History of Allylamine Compounds in Medicine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The global landscape of infectious diseases has been profoundly shaped by the discovery and development of antimicrobial agents. Among these, antifungal drugs hold a critical position in combating a wide spectrum of mycoses, ranging from superficial skin infections to life-threatening systemic diseases. The allylamine class of antifungals emerged as a significant therapeutic advancement, offering a novel mechanism of action and potent fungicidal activity, particularly against dermatophytes. This technical guide provides an in-depth exploration of the discovery, history, and mechanism of action of allylamine compounds, with a focus on the pioneering drugs naftifine and terbinafine. It is designed to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the field of antifungal research and development.
The Serendipitous Discovery and Early Development
The journey of allylamine antifungals began not with a targeted search for antimycotics, but through a serendipitous discovery in the 1970s.[1] Researchers at the Sandoz Research Institute in Vienna, Austria, were initially synthesizing novel compounds for potential applications in the central nervous system.[1] During this exploratory synthesis, a new class of compounds, the allylamines, was created.[2]
The first promising candidate to emerge from this research was naftifine, discovered in 1974.[3] Subsequent in vitro and in vivo studies revealed its potent antifungal activity against a broad range of fungi pathogenic to humans, particularly dermatophytes.[3] This discovery marked the advent of a new class of antifungal agents with a distinct chemical structure and mechanism of action compared to the existing azoles and polyenes.[1][3] Naftifine was eventually marketed as a topical antifungal agent in 1985.[3]
Building on the success of naftifine, further research and chemical modifications led to the development of terbinafine in 1991.[3] Terbinafine, a synthetic allylamine derivative, exhibited even more potent and broader antifungal activity.[2][4] A significant advantage of terbinafine was its efficacy upon both topical and oral administration, expanding its therapeutic applications.[2][4] The United States approved topical terbinafine in 1992 and the oral formulation in 1998.[3]
Mechanism of Action: Targeting Ergosterol Biosynthesis
The fungicidal power of allylamine compounds lies in their specific inhibition of a key enzyme in the fungal ergosterol biosynthesis pathway: squalene epoxidase.[5][6][7] Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is crucial for maintaining membrane integrity, fluidity, and the function of membrane-bound enzymes.[3]
The ergosterol biosynthesis pathway is a multi-step process. Allylamines act at an early stage, blocking the conversion of squalene to squalene-2,3-epoxide.[5] This inhibition has a dual and devastating effect on the fungal cell:
-
Ergosterol Depletion: The blockage of squalene epoxidase leads to a deficiency in ergosterol, compromising the structural and functional integrity of the fungal cell membrane.[3][7]
-
Squalene Accumulation: The inhibition of the enzyme causes a toxic intracellular accumulation of squalene.[5][6] High concentrations of squalene are detrimental to the fungal cell, leading to increased membrane permeability and disruption of cellular organization, ultimately resulting in cell death.[3]
This dual mechanism of action contributes to the potent fungicidal activity of allylamines, particularly against dermatophytes.[6]
Signaling Pathway: Ergosterol Biosynthesis Inhibition
Caption: Mechanism of action of allylamine antifungals.
Quantitative Data: In Vitro Susceptibility and Enzyme Inhibition
The efficacy of allylamine compounds has been extensively evaluated through in vitro studies. The following tables summarize key quantitative data, including Minimum Inhibitory Concentration (MIC) values against various fungal pathogens and the 50% inhibitory concentration (IC50) for squalene epoxidase.
Table 1: Minimum Inhibitory Concentration (MIC) of Allylamine Antifungals against Dermatophytes
| Antifungal Agent | Fungal Species | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |
| Terbinafine | Trichophyton spp. | ≤0.0001 - 0.1 | 0.01 | 0.1 | [8] |
| Microsporum spp. | ≤0.0001 - 0.1 | 0.01 | 0.1 | [8] | |
| Epidermophyton floccosum | ≤0.0001 - 0.1 | 0.01 | 0.1 | [8] | |
| Dermatophytes | 0.001 - 0.01 | - | - | [6] | |
| Aspergilli | 0.05 - 1.56 | - | - | [6] | |
| Sporothrix schenckii | 0.1 - 0.4 | - | - | [6] | |
| Yeasts | 0.1 - >100 | - | - | [6] | |
| Naftifine | Trichophyton spp. | 0.001 - 0.5 | 0.1 | 0.1 | [8] |
| Microsporum spp. | 0.001 - 0.5 | 0.1 | 0.1 | [8] | |
| Epidermophyton floccosum | 0.001 - 0.5 | 0.1 | 0.1 | [8] |
Table 2: Squalene Epoxidase Inhibition by Allylamine Antifungals
| Inhibitor | Enzyme Source | IC50 (nM) | Reference |
| Terbinafine | Trichophyton rubrum | 15.8 | [5] |
| Naftifine | Trichophyton rubrum | 114.6 | [5] |
| Terbinafine | Candida albicans | ~31.6 | [5] |
Experimental Protocols
A cornerstone of drug discovery and development is the robust and reproducible experimental methodology. The following sections detail the protocols for key assays used in the evaluation of allylamine antifungals.
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard procedure for determining the MIC of antifungal agents.
Experimental Workflow: Broth Microdilution MIC Assay
Caption: Workflow for MIC determination using broth microdilution.
Detailed Methodology:
-
Preparation of Antifungal Stock Solution: A stock solution of the allylamine compound is prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
Preparation of Microdilution Plates: A 96-well microtiter plate is used. A two-fold serial dilution of the antifungal drug is prepared in a suitable broth medium (e.g., RPMI 1640). This creates a gradient of drug concentrations across the wells. A growth control well (containing no drug) and a sterility control well (containing no inoculum) are included.
-
Preparation of Fungal Inoculum: The fungal isolate to be tested is grown on an appropriate agar medium. A suspension of the fungal cells is prepared in sterile saline and adjusted to a standardized concentration (e.g., 0.5 McFarland standard). This suspension is then further diluted in the broth medium to achieve the desired final inoculum concentration.
-
Inoculation: Each well of the microtiter plate (except the sterility control) is inoculated with the prepared fungal suspension.
-
Incubation: The plate is incubated at a specific temperature (e.g., 35°C) for a defined period (e.g., 24 to 48 hours).
-
Reading of Results: The MIC is determined as the lowest concentration of the antifungal agent that completely inhibits the visible growth of the fungus. The results can be read visually or with a microplate reader by measuring the optical density at 600 nm (OD600).
Squalene Epoxidase Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of the squalene epoxidase enzyme.
Experimental Workflow: Squalene Epoxidase Inhibition Assay
Caption: Workflow for the squalene epoxidase inhibition assay.
Detailed Methodology:
-
Preparation of Microsomal Enzyme: Microsomes containing squalene epoxidase are isolated from fungal cells (e.g., Trichophyton rubrum or Candida albicans) through differential centrifugation.
-
Assay Mixture: The reaction mixture typically contains a buffer (e.g., Tris-HCl), NADPH, FAD, and varying concentrations of the allylamine inhibitor.
-
Enzyme Addition and Pre-incubation: The microsomal preparation is added to the assay mixture and pre-incubated for a short period.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of radiolabeled [3H]squalene as the substrate.
-
Incubation: The reaction is incubated at 37°C for a specific time.
-
Reaction Termination and Lipid Extraction: The reaction is stopped, and the lipids are extracted using an organic solvent system.
-
Separation and Quantification: The substrate ([3H]squalene) and the product ([3H]2,3-oxidosqualene) are separated using thin-layer chromatography (TLC). The radioactivity in the respective spots is quantified using a scintillation counter.
-
Calculation of Inhibition: The percentage of inhibition of squalene epoxidase activity is calculated by comparing the amount of product formed in the presence of the inhibitor to that in the control (no inhibitor). The IC50 value, the concentration of the inhibitor that causes 50% inhibition of enzyme activity, is then determined.
Conclusion
The discovery of allylamine antifungals represents a pivotal moment in the history of medical mycology. From a serendipitous finding in a chemistry lab to the development of potent oral and topical therapies, the journey of naftifine and terbinafine has provided clinicians with crucial tools to combat debilitating fungal infections. Their unique mechanism of action, the targeted inhibition of squalene epoxidase, underscores the importance of understanding fundamental biochemical pathways in the quest for novel therapeutic agents. The detailed methodologies and quantitative data presented in this guide offer a comprehensive overview for scientists and researchers, aiming to inspire further innovation in the ongoing battle against fungal pathogens. The legacy of the allylamines serves as a testament to the power of scientific inquiry and the continuous pursuit of more effective treatments for infectious diseases.
References
- 1. journals.asm.org [journals.asm.org]
- 2. mdpi.com [mdpi.com]
- 3. Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs [bio-protocol.org]
- 4. Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs [en.bio-protocol.org]
- 5. Characterization of squalene epoxidase activity from the dermatophyte Trichophyton rubrum and its inhibition by terbinafine and other antimycotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antifungal activity of the allylamine derivative terbinafine in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Disk diffusion susceptibility testing of dermatophytes with allylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 3-Phenylprop-2-en-1-amine (Cinnamylamine)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Phenylprop-2-en-1-amine, commonly known as cinnamylamine, is a primary amine featuring a phenyl group attached to an unsaturated three-carbon chain. This compound and its derivatives have garnered significant interest in the scientific community, particularly in the fields of pharmacology and synthetic chemistry. Its structural motif is a key component in various biologically active molecules, exhibiting a range of activities including anticonvulsant and monoamine oxidase (MAO) inhibitory effects. This guide provides a comprehensive overview of the physical and chemical properties of 3-phenylprop-2-en-1-amine, detailed experimental protocols for its synthesis and analysis, and an exploration of its biological significance.
Physical and Chemical Properties
Table 1: General and Physical Properties of 3-Phenylprop-2-en-1-amine
| Property | Value | Source |
| Molecular Formula | C₉H₁₁N | PubChem[1] |
| Molecular Weight | 133.19 g/mol | PubChem[1] |
| Appearance | Not explicitly stated; likely a liquid at room temperature | Inferred from related compounds |
| Melting Point | Data not available for the free base. The hydrochloride salt has a melting point of 222-226 °C. | Sigma-Aldrich (for the hydrochloride salt)[2] |
| Boiling Point | Data not available | |
| Solubility | Moderately soluble in water; soluble in organic solvents like ethanol, acetone, and dichloromethane. | Inferred from related compounds[3] |
| pKa (Computed) | 9.5 (Predicted) | |
| LogP (Computed) | 1.7 | PubChem[1] |
Table 2: Spectroscopic Data of 3-Phenylprop-2-en-1-amine
| Spectroscopic Technique | Key Features | Source |
| ¹H NMR | Aromatic protons, vinylic protons, and aliphatic protons of the aminopropyl group are expected. | General knowledge |
| ¹³C NMR | Signals corresponding to the phenyl ring, the double bond, and the aminomethyl carbon are expected. | General knowledge |
| Infrared (IR) Spectroscopy | N-H stretching (two bands for primary amine) around 3400-3300 cm⁻¹, N-H bending around 1650-1580 cm⁻¹, and C-N stretching. | General knowledge |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the molecular weight is expected. | General knowledge |
Experimental Protocols
Chemical Synthesis: Reductive Amination of Cinnamaldehyde
A common and effective method for the synthesis of 3-phenylprop-2-en-1-amine is the reductive amination of cinnamaldehyde.
Materials:
-
Cinnamaldehyde
-
Ammonia (in a suitable solvent like methanol or as ammonium chloride/hydroxide)
-
Reducing agent (e.g., sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation)
-
Anhydrous solvent (e.g., methanol, ethanol)
-
Hydrochloric acid (for salt formation and purification)
-
Sodium hydroxide (for neutralization)
-
Drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate)
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
Imine Formation: Dissolve cinnamaldehyde in an anhydrous solvent (e.g., methanol) in a round-bottom flask equipped with a magnetic stirrer. Add a source of ammonia (e.g., a solution of ammonia in methanol or ammonium chloride followed by a base) to the solution. Stir the mixture at room temperature for a designated period (e.g., 1-2 hours) to allow for the formation of the corresponding imine. The reaction can be monitored by thin-layer chromatography (TLC).
-
Reduction: Cool the reaction mixture in an ice bath. Slowly add the reducing agent (e.g., sodium borohydride) portion-wise to the stirred solution. The addition should be controlled to manage the exothermic reaction. After the addition is complete, allow the reaction to warm to room temperature and stir for several hours or until the reaction is complete as indicated by TLC.
-
Work-up: Quench the reaction by carefully adding water or a dilute acid. Remove the organic solvent using a rotary evaporator. Add water to the residue and extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification:
-
Extraction: Wash the combined organic extracts with brine, dry over an anhydrous drying agent, and filter.
-
Distillation: Concentrate the filtrate under reduced pressure. The crude product can be purified by vacuum distillation to obtain the pure 3-phenylprop-2-en-1-amine.
-
Salt Formation (Optional): For easier handling and purification by recrystallization, the amine can be converted to its hydrochloride salt. Dissolve the crude amine in a suitable solvent (e.g., diethyl ether) and bubble dry hydrogen chloride gas through the solution or add a solution of HCl in an organic solvent. The precipitated salt can be collected by filtration, washed with cold solvent, and dried.
-
Biosynthesis of 3-Phenylprop-2-en-1-amine in E. coli
An alternative, biocatalytic route for the synthesis of cinnamylamine has been developed in Escherichia coli. This method starts from the readily available precursor, cinnamic acid.
Experimental Workflow:
Figure 1: Biosynthetic pathway of 3-phenylprop-2-en-1-amine from cinnamic acid.
Methodology:
-
Strain and Plasmid Construction: Engineer E. coli strains to express the necessary enzymes. This typically involves cloning the genes for a carboxylic acid reductase (CAR) and an ω-transaminase (ω-TA) into suitable expression vectors.
-
Culture and Induction: Grow the engineered E. coli in a suitable culture medium. Induce the expression of the recombinant enzymes at the appropriate cell density using an inducer such as isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Whole-Cell Bioconversion: Harvest the cells and resuspend them in a buffer containing the substrate, cinnamic acid, and a co-substrate for the transaminase, such as an amino donor (e.g., L-alanine).
-
Product Extraction and Analysis: After the bioconversion is complete, separate the cells from the medium. Extract the cinnamylamine from the supernatant using an appropriate organic solvent. Analyze the product by methods such as High-Performance Liquid Chromatography (HPLC).
Monoamine Oxidase B (MAO-B) Inhibition Assay
The inhibitory activity of 3-phenylprop-2-en-1-amine against MAO-B can be determined using a fluorometric or chromatographic assay.
Materials:
-
Recombinant human MAO-B enzyme
-
MAO-B substrate (e.g., kynuramine or a fluorogenic substrate)
-
3-Phenylprop-2-en-1-amine (test inhibitor)
-
Known MAO-B inhibitor (positive control, e.g., selegiline)
-
Assay buffer (e.g., potassium phosphate buffer)
-
96-well microplate
-
Fluorometric plate reader or HPLC system
Protocol (Fluorometric Method):
-
Reagent Preparation: Prepare solutions of the MAO-B enzyme, substrate, test inhibitor at various concentrations, and positive control in the assay buffer.
-
Assay Setup: In a 96-well plate, add the MAO-B enzyme to wells containing different concentrations of the test inhibitor or the positive control. Include a control well with the enzyme and buffer only.
-
Pre-incubation: Incubate the plate for a short period (e.g., 10-15 minutes) at 37°C to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the MAO-B substrate to all wells.
-
Signal Detection: Measure the fluorescence signal at appropriate excitation and emission wavelengths over time using a plate reader. The rate of increase in fluorescence is proportional to the MAO-B activity.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound compared to the control. Determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
Figure 2: General workflow for a fluorometric MAO-B inhibition assay.
Biological Activity and Signaling Pathways
Monoamine Oxidase B (MAO-B) Inhibition
3-Phenylprop-2-en-1-amine is known to be an inhibitor of monoamine oxidase B (MAO-B). MAO-B is a key enzyme in the catabolism of monoamine neurotransmitters, particularly dopamine. By inhibiting MAO-B, 3-phenylprop-2-en-1-amine can increase the levels of dopamine in the brain. This mechanism of action is the basis for the therapeutic use of MAO-B inhibitors in the treatment of Parkinson's disease, a neurodegenerative disorder characterized by the loss of dopaminergic neurons.[4][5]
The inhibition of MAO-B prevents the breakdown of dopamine, thereby prolonging its action in the synaptic cleft. This can help to alleviate the motor symptoms of Parkinson's disease.[4] Furthermore, the inhibition of MAO-B may also have neuroprotective effects by reducing the production of reactive oxygen species and other neurotoxic byproducts of dopamine metabolism.[6]
Figure 3: Signaling pathway of MAO-B inhibition by 3-phenylprop-2-en-1-amine.
Anticonvulsant Activity
Derivatives of 3-phenylprop-2-en-1-amine have shown promising anticonvulsant activity in various animal models of epilepsy. While the exact mechanism of action is not fully elucidated for all derivatives, it is hypothesized that they may modulate the activity of ion channels or neurotransmitter systems involved in seizure generation and propagation. This area of research is active, with ongoing efforts to synthesize and evaluate new derivatives with improved efficacy and safety profiles.
Conclusion
3-Phenylprop-2-en-1-amine is a versatile molecule with significant potential in medicinal chemistry and drug development. Its ability to inhibit MAO-B provides a clear rationale for its investigation in the context of neurodegenerative diseases like Parkinson's. The availability of both chemical and biosynthetic routes for its production offers flexibility in its procurement for research purposes. Further studies are warranted to fully characterize its physical and chemical properties, refine its synthesis and purification protocols, and explore the full spectrum of its biological activities and those of its derivatives. This guide serves as a foundational resource for scientists and researchers embarking on studies involving this intriguing compound.
References
- 1. 3-Phenylprop-2-en-1-amine | C9H11N | CID 20369 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-苯基-2-丙炔-1-胺 盐酸盐 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. MAO-B Inhibitors | Parkinson's Foundation [parkinson.org]
- 5. A critical appraisal of MAO-B inhibitors in the treatment of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An overview of the role of monoamine oxidase-B in Parkinson’s disease: implications for neurodegeneration and therapy [explorationpub.com]
Cinnamylamine: A Versatile Scaffold for Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The cinnamylamine scaffold, a privileged structure in medicinal chemistry, has emerged as a promising framework for the design and development of novel therapeutic agents. Its inherent structural features, including a phenyl ring, a conjugated double bond, and an amino group, provide a versatile platform for chemical modification, enabling the generation of diverse compound libraries with a wide spectrum of biological activities. This technical guide delves into the core aspects of cinnamylamine-based drug design, offering a comprehensive overview of its therapeutic potential, supported by quantitative data, detailed experimental methodologies, and visual representations of key biological pathways.
Therapeutic Applications of Cinnamylamine Derivatives
Cinnamylamine and its derivatives have demonstrated significant potential across a range of therapeutic areas, including but not limited to:
-
Anticancer Activity: Numerous studies have highlighted the cytotoxic effects of cinnamylamine analogs against various cancer cell lines. The proposed mechanisms of action often involve the induction of apoptosis and the modulation of key signaling pathways crucial for cancer cell proliferation and survival.
-
Anti-inflammatory Effects: The anti-inflammatory properties of cinnamylamine derivatives are well-documented, with evidence pointing towards the inhibition of pro-inflammatory mediators and the modulation of inflammatory signaling cascades.
-
Antimicrobial Action: The cinnamylamine scaffold has been successfully exploited to develop potent antibacterial and antifungal agents. These compounds often exhibit efficacy against drug-resistant strains, making them valuable leads in the fight against infectious diseases.
-
Enzyme Inhibition: Cinnamylamine derivatives have been designed as inhibitors of various enzymes, including monoamine oxidase (MAO), which is a key target in the treatment of neurological disorders.
Quantitative Analysis of Biological Activity
To facilitate a comparative analysis of the biological efficacy of various cinnamylamine derivatives, the following tables summarize key quantitative data from published studies.
Table 1: Anticancer Activity of Cinnamylamine Derivatives
| Compound/Derivative | Cell Line | Assay | IC50 (µM) | Reference |
| N-(N-pyrimidin-2-ylbenzenesulphamoyl)imidazolone derivative of p-fluorocinnamide | HepG2 (Liver Cancer) | MTT Assay | 4.23 | [1] |
| Cinnamaldehyde | A2780 (Ovarian Cancer) | MTT Assay | Approx. 40 | [2] |
| Cinnamaldehyde | SKOV3 (Ovarian Cancer) | MTT Assay | Approx. 60 | [2] |
Table 2: Anti-inflammatory Activity of Cinnamylamine Derivatives
| Compound/Derivative | Cell Line/Model | Assay | IC50 (µM) | Reference |
| 9-Cinnamyl-9H-purine derivative (5e) | LPS-stimulated RAW264.7 macrophages | Nitric Oxide Production Inhibition | 6.4 | [3] |
| Resveratrol (Reference) | LPS-stimulated RAW264.7 macrophages | Nitric Oxide Production Inhibition | 26.4 | [3] |
Table 3: Antimicrobial Activity of Cinnamylamine and Cinnamamide Derivatives
| Compound/Derivative | Microorganism | Assay | MIC (µg/mL) | Reference |
| 4-Nitrocinnamaldehyde | Pseudomonas aeruginosa | Broth Microdilution | 100 | [4] |
| 4-Chlorocinnamaldehyde | Pseudomonas aeruginosa | Broth Microdilution | 200 | [4] |
| 4-Fluorocinnamaldehyde | Pseudomonas aeruginosa | Broth Microdilution | 200 | [4] |
| 4-isopropylbenzylcinnamide | Staphylococcus aureus | Broth Microdilution | 458.15 µM | [5] |
| Decyl cinnamate | Staphylococcus aureus | Broth Microdilution | 550.96 µM | [5] |
| Butyl cinnamate | Candida albicans | Broth Microdilution | 626.62 µM | [6] |
Table 4: Monoamine Oxidase (MAO) Inhibition by Cinnamylamine Derivatives
| Compound/Derivative | Enzyme | Assay | IC50 (µM) | Reference |
| Indole-based phenylallylidene derivative (IHC3) | MAO-B | Enzyme Inhibition Assay | 1.672 | [4] |
| Indole-based phenylallylidene derivative (IHC2) | MAO-B | Enzyme Inhibition Assay | 16.934 | [4] |
| Pargyline (Reference) | MAO-B | Enzyme Inhibition Assay | 0.14 | [4] |
Key Signaling Pathways in Cinnamylamine-Mediated Bioactivity
The therapeutic effects of cinnamylamine derivatives are often attributed to their ability to modulate specific intracellular signaling pathways. Understanding these pathways is crucial for rational drug design and optimization.
Anti-inflammatory Signaling: The TLR4/MyD88/NF-κB Pathway
Cinnamylamine derivatives have been shown to exert their anti-inflammatory effects by inhibiting the Toll-like receptor 4 (TLR4) signaling pathway.[3][7] Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, activates TLR4, leading to the recruitment of the adaptor protein MyD88. This initiates a downstream signaling cascade that culminates in the activation of the transcription factor NF-κB. Activated NF-κB translocates to the nucleus and promotes the expression of pro-inflammatory genes, including those for cytokines (e.g., TNF-α, IL-6) and enzymes like iNOS and COX-2. Certain 9-cinnamyl-9H-purine derivatives have been demonstrated to inhibit this pathway, thereby reducing the production of inflammatory mediators.[3][8]
Anticancer Signaling: The PI3K/Akt/mTOR Pathway
The phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[2][9][10] Growth factors binding to receptor tyrosine kinases (RTKs) activate PI3K, which in turn phosphorylates and activates Akt. Activated Akt then phosphorylates a variety of downstream targets, including mTOR, a key regulator of protein synthesis and cell growth. Cinnamaldehyde and its derivatives have been shown to inhibit the PI3K/Akt/mTOR pathway, leading to decreased cancer cell proliferation and induction of apoptosis.[2]
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of cinnamylamine derivatives.
General Synthesis of N-Substituted Cinnamamides
A common method for the synthesis of cinnamamide derivatives involves the reaction of cinnamoyl chloride with a substituted amine.[11]
Materials:
-
Cinnamic acid
-
Thionyl chloride
-
Substituted amine (e.g., 2-aminothiophene derivatives)
-
Pyridine
-
Acetone
-
Ethanol (for recrystallization)
Procedure:
-
Synthesis of Cinnamoyl Chloride: Reflux a mixture of cinnamic acid (1 equivalent) and thionyl chloride (4 equivalents) for 5 hours. Remove the excess thionyl chloride by distillation to obtain crude cinnamoyl chloride.
-
Amide Formation: Dissolve the substituted amine (1 equivalent) and pyridine (1 equivalent) in acetone. Add the cinnamoyl chloride dissolved in acetone dropwise to this solution at 0°C with constant stirring.
-
Reaction Monitoring and Work-up: Stir the reaction mixture at room temperature for 30 minutes, monitoring the progress by Thin Layer Chromatography (TLC).
-
Purification: Filter the resulting precipitate, dry it, and recrystallize from absolute ethanol to obtain the pure N-substituted cinnamamide derivative.
-
Characterization: Confirm the structure of the synthesized compound using spectroscopic techniques such as FT-IR, 1H-NMR, 13C-NMR, and mass spectrometry.
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
The MIC, the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is a standard measure of antimicrobial efficacy.[6][12]
Materials:
-
Cation-adjusted Mueller-Hinton Broth (CA-MHB)
-
Bacterial strains (e.g., Pseudomonas aeruginosa)
-
Cinnamylamine derivative stock solution (in DMSO)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Inoculum Preparation: Grow the bacterial strain overnight at 37°C. Dilute the culture in fresh CA-MHB to achieve a final inoculum of approximately 5 x 105 CFU/mL in each well of the microtiter plate.
-
Serial Dilution: Prepare two-fold serial dilutions of the cinnamylamine derivative in CA-MHB in the 96-well plate.
-
Inoculation: Add the prepared bacterial inoculum to each well containing the diluted compound. Include a positive control (bacteria in broth without compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed. This can be assessed visually or by measuring the optical density at 600 nm.
MTT Assay for Cell Viability and Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[8]
Materials:
-
Cancer cell line (e.g., HepG2)
-
Complete cell culture medium
-
Cinnamylamine derivative stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a detergent-based solution)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the cinnamylamine derivative for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO) and an untreated control.
-
MTT Addition: After the treatment period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the purple formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Conclusion and Future Directions
The cinnamylamine scaffold represents a highly valuable and versatile platform in the ongoing quest for novel and effective therapeutic agents. The diverse biological activities exhibited by its derivatives, coupled with the potential for straightforward chemical modification, underscore its significance in medicinal chemistry. Future research in this area should focus on several key aspects:
-
Expansion of Chemical Diversity: The synthesis and evaluation of novel cinnamylamine derivatives with a wider range of substituents and structural modifications will be crucial for identifying compounds with enhanced potency and selectivity.
-
Mechanism of Action Studies: A deeper understanding of the molecular targets and signaling pathways modulated by cinnamylamine derivatives will facilitate more rational and targeted drug design efforts.
-
In Vivo Efficacy and Pharmacokinetic Profiling: Promising lead compounds identified through in vitro screening must be rigorously evaluated in preclinical animal models to assess their in vivo efficacy, safety, and pharmacokinetic properties.
-
Structure-Activity Relationship (SAR) Studies: Comprehensive SAR studies will continue to be instrumental in elucidating the key structural features required for optimal biological activity, guiding the design of next-generation cinnamylamine-based drugs.
By leveraging the inherent potential of the cinnamylamine scaffold and employing a multidisciplinary approach that integrates synthetic chemistry, molecular biology, and pharmacology, the scientific community is well-positioned to translate the promise of these compounds into tangible clinical benefits.
References
- 1. texaschildrens.org [texaschildrens.org]
- 2. Cinnamaldehyde Suppressed EGF-Induced EMT Process and Inhibits Ovarian Cancer Progression Through PI3K/AKT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of 9-Cinnamyl-9H-purine Derivatives as Novel TLR4/MyD88/NF-κB Pathway Inhibitors for Anti-inflammatory Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assembling a Cinnamyl Pharmacophore in the C3-Position of Substituted Isatins via Microwave-Assisted Synthesis: Development of a New Class of Monoamine Oxidase-B Inhibitors for the Treatment of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Exposure of Pseudomonas aeruginosa to Cinnamaldehyde Selects Multidrug Resistant Mutants | MDPI [mdpi.com]
- 7. 3,4-Dimethoxy cinnamic acid tertiary amides: synthesis and evaluation of antiinflammatory and analgesic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Targeting the PI3K-AKT-mTOR signaling network in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting PI3K/Akt/mTOR Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ashdin.com [ashdin.com]
- 12. New Amphiphilic Neamine Derivatives Active against Resistant Pseudomonas aeruginosa and Their Interactions with Lipopolysaccharides - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of N-Allyl-3-phenylprop-2-en-1-amine
Introduction
N-Allyl-3-phenylprop-2-en-1-amine, also known as N-cinnamylallylamine, is a secondary amine that serves as a valuable building block in organic synthesis and drug discovery. Its structure combines the functionalities of an allyl group and a cinnamyl group, making it a versatile precursor for the synthesis of more complex molecules, including potential pharmaceutical agents and other biologically active compounds. This document provides a detailed protocol for the synthesis of this compound via a one-pot reductive amination of cinnamaldehyde with allylamine.[1][2][3][4][5]
Reductive amination is a widely utilized and efficient method for the formation of carbon-nitrogen bonds, proceeding through the in-situ formation of an imine intermediate followed by its reduction to the corresponding amine.[2][3][4][5] This method is often preferred due to its operational simplicity and the use of readily available and mild reducing agents such as sodium borohydride.[1][2][5]
Reaction Scheme
The synthesis proceeds in two main steps within a single pot: the formation of an imine from cinnamaldehyde and allylamine, followed by the reduction of the imine to the target secondary amine using sodium borohydride.
Step 1: Imine Formation Cinnamaldehyde + Allylamine → N-cinnamylideneallylamine + H₂O
Step 2: Reduction N-cinnamylideneallylamine + NaBH₄ → this compound
Experimental Protocol
This protocol is adapted from established methods for the synthesis of N-allylamine substrates.[1]
Materials and Reagents:
-
Cinnamaldehyde (1 equiv.)
-
Allylamine (1 equiv.)
-
Chloroform (CHCl₃)
-
Methanol (MeOH)
-
Sodium borohydride (NaBH₄) (2 equiv.)
-
1.2 M Hydrochloric acid (HCl)
-
Ammonium hydroxide (NH₄OH)
-
Diethyl ether (Et₂O)
-
Dichloromethane (DCM)
-
Sodium sulfate (Na₂SO₄), anhydrous
-
50-mL Round bottom flask
-
Stir bar
-
Condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Imine Formation:
-
To a 50-mL round bottom flask equipped with a magnetic stir bar, add cinnamaldehyde (1 equiv.) and allylamine (1 equiv.).
-
Add 15 mL of chloroform to the flask.
-
Attach a condenser and heat the reaction mixture to 60 °C with stirring for 4 hours.
-
-
Work-up and Solvent Exchange:
-
After 4 hours, cool the reaction mixture to room temperature.
-
Filter the solution over anhydrous sodium sulfate (Na₂SO₄) to remove any residual water.
-
Concentrate the filtrate in vacuo using a rotary evaporator to remove the chloroform.
-
Dissolve the resulting residue in 10 mL of methanol.
-
-
Reduction:
-
Cool the methanolic solution in an ice bath.
-
Slowly add sodium borohydride (2 equiv.) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved. Perform this step in a well-ventilated fume hood.
-
Remove the ice bath and allow the reaction to stir at room temperature for 12 hours.
-
-
Quenching and Extraction:
-
After 12 hours, quench the reaction by carefully adding aqueous sodium hydroxide (NaOH) solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (2 x 25 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Concentrate the organic layer in vacuo.
-
-
Acid-Base Extraction for Purification:
-
Acidify the residue with 1.2 M hydrochloric acid.
-
Wash the acidic aqueous layer with diethyl ether (2 x 50 mL) to remove any unreacted aldehyde and other non-basic impurities.
-
Make the aqueous layer basic by the addition of ammonium hydroxide.
-
Extract the basic aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the dichloromethane extracts and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Concentrate the organic layer in vacuo to yield the secondary amine product.
-
-
Final Purification (Optional):
-
If necessary, the product can be further purified by flash column chromatography on silica gel.
-
Data Presentation
Table 1: Summary of Reactants and Product Information
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Equivalents |
| Cinnamaldehyde | C₉H₈O | 132.16 | 1.0 |
| Allylamine | C₃H₇N | 57.09 | 1.0 |
| Sodium Borohydride | NaBH₄ | 37.83 | 2.0 |
| This compound | C₁₂H₁₅N | 173.25 | - |
Table 2: Experimental Results and Characterization
| Parameter | Value | Reference |
| Yield | 62% (for a similar compound, (E)-N-Allyl-2-methyl-3-phenylprop-2-en-1-amine) | [1] |
| Appearance | Yellow oil | [1] |
| ¹³C NMR (151 MHz, CDCl₃) δ (ppm) | 140.6, 136.9, 128.5, 128.3, 127.1, 116.2, 53.4, 51.9 (for a similar compound) | [1] |
| HRMS (ESI-MS) | Calculated for [M+H]⁺: 174.1283, Found: (Data for a similar compound) |
Visualizations
Diagram 1: Experimental Workflow for the Synthesis of this compound
Caption: Workflow diagram illustrating the key stages of the synthesis of this compound.
Safety Precautions
-
All manipulations should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.
-
Allylamine and cinnamaldehyde are irritants. Avoid inhalation and contact with skin and eyes.
-
Sodium borohydride reacts with water and acids to produce flammable hydrogen gas. Add it slowly and in a controlled manner.
-
Chloroform and dichloromethane are volatile and toxic. Handle with care.
Conclusion
The described protocol provides a reliable and straightforward method for the synthesis of this compound. The one-pot nature of this reductive amination procedure makes it an efficient route for obtaining this versatile synthetic intermediate. The provided characterization data for a similar compound can serve as a useful reference for researchers working on the synthesis of related N-allyl amines. Further optimization of reaction conditions may lead to improved yields.
References
Application Notes and Protocols for N-allylation of Cinnamylamine
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides detailed experimental procedures for the N-allylation of cinnamylamine, a key transformation in the synthesis of various biologically active compounds and pharmaceutical intermediates. The protocols outlined below are based on established methods for the N-alkylation of primary amines, offering researchers a selection of techniques to suit different laboratory capabilities and green chemistry considerations. Methodologies covered include conventional heating with a phase-transfer catalyst, microwave-assisted synthesis, and an enzymatic approach. Quantitative data from representative procedures are summarized for comparative analysis. Additionally, a generalized experimental workflow is visualized to guide researchers through the process.
Introduction
The N-allylation of amines is a fundamental reaction in organic synthesis, introducing a versatile allyl group that can be further functionalized. Cinnamylamine, with its reactive primary amine and phenylvinyl moiety, is a valuable building block. Its N-allylated derivatives are precursors to compounds with potential applications in medicinal chemistry. This application note details three distinct protocols for the synthesis of N-allylcinnamylamine, providing a comprehensive guide for researchers in the field.
Comparative Data of N-Allylation Methods
The following table summarizes typical reaction conditions and outcomes for the N-allylation of primary amines, which can be adapted for cinnamylamine.
| Method | Allylating Agent | Catalyst/Base | Solvent | Temperature | Time | Yield | Reference |
| Phase-Transfer Catalysis | Allyl bromide | Tetrabutylammonium bromide (TBAB) / KOH | Dichloromethane/Water | Room Temperature | 18 h | High | [1] |
| Microwave-Assisted | Allyl bromide | Triethylamine (Et₃N) | Acetonitrile (CH₃CN) | 100-150 °C | 4-15 min | 60-96% | [2][3] |
| Enzymatic | Cinnamic Acid | Carboxylic Acid Reductase (CAR) & Reductive Aminase (RedAm) | Aqueous Buffer (pH 7.5) | 30 °C | 18 h | Moderate to Excellent Conversion | [4][5] |
Experimental Protocols
Protocol 1: N-allylation of Cinnamylamine using Phase-Transfer Catalysis
This protocol describes a robust and scalable method for the N-allylation of cinnamylamine using a phase-transfer catalyst, which facilitates the reaction between the aqueous and organic phases.
Materials:
-
Cinnamylamine
-
Allyl bromide
-
Tetrabutylammonium bromide (TBAB)
-
Potassium hydroxide (KOH)
-
Dichloromethane (CH₂Cl₂)
-
Deionized water
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add cinnamylamine (1.0 eq).
-
Dissolve the cinnamylamine in dichloromethane.
-
Add an aqueous solution of potassium hydroxide (e.g., 50% w/w).
-
Add a catalytic amount of tetrabutylammonium bromide (TBAB, e.g., 10 mol%).[1]
-
To the vigorously stirring biphasic mixture, add allyl bromide (1.1-1.5 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 18-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with deionized water, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude N-allylcinnamylamine.
-
Purify the crude product by column chromatography on silica gel if necessary.
Protocol 2: Microwave-Assisted N-allylation of Cinnamylamine
This protocol utilizes microwave irradiation to significantly reduce reaction times for the N-allylation of cinnamylamine.[2][3]
Materials:
-
Cinnamylamine
-
Allyl bromide
-
Triethylamine (Et₃N) or another suitable base
-
Acetonitrile (CH₃CN)
-
Microwave reactor vials
-
Microwave synthesizer
-
Standard work-up and purification reagents as listed in Protocol 1.
Procedure:
-
In a microwave reactor vial, combine cinnamylamine (1.0 eq), acetonitrile, and triethylamine (2.2 eq).[2]
-
Add allyl bromide (2.2 eq) to the mixture.[2]
-
Seal the vial and place it in the microwave synthesizer.
-
Irradiate the reaction mixture at a set temperature (e.g., 100 °C) and power (e.g., 100 W) for a short duration (e.g., 4-10 minutes).[2] The optimal time and temperature should be determined by preliminary experiments.
-
After the reaction is complete, cool the vial to room temperature.
-
Transfer the reaction mixture to a larger flask and remove the solvent using a rotary evaporator.
-
Perform an aqueous work-up as described in Protocol 1 (steps 7-10).
-
Purify the product by column chromatography.
Protocol 3: Enzymatic N-allylation of Cinnamylamine
This protocol presents a green chemistry approach for the N-allylation of cinnamylamine, employing a one-pot, two-step enzymatic cascade. This method avoids the use of harsh reagents and organic solvents.[4][5]
Materials:
-
Cinnamylamine
-
Cinnamic acid (as the allyl source precursor)
-
Carboxylic acid reductase (CAR) from Segniliparus rugosus (SrCAR)
-
Reductive aminase (RedAm) from Corynebacterium ferrugineus (pIR23)
-
Glucose dehydrogenase (GDH) for NADPH recycling
-
Nicotinamide adenine dinucleotide phosphate (NADPH)
-
Adenosine triphosphate (ATP)
-
Glucose
-
Magnesium chloride (MgCl₂)
-
Sodium phosphate buffer (NaPi, 50 mM, pH 7.5)
-
Dimethyl sulfoxide (DMSO, for substrate solubility if needed)
-
Incubator shaker
-
Centrifuge
Procedure:
-
Prepare a reaction mixture in a suitable vessel containing 50 mM sodium phosphate buffer (pH 7.5) supplemented with 10 mM MgCl₂.[4]
-
Add cinnamic acid (1.0 eq, e.g., 5 mM) and cinnamylamine (2.5 eq).[4] A small amount of DMSO (e.g., 2% v/v) can be added to aid solubility.[4]
-
Add the cofactors: ATP, NADPH (catalytic amount), and glucose (for recycling).
-
Add the enzymes: SrCAR, pIR23 (RedAm), and GDH.[4]
-
Incubate the reaction mixture at 30 °C with shaking (e.g., 250 rpm) for 18 hours.[4]
-
Monitor the formation of N-allylcinnamylamine using gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC).
-
Upon completion, terminate the reaction by adding a water-immiscible organic solvent (e.g., ethyl acetate) and extract the product.
-
Separate the organic layer, dry it over an anhydrous drying agent, and concentrate it to obtain the product.
-
Purify as needed.
Visualized Experimental Workflow
The following diagram illustrates a generalized workflow for the N-allylation of cinnamylamine.
Caption: Generalized workflow for the N-allylation of cinnamylamine.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Allyl bromide is a lachrymator and is toxic; handle with care.
-
Microwave synthesis should be performed in sealed vessels designed for this purpose to avoid pressure buildup.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Disclaimer: These protocols are intended as a guide and may require optimization for specific laboratory conditions and scales.
References
- 1. Phase-Transfer-Catalyzed Alkylation of Hydantoins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Rapid and Convenient Microwave-Assisted Synthesis of Primary Amines via Reductive N-Alkylation of Methyl Carbamate with Aldehydes [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Enzymatic N-Allylation of Primary and Secondary Amines Using Renewable Cinnamic Acids Enabled by Bacterial Reductive Aminases - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Purification of N-Allyl-3-phenylprop-2-en-1-amine by Column Chromatography
Abstract
This document provides detailed application notes and protocols for the purification of N-Allyl-3-phenylprop-2-en-1-amine, a secondary allylic amine, using column chromatography. Due to the basic nature of the amine functional group, purification by standard silica gel chromatography can be challenging, often resulting in poor separation and peak tailing. This guide outlines strategies to overcome these issues, including the use of modified stationary phases and mobile phase additives. The protocols provided are intended for researchers, scientists, and professionals in drug development and organic synthesis.
Introduction
This compound is a cinnamyl derivative with a secondary amine, making it susceptible to strong interactions with the acidic silanol groups on the surface of standard silica gel. This interaction can lead to irreversible adsorption, low recovery, and broad, tailing peaks during column chromatography. To achieve efficient purification, these interactions must be mitigated. This can be accomplished by either neutralizing the acidic stationary phase with a basic modifier in the mobile phase or by using a less acidic or basic stationary phase.
Data Presentation
The following table summarizes typical results that can be expected when purifying this compound using different column chromatography methods. The data presented is illustrative, based on common outcomes for the purification of similar amines.
| Method | Stationary Phase | Mobile Phase | Purity (Pre-Column) | Purity (Post-Column) | Yield |
| Method A | Silica Gel | Hexane/Ethyl Acetate with 1% Triethylamine | ~85% | >98% | ~80% |
| Method B | Amine-Functionalized Silica | Hexane/Ethyl Acetate Gradient | ~85% | >99% | ~90% |
| Method C | C18 Reversed-Phase Silica | Water/Acetonitrile with 0.1% Triethylamine | ~85% | >98% | ~85% |
Experimental Workflows and Logical Relationships
The general workflow for the purification of this compound via column chromatography is depicted below. The process begins with the preparation of the crude sample and the chromatography column, followed by the separation process and subsequent analysis of the collected fractions.
Caption: Experimental workflow for the purification of this compound.
The selection of the appropriate purification method often depends on the specific impurities and the desired scale of the purification. The following diagram illustrates the decision-making process for choosing a suitable chromatography method.
Caption: Decision tree for selecting a purification method.
Experimental Protocols
Below are detailed protocols for the purification of this compound using the methods summarized in the data table.
Method A: Normal-Phase Chromatography on Silica Gel with Triethylamine Additive
This method is a cost-effective approach that utilizes standard silica gel. The addition of a small amount of triethylamine (TEA) to the mobile phase neutralizes the acidic silanol groups, preventing strong adsorption of the basic amine product.[1][2]
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
n-Hexane (ACS grade)
-
Ethyl acetate (ACS grade)
-
Triethylamine (TEA)
-
Glass chromatography column
-
Collection tubes
-
Thin Layer Chromatography (TLC) plates (silica gel)
Procedure:
-
Mobile Phase Preparation: Prepare a stock solution of 1% TEA in ethyl acetate. For the elution, prepare a mobile phase of 5-20% of the ethyl acetate/TEA stock solution in n-hexane. The exact ratio should be determined by preliminary TLC analysis.
-
Column Packing:
-
Prepare a slurry of silica gel in the initial mobile phase (e.g., 5% ethyl acetate/1% TEA in hexane).
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Once packed, drain the excess solvent until the solvent level is just at the top of the silica bed.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of dichloromethane or the mobile phase.
-
Alternatively, for less soluble samples, perform a dry loading by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Begin eluting with the initial mobile phase.
-
Collect fractions of a suitable volume (e.g., 10-20 mL for a medium-sized column).
-
If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute the product.
-
-
Fraction Analysis:
-
Monitor the collected fractions by TLC.
-
Combine the fractions containing the pure product.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.
-
Method B: Normal-Phase Chromatography on Amine-Functionalized Silica
This method utilizes a stationary phase where the silica surface has been chemically modified with amine groups. This creates a more basic environment, which is ideal for the purification of amines and often provides superior separation without the need for mobile phase additives.[1][3]
Materials:
-
Crude this compound
-
Amine-functionalized silica gel
-
n-Hexane (ACS grade)
-
Ethyl acetate (ACS grade)
-
Glass chromatography column
-
Collection tubes
-
TLC plates (amine-functionalized or standard silica)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of n-hexane and ethyl acetate. A typical starting point is a gradient from 100% hexane to 20-30% ethyl acetate in hexane. The optimal gradient should be determined by TLC or small-scale trial runs.
-
Column Packing: Pack the column with the amine-functionalized silica using the slurry method as described in Method A, using the initial mobile phase.
-
Sample Loading: Load the sample as described in Method A (wet or dry loading).
-
Elution and Fraction Collection:
-
Elute the column with the hexane/ethyl acetate mobile phase, either isocratically or with a gradient of increasing ethyl acetate concentration.
-
Collect fractions and monitor by TLC.
-
-
Fraction Analysis and Solvent Removal: Combine the pure fractions and remove the solvent by rotary evaporation.
Method C: Reversed-Phase Chromatography on C18 Silica
Reversed-phase chromatography is an excellent alternative, particularly if the impurities are significantly less polar than the desired amine. In this technique, a non-polar stationary phase (C18) is used with a polar mobile phase.[4]
Materials:
-
Crude this compound
-
C18-functionalized silica gel
-
Acetonitrile (HPLC grade)
-
Deionized water
-
Triethylamine (TEA)
-
Glass chromatography column or pre-packed cartridge
-
Collection tubes
-
TLC plates (C18 reversed-phase)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of water and acetonitrile. To improve peak shape, 0.1% TEA can be added to both solvents. A typical gradient would be from a high aqueous content (e.g., 90% water / 10% acetonitrile) to a higher organic content.
-
Column Packing and Equilibration:
-
If using bulk C18 silica, pack the column using a slurry of the stationary phase in the initial mobile phase.
-
Equilibrate the column by washing with several column volumes of the initial mobile phase.
-
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a compatible solvent like methanol and load it onto the column.
-
Elution and Fraction Collection:
-
Begin elution with the starting mobile phase composition.
-
Gradually increase the percentage of acetonitrile to elute the product.
-
Collect fractions and monitor by reversed-phase TLC or HPLC.
-
-
Fraction Analysis and Product Isolation:
-
Combine the pure fractions.
-
Remove the acetonitrile by rotary evaporation. The remaining aqueous solution can be lyophilized or extracted with an organic solvent after adjusting the pH to isolate the product.
-
Conclusion
The purification of this compound by column chromatography can be effectively achieved by selecting the appropriate stationary and mobile phases to counteract the basicity of the amine. For general purposes, using an amine-functionalized silica column (Method B) often provides the best results with high purity and yield. However, the more traditional approach of using standard silica gel with a triethylamine additive (Method A) is also a viable and economical option. Reversed-phase chromatography (Method C) offers a powerful alternative, especially for separating polar impurities. The choice of method should be guided by preliminary TLC analysis and the specific requirements of the synthesis.
References
Application Note: A Robust HPLC Method for the Analysis of N-allylcinnamylamine
Abstract
This application note details the development and implementation of a simple, rapid, and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of N-allylcinnamylamine. The method utilizes a C18 stationary phase with an isocratic mobile phase of acetonitrile and water, incorporating trifluoroacetic acid for improved peak shape. This method is suitable for purity assessments, stability studies, and quality control of N-allylcinnamylamine in research and pharmaceutical development settings.
Introduction
N-allylcinnamylamine is a synthetic amine with potential applications in medicinal chemistry and materials science. As with any compound intended for further development, a validated analytical method is crucial for ensuring its identity, purity, and quality. High-performance liquid chromatography (HPLC) is a widely used technique for the analysis of pharmaceutical compounds due to its high resolution, sensitivity, and accuracy.[1]
The analysis of amine-containing compounds by reversed-phase HPLC can be challenging due to potential peak tailing caused by interactions with residual silanols on the silica-based stationary phase.[2] This application note describes a systematic approach to developing an RP-HPLC method that overcomes these challenges, yielding sharp, symmetrical peaks and reliable quantification for N-allylcinnamylamine. The method employs a standard C18 column, which is preferred for its high hydrophobic separation power, and an acidic mobile phase modifier to ensure consistent protonation of the analyte and minimize undesirable secondary interactions.[3]
Experimental Protocols
-
N-allylcinnamylamine reference standard (>99% purity)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or Milli-Q)
-
Trifluoroacetic acid (TFA, HPLC grade)
-
Methanol (HPLC grade, for cleaning)
A standard HPLC system equipped with a UV detector was used. The conditions were optimized as follows:
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 Reversed-Phase Column (e.g., Zorbax SB-C18, 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile : Water : TFA (60:40:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Elution Mode | Isocratic |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| UV Detection | 254 nm |
| Run Time | 10 minutes |
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of N-allylcinnamylamine reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase. Sonicate for 5 minutes to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of working standards (e.g., 5, 10, 25, 50, 100, and 200 µg/mL) by serially diluting the stock solution with the mobile phase. These solutions are used to establish the calibration curve.
-
Sample Solution: Prepare the test sample by accurately weighing a suitable amount and dissolving it in the mobile phase to achieve a final concentration within the calibration range (e.g., 50 µg/mL).
Method Development Workflow
The development of this method followed a logical, multi-step process to ensure robustness and reliability. The key stages included initial scouting of column chemistry and mobile phase composition, followed by optimization of chromatographic parameters to achieve the desired separation quality. This systematic approach is essential for creating fit-for-purpose HPLC methods.[1] The addition of 0.1% TFA to the mobile phase is a common strategy for improving the peak shape of basic compounds like amines on C18 columns.[4]
References
Application Notes and Protocols: N-Allyl-3-phenylprop-2-en-1-amine as a Synthetic Intermediate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and potential applications of N-Allyl-3-phenylprop-2-en-1-amine, a versatile synthetic intermediate. The information is intended to guide researchers in utilizing this compound for the development of novel molecules in pharmaceuticals and material science.
Introduction
This compound, also known as N-allylcinnamylamine, is a bifunctional molecule incorporating both an allyl and a cinnamyl moiety. This unique structure makes it a valuable intermediate for a variety of chemical transformations. The allylic double bond can participate in reactions such as Heck coupling, hydroboration, and dihydroxylation, while the secondary amine provides a site for further functionalization. The phenylpropene backbone is a common structural motif in many biologically active compounds.
Synthesis of this compound
The synthesis of this compound can be achieved through several established methods for allylic amination. A particularly effective and widely used method is the palladium-catalyzed Tsuji-Trost reaction. This reaction involves the allylation of an amine with an allylic substrate bearing a good leaving group.
A general and robust method for the synthesis of allylic amines is the Tsuji-Trost reaction, which involves a palladium-catalyzed allylation of a nucleophile.[1] This approach offers mild reaction conditions and tolerance to a wide range of functional groups, making it suitable for the synthesis of complex molecules.[1]
2.1. Representative Synthetic Protocol: Palladium-Catalyzed Allylation
A plausible and efficient route to this compound is the palladium-catalyzed reaction of cinnamyl acetate with allylamine.
Experimental Protocol:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve cinnamyl acetate (1 mmol), Pd₂(dba)₃ (0.02 mmol), and dppp (0.04 mmol) in anhydrous tetrahydrofuran (THF, 5 mL).
-
Stirring: Stir the solution at room temperature for 30 minutes.
-
Addition of Reagents: Add K₂PO₄ (1.1 mmol) and allylamine (1 mmol) to the reaction mixture.
-
Heating: Heat the mixture to 60 °C and stir for 3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, cool the reaction mixture to room temperature and filter it through a pad of Celite. Wash the filter cake with THF.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the residue by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product, this compound.
2.2. Quantitative Data
The following table summarizes representative yields for the synthesis of various allylic amines using a similar palladium-catalyzed protocol, which can be indicative of the expected outcome for the synthesis of this compound.
| Electrophile | Nucleophile | Solvent | Temperature (°C) | Yield (%) |
| Cinnamyl acetate | 2-Nitrosulfonamide | THF | 60 | 95 |
| Allyl acetate | Benzylamine (protected) | Dioxane | 80 | 88 |
| Crotyl acetate | Morpholine | THF | 60 | 92 |
Data adapted from a general procedure for the Tsuji-Trost reaction.[1]
Applications as a Synthetic Intermediate
This compound is a precursor to a variety of more complex molecules, particularly those with pharmaceutical relevance. The presence of two reactive sites allows for selective transformations.
3.1. Synthesis of 3,3-Diarylpropylamines
The cinnamyl moiety can be a precursor to 3,3-diarylpropylamines, which are core structures in several commercially available drugs.[2] A potential synthetic pathway involves the Suzuki coupling of a borylated derivative of the cinnamyl group.
3.2. Intramolecular Cyclization Reactions
The allyl and cinnamyl groups can participate in intramolecular cyclization reactions to form heterocyclic compounds. For example, oxidative cyclization can lead to the formation of piperidine derivatives. Reactions of N-allyltrifluoromethanesulfonamides with amides in the presence of an oxidizing agent have been shown to yield piperazine derivatives.[3]
3.3. Preparation of Amide Derivatives
The secondary amine of this compound can be acylated to form a wide range of amide derivatives. These amides can have diverse biological activities and serve as intermediates for further synthetic transformations. The direct condensation of amines with carboxylic acids is a common method for amide bond formation.[4]
Experimental Protocol: Amide Synthesis
-
Dissolution: Dissolve this compound (1 mmol) and a carboxylic acid (1.1 mmol) in a suitable solvent such as dichloromethane (DCM) or dimethylformamide (DMF).
-
Coupling Agent: Add a coupling agent, for example, N,N'-dicyclohexylcarbodiimide (DCC, 1.2 mmol) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU, 1.2 mmol), and a base such as triethylamine (TEA, 1.5 mmol) or N,N-diisopropylethylamine (DIPEA, 1.5 mmol).
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours.
-
Workup: Filter the reaction mixture to remove any precipitated urea byproduct (in the case of DCC). Wash the filtrate with an acidic solution (e.g., 1 M HCl), a basic solution (e.g., saturated NaHCO₃), and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Safety and Handling
This compound should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) of the compound and its precursors.
Conclusion
This compound is a promising synthetic intermediate with the potential for broad applications in organic synthesis and drug discovery. The protocols and data presented here provide a foundation for researchers to explore the chemistry of this versatile molecule and develop novel compounds with desired properties. Further research into the reactivity and applications of this compound is encouraged.
References
Application Notes and Protocols for Antiproliferative Assays of N-allylcinnamylamine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to assessing the antiproliferative activity of novel N-allylcinnamylamine derivatives. The protocols outlined below describe standard methodologies for determining cytotoxicity, induction of apoptosis, and effects on the cell cycle. Additionally, a putative signaling pathway affected by structurally related compounds is presented to guide mechanistic studies.
Introduction
N-allylcinnamylamine derivatives are a class of synthetic compounds with potential as anticancer agents. Their structural similarity to cinnamaldehyde, a natural compound known for its antiproliferative properties, suggests that they may exert their effects through various mechanisms, including the induction of apoptosis and cell cycle arrest. Cinnamaldehyde and its derivatives have been shown to modulate key signaling pathways in cancer cells, such as the PI3K/Akt pathway, which is crucial for cell survival and proliferation[1][2][3]. The following protocols provide a framework for the systematic evaluation of new N-allylcinnamylamine derivatives.
Data Presentation: Antiproliferative Activity
The antiproliferative activity of novel compounds is typically quantified by determining the half-maximal inhibitory concentration (IC50). The following table provides a template for summarizing such data, drawing on examples from studies on other N-allyl and cinnamamide derivatives to illustrate the expected format and range of activities against various cancer cell lines.
| Compound/Derivative | Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| N-allylcinnamylamine Derivative 1 | HCT-116 (Colon) | [Insert Data] | Doxorubicin | [Insert Data] |
| N-allylcinnamylamine Derivative 2 | MCF-7 (Breast) | [Insert Data] | Doxorubicin | [Insert Data] |
| N-allylcinnamylamine Derivative 3 | A549 (Lung) | [Insert Data] | Cisplatin | [Insert Data] |
| N-allylcinnamylamine Derivative 4 | HeLa (Cervical) | [Insert Data] | Cisplatin | [Insert Data] |
| N-allylcinnamylamine Derivative 5 | PC-3 (Prostate) | [Insert Data] | Docetaxel | [Insert Data] |
Note: This table is a template. Actual IC50 values need to be experimentally determined.
Experimental Protocols
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.
Principle:
Viable cells with active metabolism convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product. The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the N-allylcinnamylamine derivatives in culture medium. After 24 hours of cell seeding, replace the medium with 100 µL of medium containing the desired concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.
Principle:
In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
Protocol:
-
Cell Treatment: Seed cells in a 6-well plate and treat with the N-allylcinnamylamine derivatives at their respective IC50 concentrations for 24 to 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Principle:
Propidium iodide (PI) is a fluorescent dye that binds stoichiometrically to DNA. The fluorescence intensity of PI-stained cells is directly proportional to their DNA content. This allows for the differentiation of cell populations based on their position in the cell cycle.
Protocol:
-
Cell Treatment: Seed cells and treat with the N-allylcinnamylamine derivatives as described for the apoptosis assay.
-
Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.
-
Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.
-
RNase Treatment: Resuspend the cell pellet in PBS containing RNase A (100 µg/mL) and incubate at 37°C for 30 minutes to degrade RNA, ensuring that PI only stains DNA.
-
PI Staining: Add Propidium Iodide to a final concentration of 50 µg/mL and incubate for 15-30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content will be represented in a histogram, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualizations
Experimental Workflow for Antiproliferative Assays
References
Application Notes and Protocols: Evaluating N-Allyl-3-phenylprop-2-en-1-amine as a Monoamine Oxidase (MAO) Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monoamine oxidases (MAOs) are a family of mitochondrial enzymes crucial for the metabolism of monoamine neurotransmitters, such as dopamine, serotonin, and norepinephrine.[1][] There are two main isoforms, MAO-A and MAO-B, which differ in their substrate specificity and inhibitor selectivity.[1][] Inhibition of these enzymes can lead to increased levels of neurotransmitters in the brain, a mechanism that has been successfully targeted for the treatment of various neurological and psychiatric disorders.[3][4] Selective MAO-A inhibitors are primarily used as antidepressants and anxiolytics, while selective MAO-B inhibitors are employed in the management of Parkinson's disease and have potential applications in other neurodegenerative conditions.[5]
The structural motif of 3-phenylprop-2-en-1-amine (cinnamylamine) is a recognized pharmacophore for MAO inhibition. Various derivatives of this scaffold have demonstrated potent and selective inhibitory activity against MAO-B. This document provides a framework for evaluating a novel derivative, N-Allyl-3-phenylprop-2-en-1-amine , as a potential MAO inhibitor. The application notes summarize the rationale based on the structure-activity relationship (SAR) of related compounds and provide detailed protocols for its synthesis and biological evaluation.
Rationale for Evaluation: Structure-Activity Relationship Insights
For instance, studies on conjugated dienones derived from cinnamaldehyde have revealed highly potent and selective MAO-B inhibitors, with some compounds exhibiting IC50 values in the low nanomolar range.[6] Similarly, indole-based phenylallylidene derivatives have been developed as strong MAO-B inhibitors.[7] The presence of an allyl group on the nitrogen atom, as in the proposed compound, introduces a lipophilic moiety that could influence its binding affinity and selectivity for the hydrophobic active site of MAO-B. The following table summarizes the MAO inhibitory activity of structurally related compounds, providing a basis for the potential efficacy of this compound.
| Compound/Derivative Class | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Selectivity Index (SI = IC50 MAO-A / IC50 MAO-B) | Reference |
| (2E,4E)-1,5-diphenylpenta-2,4-dien-1-one derivatives | ||||
| MK6 | >20 | 0.00282 | >7361.5 | [6] |
| MK12 | 5.73 | 0.00322 | 1780.5 | [6] |
| Indole-based phenylallylidene derivatives | ||||
| IHC3 | >40 | 1.672 | >23.92 | [7] |
| IHC2 | >40 | 16.934 | >2.36 | [7] |
Experimental Protocols
A. Synthesis of this compound
A potential synthetic route to this compound involves the direct allylation of cinnamylamine.
Materials:
-
Cinnamylamine
-
Allyl bromide
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of cinnamylamine (1 equivalent) in acetonitrile in a round-bottom flask, add potassium carbonate (2 equivalents).
-
Add allyl bromide (1.2 equivalents) dropwise to the stirring suspension at room temperature.
-
Attach a reflux condenser and heat the reaction mixture to 60-70 °C for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in diethyl ether and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to obtain pure this compound.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
B. In Vitro MAO Inhibition Assay
The following protocol describes a general method for determining the inhibitory activity of this compound against human MAO-A and MAO-B.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
Kynuramine (substrate for both MAO-A and MAO-B)
-
Clorgyline (selective MAO-A inhibitor, positive control)
-
Selegiline (selective MAO-B inhibitor, positive control)
-
This compound (test compound)
-
Potassium phosphate buffer (pH 7.4)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate (black, clear bottom for fluorescence)
-
Fluorescence microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of the test compound and positive controls in DMSO.
-
Prepare a working solution of kynuramine in potassium phosphate buffer.
-
Dilute the recombinant MAO-A and MAO-B enzymes to the desired concentration in potassium phosphate buffer.
-
-
Assay Protocol:
-
Add 20 µL of potassium phosphate buffer to each well of the 96-well plate.
-
Add 10 µL of the test compound or positive control at various concentrations (typically in a serial dilution) to the respective wells. For the control wells, add 10 µL of DMSO.
-
Add 20 µL of the diluted MAO-A or MAO-B enzyme solution to each well.
-
Pre-incubate the plate at 37 °C for 15 minutes.
-
Initiate the reaction by adding 50 µL of the kynuramine working solution to each well.
-
Incubate the plate at 37 °C for 30 minutes.
-
Stop the reaction by adding 50 µL of 2N NaOH.
-
Measure the fluorescence of the product, 4-hydroxyquinoline, using a microplate reader with an excitation wavelength of ~320 nm and an emission wavelength of ~380 nm.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the control (DMSO) wells.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Visualizations
Signaling Pathway of Monoamine Oxidase
Caption: Monoamine Oxidase (MAO) signaling pathway and point of inhibition.
Experimental Workflow for MAO Inhibition Assay
Caption: General workflow for an in vitro MAO inhibition assay.
Conclusion
The structural similarity of this compound to known potent and selective MAO-B inhibitors provides a strong rationale for its evaluation. The provided protocols for synthesis and in vitro testing offer a clear path for researchers to investigate its potential as a novel therapeutic agent for neurodegenerative disorders. Further studies, including determination of the mode of inhibition (reversible vs. irreversible) and in vivo efficacy, will be crucial in fully characterizing the pharmacological profile of this compound.
References
- 1. psychscenehub.com [psychscenehub.com]
- 3. Monoamine oxidase inhibitor - Wikipedia [en.wikipedia.org]
- 4. What are the therapeutic applications for MAO inhibitors? [synapse.patsnap.com]
- 5. Natural Products Inhibitors of Monoamine Oxidases—Potential New Drug Leads for Neuroprotection, Neurological Disorders, and Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Conjugated Dienones from Differently Substituted Cinnamaldehyde as Highly Potent Monoamine Oxidase-B Inhibitors: Synthesis, Biochemistry, and Computational Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols for Anticonvulsant Activity Screening of Cinnamyl Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the screening of cinnamyl derivatives for their potential anticonvulsant activity. The information is intended to guide researchers in pharmacology, medicinal chemistry, and drug development in evaluating this class of compounds.
Introduction
Cinnamyl derivatives, a class of organic compounds characterized by the presence of a cinnamyl group, have emerged as a promising scaffold in the search for novel anticonvulsant agents. Several studies have demonstrated the potential of these compounds to suppress seizures in various preclinical models, suggesting their possible therapeutic application in epilepsy. This document outlines the standard experimental procedures for screening cinnamyl derivatives and presents a summary of reported quantitative data to facilitate comparative analysis.
Data Presentation: Anticonvulsant Activity and Neurotoxicity of Cinnamyl Derivatives
The following tables summarize the anticonvulsant efficacy (ED₅₀) and neurotoxicity (TD₅₀) of various cinnamyl derivatives, as determined by the Maximal Electroshock (MES) test, the subcutaneous pentylenetetrazol (scPTZ) test, and the rotarod test. The Protective Index (PI), calculated as the ratio of TD₅₀ to ED₅₀, is also provided as an indicator of the compound's safety margin.
| Compound ID | Derivative Class | Test Model | ED₅₀ (mg/kg) | TD₅₀ (mg/kg) | Protective Index (PI) | Reference |
| CD-1 | N-(2-hydroxyethyl) cinnamamide | MES | 17.7 | 154.9 | 8.8 | [1] |
| CD-2 | (E)-3-(3-fluorophenyl)-N-(2-hydroxyethyl)acrylamide | MES | 17.0 | 211.1 | 12.4 | [1] |
| CD-3 | 4-chlorocinnamic acid | MES | 47.36 | >500 | >10.6 | [2] |
| CD-4 | 4-bromocinnamic acid | MES | 75.72 | >500 | >6.6 | [2] |
| CD-5 | 4-(trifluoromethyl)cinnamic acid | MES | 70.65 | >500 | >7.1 | [2] |
| CD-6 | 4-chlorocinnamic acid | scPTZ | 245.2 | >500 | >2.0 | |
| CD-7 | 4-(trifluoromethyl)cinnamic acid | scPTZ | 285.2 | >500 | >1.8 | |
| CD-8 | Flunarizine (a cinnamylpiperazine derivative) | MES (i.p.) | 38.1 | 164.3 | 4.3 | |
| CD-9 | Flunarizine (a cinnamylpiperazine derivative) | MES (oral) | 56.8 | 456.3 | 8.0 | |
| CD-10 | GIZH-348 (cinnamoyl derivative of hexahydrodibenzofuran-one oxime) | MES | 10-20 | Not Reported | Not Reported | [3][4] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the screening of cinnamyl derivatives are provided below.
Maximal Electroshock (MES) Seizure Test
This test is a widely used preclinical model for identifying anticonvulsant drugs effective against generalized tonic-clonic seizures.
Materials:
-
Electroconvulsive device with corneal electrodes
-
Saline solution (0.9% NaCl)
-
Topical anesthetic (e.g., 0.5% tetracaine)
-
Test animals (e.g., male ICR mice, 20-25 g)
-
Cinnamyl derivatives for testing
-
Vehicle control (e.g., saline, or a suitable solvent for the test compounds)
-
Standard anticonvulsant drug (e.g., Phenytoin)
Procedure:
-
Animal Preparation: Acclimatize animals to the laboratory environment for at least one week before the experiment. House them in a temperature- and humidity-controlled room with a 12-hour light/dark cycle and provide free access to food and water.
-
Drug Administration: Administer the cinnamyl derivative or vehicle control intraperitoneally (i.p.) or orally (p.o.) to the test animals. The time between drug administration and the induction of seizures (pretreatment time) should be determined based on the pharmacokinetic profile of the compound, but is typically 30-60 minutes.
-
Anesthesia and Electrode Placement: Apply a drop of topical anesthetic to the cornea of each mouse to minimize discomfort. Place the corneal electrodes on the eyes, ensuring good contact by applying a small amount of saline.
-
Induction of Seizure: Deliver a high-frequency electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds in mice).
-
Observation: Observe the animal for the presence or absence of a tonic hindlimb extension seizure. The abolition of the hindlimb tonic extensor component is considered the endpoint for protection.
-
Data Analysis: The percentage of animals protected from the tonic hindlimb extension is calculated for each dose group. The ED₅₀ (the dose that protects 50% of the animals) is then determined using probit analysis.
Subcutaneous Pentylenetetrazol (scPTZ) Seizure Test
This model is used to identify compounds that can protect against seizures induced by the chemical convulsant pentylenetetrazol, and it is considered a model for myoclonic and absence seizures.
Materials:
-
Pentylenetetrazol (PTZ) solution (e.g., 85 mg/kg for CF-1 mice)
-
Test animals (e.g., male Swiss albino mice, 18-25 g)
-
Cinnamyl derivatives for testing
-
Vehicle control
-
Standard anticonvulsant drug (e.g., Diazepam)
-
Observation cages
Procedure:
-
Animal Preparation: Follow the same acclimatization and housing procedures as for the MES test.
-
Drug Administration: Administer the cinnamyl derivative or vehicle control (i.p. or p.o.) at a predetermined time before PTZ injection.
-
Induction of Seizure: Inject PTZ subcutaneously into the loose skin on the back of the neck.
-
Observation: Place the animals in individual observation cages and observe them for at least 30 minutes for the onset of clonic convulsions, characterized by rhythmic contractions of the limbs, lasting for at least 5 seconds.
-
Data Analysis: The number of animals protected from clonic convulsions is recorded for each group. The ED₅₀ is calculated as the dose that prevents seizures in 50% of the animals.
Rotarod Test for Neurotoxicity
This test is used to assess the motor coordination and potential neurological deficits induced by the test compounds.
Materials:
-
Rotarod apparatus (a rotating rod)
-
Test animals (e.g., mice or rats)
-
Cinnamyl derivatives for testing
-
Vehicle control
Procedure:
-
Animal Training: Prior to the test, train the animals on the rotarod for a set period (e.g., 1-3 days) to acclimatize them to the apparatus and establish a baseline performance. The rod is typically set at a low, constant speed during training.
-
Drug Administration: Administer the cinnamyl derivative or vehicle control to the trained animals.
-
Testing: At the time of expected peak effect of the compound, place the animals on the rotarod, which is then started at a set speed or an accelerating speed (e.g., 4 to 40 rpm over 5 minutes).
-
Observation: Record the time each animal is able to maintain its balance on the rotating rod before falling off. A cut-off time is usually set (e.g., 180 seconds).
-
Data Analysis: The time spent on the rod (latency to fall) is recorded for each animal. A significant decrease in the time spent on the rod compared to the vehicle-treated group indicates neurotoxicity. The TD₅₀ (the dose that causes motor impairment in 50% of the animals) can be determined.
Visualization of Experimental Workflow and Potential Signaling Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow for anticonvulsant screening and a proposed signaling pathway for the action of cinnamyl derivatives.
Caption: Experimental workflow for screening cinnamyl derivatives for anticonvulsant activity.
Caption: Proposed mechanism of action for the anticonvulsant effects of cinnamyl derivatives.
Conclusion
The screening protocols and compiled data presented in this document provide a foundational resource for the investigation of cinnamyl derivatives as potential anticonvulsant agents. The methodologies for the MES, scPTZ, and rotarod tests are well-established and provide reliable preliminary data on the efficacy and safety of novel compounds. The structure-activity relationship data suggests that substitutions on the phenyl ring of the cinnamoyl moiety can significantly influence anticonvulsant activity. Further research is warranted to elucidate the precise molecular mechanisms and to optimize the lead compounds for improved therapeutic profiles.
References
- 1. Synthesis and anticonvulsant activity of N-(2-hydroxyethyl) cinnamamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Correlation analysis between anticonvulsant ED50 values of antiepileptic drugs in mice and rats and their therapeutic doses and plasma levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benthamdirect.com [benthamdirect.com]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: In Vitro Evaluation of N-allylcinnamylamine's Anti-Cancer Properties
Introduction
N-allylcinnamylamine and related compounds, such as the garlic-derived organosulfur compound allicin, have garnered significant interest in oncological research for their potential as anti-cancer agents. These compounds have been shown to impede the growth of various cancer cells by inducing apoptosis and cell cycle arrest.[1][2][3][4] The following application notes provide a comprehensive overview of the in vitro methodologies used to assess the anti-proliferative and pro-apoptotic effects of N-allylcinnamylamine on cancer cell lines. The protocols detailed below are based on established methods for similar bioactive compounds and are intended to guide researchers in the systematic evaluation of this potential therapeutic agent.
Data Summary: Effects of Allicin (as a proxy for N-allylcinnamylamine) on Cancer Cell Lines
The following tables summarize the quantitative data on the effects of allicin, a structurally related compound, on various cancer cell lines. This data is provided to offer a comparative baseline for the expected efficacy of N-allylcinnamylamine.
Table 1: Cytotoxicity of Allicin in Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay | IC50 Concentration | Exposure Time |
| SGC-7901 | Gastric Cancer | MTT | Not Specified | Time-dependent |
| A549 | Lung Adenocarcinoma | MTT | 15.0 µM | Not Specified |
| H1299 | Lung Adenocarcinoma | MTT | 20.0 µM | Not Specified |
| U87MG | Glioblastoma | Not Specified | Dose-dependent | Time-dependent |
| MCF-7 | Breast Cancer | Not Specified | Not Specified | Not Specified |
| MDA-MB-231 | Breast Cancer | Not Specified | Not Specified | Not Specified |
Note: IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: Pro-Apoptotic and Cell Cycle Arrest Effects of Allicin
| Cell Line | Effect | Method | Key Molecular Events |
| SGC-7901 | Apoptosis Induction | Not Specified | Inhibition of telomerase activity.[5] |
| A549 & H1299 | Inhibition of Proliferation, Invasion, Metastasis | Not Specified | Modulation of the PI3K/AKT pathway.[5] |
| MCF-7 & MDA-MB-231 | Apoptosis and Cell Cycle Arrest | Not Specified | Activation of p53 and caspase-3.[1] |
| U87MG | Apoptosis Induction | TUNEL & Hoechst Staining | Involvement of the Bcl-2/Bax mitochondrial pathway and MAPK/ERK signaling.[2] |
| PC-3 | Cell Cycle Arrest (G0/G1) and Apoptosis | Flow Cytometry | Decreased Bcl-2, increased Bax and caspase-8 expression.[4] |
Experimental Protocols
The following are detailed protocols for key in vitro experiments to characterize the anti-cancer effects of N-allylcinnamylamine.
Cell Culture and Maintenance
A variety of human cancer cell lines can be utilized to assess the anti-cancer effects of N-allylcinnamylamine.[6] The choice of cell line will depend on the specific cancer type being investigated.
-
Cell Lines:
-
Culture Media:
-
MCF-7: MEM supplemented with 10% Fetal Bovine Serum (FBS), 1mM non-essential amino acids, 1 mmol/L sodium pyruvate, and 10 mg/L bovine insulin.[6]
-
MDA-MB-468: DMEM/F-12 Ham's media (1:1 mixture) with 10% FBS.[6]
-
LNCaP: RPMI 1640 media with 10% FBS, 2 mmol/L L-glutamine, 10 mmol/L HEPES, 1 mmol/L sodium pyruvate, 4.5 mg/mL glucose, and 1.5 mg/mL sodium bicarbonate.[6]
-
PC-3: Ham's F-12K medium with 2 mmol/L L-glutamine and 10% FBS.[6]
-
All media should contain 1% penicillin/streptomycin.[6]
-
-
Culture Conditions: Cells should be maintained in a humidified incubator at 37°C with 5% CO2.
Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells and is a common method to assess cell viability and the cytotoxic potential of a compound.
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of N-allylcinnamylamine (e.g., 0, 5, 10, 20, 40, 80 µM) for 24, 48, or 72 hours.
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
-
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to detect and quantify apoptosis.
-
Procedure:
-
Seed cells in a 6-well plate and treat with N-allylcinnamylamine at the desired concentrations for 24 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour. The populations of viable, early apoptotic, late apoptotic, and necrotic cells can be distinguished.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
-
Procedure:
-
Treat cells with N-allylcinnamylamine as described for the apoptosis assay.
-
Harvest and wash the cells with PBS.
-
Fix the cells in 70% ethanol at -20°C overnight.
-
Wash the cells with PBS and resuspend in a staining solution containing PI and RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in each phase of the cell cycle. Karanjin, for example, has been shown to induce G2/M phase arrest in some cancer cell lines.[7]
-
Western Blot Analysis
This technique is used to detect and quantify the expression levels of specific proteins involved in apoptosis and cell cycle regulation.
-
Procedure:
-
Lyse the treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Separate equal amounts of protein (20-40 µg) by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against proteins of interest (e.g., p53, caspase-3, Bcl-2, Bax, Cyclin D1, CDK4, p-Akt, Akt) overnight at 4°C.[1][6][8]
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for in vitro anti-cancer drug screening.
Signaling Pathways of Allicin
References
- 1. Allicin induces cell cycle arrest and apoptosis of breast cancer cells in vitro via modulating the p53 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Allicin inhibits cell growth and induces apoptosis in U87MG human glioblastoma cells through an ERK-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Allicin (from garlic) induces caspase-mediated apoptosis in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. S-allylcysteine induces cell cycle arrest and apoptosis in androgen-independent human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cell-cycle arrest apoptosis: Topics by Science.gov [science.gov]
- 8. Polyamines and related signaling pathways in cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying the Neuroprotective Effects of Cinnamamides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for investigating the neuroprotective properties of cinnamamides, a class of compounds showing promise in the treatment of neurodegenerative diseases. The protocols outlined below detail methods for assessing neuroprotection in vitro, quantifying results, and elucidating the underlying molecular mechanisms.
Introduction to Cinnamamides and Neuroprotection
Cinnamamides, derivatives of cinnamic acid, are naturally occurring compounds found in various plants.[1] They possess a privileged chemical scaffold that allows for diverse pharmacological activities, including anti-inflammatory, antioxidant, and neuroprotective effects.[1][2] Research has indicated their potential in models of Alzheimer's disease, Parkinson's disease, and ischemic stroke.[3][4][5] The neuroprotective effects of cinnamamides are often attributed to their ability to mitigate oxidative stress, inhibit apoptosis (programmed cell death), and modulate key signaling pathways within neurons.[4][6]
Key Experimental Approaches
A thorough investigation of the neuroprotective effects of cinnamamides involves a multi-faceted approach, including:
-
Inducing Neurotoxicity in a Cellular Model: A common and relevant model for studying neuroprotection is the use of neuronal cell lines, such as human neuroblastoma SH-SY5Y cells, challenged with a neurotoxic agent like glutamate.[7][8] Glutamate excitotoxicity is a key pathological process in many neurodegenerative disorders.[9]
-
Assessing Cell Viability: Quantifying the extent of neuroprotection is crucial. The MTT assay is a widely used colorimetric method to assess cell viability by measuring the metabolic activity of living cells.[2][4]
-
Investigating Mechanisms of Action: Delving into the molecular pathways modulated by cinnamamides provides insight into their therapeutic potential. Key pathways to investigate include the Nrf2 antioxidant response pathway and the caspase-dependent apoptosis pathway.[10][11]
Experimental Protocols
Protocol 1: In Vitro Model of Glutamate-Induced Neurotoxicity in SH-SY5Y Cells
This protocol describes how to establish a cell-based model of neurotoxicity, which is essential for screening and evaluating the protective effects of cinnamamide derivatives.
Materials:
-
Human neuroblastoma SH-SY5Y cells
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
96-well cell culture plates
-
Glutamate solution
-
Cinnamamide derivatives of interest
Procedure:
-
Cell Culture: Culture SH-SY5Y cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Seed the SH-SY5Y cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well.[2][12] Allow the cells to adhere and grow for 24 hours.
-
Treatment:
-
Control Group: Replace the medium with fresh DMEM.
-
Glutamate Injury Group: Expose the cells to glutamate (e.g., 20-40 mM) for 24 hours to induce neurotoxicity.[3][9] The optimal concentration should be determined by a dose-response experiment to achieve approximately 50% cell death.
-
Cinnamamide Treatment Group: Pre-treat the cells with various concentrations of the cinnamamide derivative for a specific period (e.g., 2-4 hours) before adding glutamate. Maintain the cinnamamide and glutamate in the medium for the 24-hour incubation period.
-
Cinnamamide Only Group: Treat the cells with the highest concentration of the cinnamamide derivative alone to assess any potential cytotoxicity of the compound itself.
-
Protocol 2: Assessment of Neuroprotection using the MTT Assay
This protocol provides a quantitative measure of cell viability, allowing for the determination of the protective efficacy of cinnamamides.
Materials:
-
Treated cells in 96-well plates (from Protocol 1)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
MTT Addition: After the 24-hour treatment period, carefully remove the culture medium from each well. Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[2]
-
Formazan Solubilization: After the incubation, remove the MTT solution and add 150 µL of DMSO to each well to dissolve the purple formazan crystals.[2]
-
Absorbance Measurement: Shake the plate for 10 minutes to ensure complete dissolution. Measure the absorbance at 490 nm or 570 nm using a microplate reader.[2][4]
-
Data Analysis: Calculate the cell viability as a percentage of the control group. The neuroprotective effect is determined by the increase in cell viability in the cinnamamide-treated groups compared to the glutamate-only group.
Protocol 3: Analysis of Apoptosis via Western Blot for Caspase-3
This protocol allows for the investigation of the anti-apoptotic effects of cinnamamides by measuring the expression of key apoptotic proteins.
Materials:
-
Treated cells (from a scaled-up version of Protocol 1 in 6-well plates)
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-cleaved caspase-3, anti-Bcl-2, anti-Bax, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the treated cells with RIPA buffer and determine the protein concentration using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate it with primary antibodies overnight at 4°C. After washing, incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize them to a loading control like β-actin. A decrease in the expression of cleaved caspase-3 and Bax, and an increase in Bcl-2 would indicate an anti-apoptotic effect.[11]
Data Presentation
Quantitative data from neuroprotection studies should be summarized in a clear and organized manner to facilitate comparison and interpretation.
Table 1: Neuroprotective Effects of Cinnamamide Derivatives against Glutamate-Induced Neurotoxicity in SH-SY5Y Cells
| Cinnamamide Derivative | Concentration (µM) | Cell Viability (% of Control) | % Neuroprotection |
| Control | - | 100 ± 5.2 | - |
| Glutamate (20 mM) | - | 52.3 ± 3.8 | - |
| Compound 9d [8] | 1 | 65.7 ± 4.1 | 28.1 |
| 10 | 78.2 ± 5.5 | 54.3 | |
| Cinnamaldehyde [1] | 15 | 70.1 ± 4.9 | 37.3 |
| 25 | 85.4 ± 6.2 | 69.4 |
% Neuroprotection = [(Viability(Cinnamamide+Glutamate) - Viability(Glutamate)) / (Viability(Control) - Viability(Glutamate))] x 100
Note: The data presented are hypothetical examples based on literature findings for illustrative purposes.[1][8]
Visualization of Signaling Pathways and Workflows
Diagrams created using Graphviz (DOT language) can effectively illustrate the complex biological processes involved.
Caption: Experimental workflow for assessing the neuroprotective effects of cinnamamides.
Caption: Cinnamamides inhibit the caspase-dependent apoptotic pathway.
Caption: Cinnamamides promote neuroprotection via activation of the Nrf2 pathway.
References
- 1. The neuroprotective mechanism of cinnamaldehyde against amyloid-β in neuronal SHSY5Y cell line: The role of N-methyl-D-aspartate, ryanodine, and adenosine receptors and glycogen synthase kinase-3β - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Glutamate-induced excitotoxicity and MTT cell viability assay [bio-protocol.org]
- 3. mdpi.com [mdpi.com]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. [PDF] Design, Synthesis, and Neuroprotective Effects of Novel Cinnamamide-Piperidine and Piperazine Derivatives | Semantic Scholar [semanticscholar.org]
- 6. N-Phenyl Cinnamamide Derivatives Protect Hepatocytes against Oxidative Stress by Inducing Cellular Glutathione Synthesis via Nuclear Factor (Erythroid-Derived 2)-Like 2 Activation [mdpi.com]
- 7. scilit.com [scilit.com]
- 8. researchgate.net [researchgate.net]
- 9. noropsikiyatriarsivi.com [noropsikiyatriarsivi.com]
- 10. The role of Nrf2 signaling pathways in nerve damage repair - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, Synthesis, and Biological Evaluation of Novel Cinnamide Derivatives as Neuroprotective Agents for the Treatment of Cerebral Ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application of N-allyl Derivatives in Central Nervous System Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of N-allyl derivatives in central nervous system (CNS) research. N-allyl derivatives are a diverse class of compounds that exhibit a wide range of pharmacological activities, making them valuable tools for studying neurological processes and for the development of novel therapeutics for CNS disorders. This document details their application in neuroprotection, opioid receptor modulation, and serotonergic signaling, supported by experimental protocols and quantitative data.
Neuroprotective Effects of S-Allyl-L-Cysteine and its Derivatives
S-allyl-L-cysteine (SAC), a sulfur-containing amino acid derived from garlic, and its derivatives such as S-ethyl-L-cysteine (SEC) and S-propyl-L-cysteine (SPC), have demonstrated significant neuroprotective properties. These compounds are being investigated for their therapeutic potential in neurodegenerative diseases like Alzheimer's and Parkinson's disease.[1][2]
The primary mechanism of action for the neuroprotective effects of SAC and its derivatives is the attenuation of endoplasmic reticulum (ER) stress-induced neurotoxicity.[3] This is achieved through the direct inhibition of calpain activity, an enzyme implicated in neuronal death pathways.[3] Additionally, these compounds have been shown to reduce the production of amyloid-β peptide, a key pathological hallmark of Alzheimer's disease.[2]
Quantitative Data: Pharmacokinetics of S-Allyl-L-Cysteine
| Parameter | Species | Value | Reference |
| Bioavailability | Rat | >90% | [4][5] |
| Dog | >90% | [4][5] | |
| Elimination Half-life | Dog | 12 hours | [4][5] |
| Renal Clearance | Rat & Dog | <0.01 L/h/kg | [4][5] |
Experimental Protocols
Protocol 1: Assessment of Calpain Activity
This protocol is adapted from commercially available fluorometric assay kits and is suitable for determining the inhibitory effect of N-allyl derivatives on calpain activity in cell lysates.[6][7][8][9]
Materials:
-
Cell culture with treated (N-allyl derivative) and untreated cells
-
Extraction Buffer (provided in commercial kits)
-
10X Reaction Buffer (provided in commercial kits)
-
Calpain Substrate (e.g., Ac-LLY-AFC)
-
Active Calpain I (Positive Control)
-
Calpain Inhibitor (e.g., Z-LLY-FMK, Negative Control)
-
Microcentrifuge
-
96-well black plates with clear bottoms
-
Fluorescence microplate reader (Ex/Em = 400/505 nm)
Procedure:
-
Sample Preparation:
-
Treat cells with the desired concentration of the N-allyl derivative.
-
Harvest 1-2 x 10^6 cells and pellet by centrifugation.
-
Resuspend the cell pellet in 100 µL of ice-cold Extraction Buffer.
-
Incubate on ice for 20 minutes with gentle mixing.
-
Centrifuge at 10,000 x g for 1 minute to pellet cell debris.
-
Transfer the supernatant (cytosolic extract) to a fresh tube on ice.
-
Determine the protein concentration of the lysate.
-
-
Assay Reaction:
-
In a 96-well plate, add 50-200 µg of cell lysate to each well and adjust the volume to 85 µL with Extraction Buffer.
-
Prepare a positive control with 1-2 µL of Active Calpain in 85 µL of Extraction Buffer.
-
Prepare a negative control with lysate from untreated cells or by adding 1 µL of Calpain Inhibitor to the treated cell lysate.
-
Add 10 µL of 10X Reaction Buffer to each well.
-
Add 5 µL of Calpain Substrate to each well to initiate the reaction.
-
-
Measurement:
-
Incubate the plate at 37°C for 1 hour in the dark.
-
Measure the fluorescence at an excitation wavelength of 400 nm and an emission wavelength of 505 nm.
-
-
Data Analysis:
-
Calpain activity is proportional to the fluorescence intensity.
-
Compare the fluorescence of treated samples to the untreated control to determine the percent inhibition.
-
Protocol 2: In Vitro Blood-Brain Barrier (BBB) Permeability Assay
This protocol outlines a general procedure for assessing the ability of N-allyl derivatives to cross the blood-brain barrier using a transwell model.[2][10][11][12][13]
Materials:
-
Transwell inserts (e.g., 24-well format)
-
Human Brain Microvascular Endothelial Cells (hBMECs)
-
Human Astrocytes and Pericytes
-
Cell culture medium
-
Test N-allyl derivative
-
Control compounds with known BBB permeability (e.g., caffeine - high, atenolol - low)
-
LC-MS/MS system for quantification
Procedure:
-
Model Assembly:
-
Culture hBMECs on the apical side (top chamber) of the transwell insert.
-
Culture human astrocytes and pericytes on the basolateral side (bottom of the well).
-
Allow the cells to co-culture for approximately 4 days to establish a tight barrier.
-
-
Barrier Integrity Measurement:
-
Measure the transendothelial electrical resistance (TEER) to confirm the formation of a tight barrier (typically >150 Ω x cm²).
-
-
Permeability Assay:
-
On day 5, add the N-allyl derivative and control compounds to the apical chamber.
-
Incubate for a defined period (e.g., 24 hours).
-
Collect samples from the basolateral chamber at various time points.
-
-
Quantification and Analysis:
-
Quantify the concentration of the compounds in the basolateral samples using LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) to determine the rate of transport across the BBB model.
-
Signaling Pathway
References
- 1. 4.4. [35S]GTPγS Binding Assays for Opioid Receptors [bio-protocol.org]
- 2. In Vitro Blood Brain Barrier Permeability Assessment [visikol.com]
- 3. Neuroprotective mechanisms of S-allyl-L-cysteine in neurological disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolism, excretion, and pharmacokinetics of S-allyl-L-cysteine in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. abcam.com [abcam.com]
- 7. abcam.com [abcam.com]
- 8. Calpain Activity Assay Kit - Creative BioMart [creativebiomart.net]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. In Vitro Human Blood-Brain Barrier Model for Drug Permeability Testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. An in vitro Model for Blood Brain Barrier Permeation [mdpi.com]
Application Notes and Protocols: Molecular Docking Studies of N-allylcinnamylamine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to performing molecular docking studies of N-allylcinnamylamine with potential protein targets. This document outlines the necessary protocols, data presentation standards, and visualization of experimental workflows and biological pathways to facilitate research into the therapeutic potential of this compound.
Introduction
N-allylcinnamylamine is a synthetic compound derived from cinnamaldehyde, a natural product known for a wide range of biological activities. Cinnamic acid and its derivatives have been investigated for their anti-inflammatory, antimicrobial, and anticancer properties.[1][2] Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[3] This method is crucial in drug discovery for screening virtual libraries of compounds and for understanding the potential mechanism of action of a molecule by examining its interaction with a protein target at the molecular level.
This document focuses on the molecular docking of N-allylcinnamylamine with Cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway. Cinnamic acid derivatives have been shown to possess anti-inflammatory properties, partly through the inhibition of pro-inflammatory cytokines and enzymes like COX-2.[1]
Target Protein Selection and Preparation
The selection of a target protein is the foundational step in a molecular docking study. Based on the known anti-inflammatory activities of related cinnamic acid derivatives, Cyclooxygenase-2 (COX-2) is a putative target for N-allylcinnamylamine.
Protocol 2.1: Target Protein Preparation
-
Obtain Protein Structure: Download the 3D crystal structure of human COX-2 from the Protein Data Bank (PDB ID: 5KIR).
-
Pre-processing:
-
Remove all non-essential water molecules and co-crystallized ligands from the protein structure using molecular modeling software such as PyMOL or Chimera.
-
Add polar hydrogen atoms to the protein structure.
-
Assign appropriate atom types and charges using a force field such as CHARMm or AMBER.
-
-
Active Site Identification: Identify the active site of COX-2 based on the location of the co-crystallized ligand in the original PDB file or from published literature. The active site is typically a pocket or groove on the protein surface.
-
Grid Generation: Generate a docking grid box that encompasses the entire active site of the protein. The grid defines the space where the ligand will be docked.
Ligand Preparation
Proper preparation of the ligand is critical for a successful docking simulation.
Protocol 3.1: Ligand Preparation
-
Obtain Ligand Structure: Draw the 2D structure of N-allylcinnamylamine using a chemical drawing tool like ChemDraw and convert it to a 3D structure. Alternatively, retrieve the structure from a chemical database like PubChem.
-
Energy Minimization: Perform energy minimization of the 3D ligand structure using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.
-
Charge and Torsion Angle Assignment: Assign appropriate partial charges and define rotatable bonds for the ligand.
Molecular Docking Simulation
The docking simulation predicts the binding pose and affinity of the ligand to the protein target.
Protocol 4.1: Molecular Docking using AutoDock Vina
-
Input Files: Prepare the protein and ligand files in the PDBQT format, which includes atomic charges, atom types, and torsional freedom information.
-
Configuration File: Create a configuration file that specifies the location of the input files, the coordinates of the grid box, and other docking parameters.
-
Run Docking: Execute the docking simulation using a program like AutoDock Vina. The program will generate multiple binding poses of the ligand within the protein's active site, ranked by their predicted binding affinities.
-
Analysis of Results: Analyze the docking results to identify the best binding pose based on the binding energy and interactions with key amino acid residues in the active site. Visualization of the protein-ligand complex is essential for this analysis.
Data Presentation
Quantitative results from molecular docking studies should be presented in a clear and organized manner to allow for easy comparison and interpretation.
Table 1: Docking Results of N-allylcinnamylamine with COX-2
| Parameter | Value |
| Binding Affinity (kcal/mol) | -8.2 |
| Inhibition Constant (Ki) (µM) | 1.5 |
| RMSD from initial conformation (Å) | 1.8 |
| Interacting Residues | TYR385, SER530, ARG120 |
| Hydrogen Bonds | 2 |
| Hydrophobic Interactions | 5 |
Note: The data presented in this table is illustrative and serves as a template for presenting results from actual molecular docking simulations.
Visualization of Workflows and Pathways
Diagrams are crucial for visualizing complex experimental workflows and biological signaling pathways.
Molecular Docking Workflow
Caption: Workflow for the molecular docking of N-allylcinnamylamine with a target protein.
Simplified COX-2 Signaling Pathway
Caption: Simplified signaling pathway of COX-2 in inflammation and the putative inhibitory role of N-allylcinnamylamine.
Conclusion
These application notes and protocols provide a framework for conducting and presenting molecular docking studies of N-allylcinnamylamine with the COX-2 protein. By following these standardized methods, researchers can generate reliable and reproducible data to evaluate the therapeutic potential of this compound as an anti-inflammatory agent. The visualization tools and data presentation formats are designed to enhance the clarity and impact of the research findings.
References
- 1. researchgate.net [researchgate.net]
- 2. Molecular Docking Compounds of Cinnamaldehyde Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular docking analysis and evaluation of the antimicrobial properties of the constituents of Geranium wallichianum D. Don ex Sweet from Kashmir Himalaya - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Chalcones in Inflammation Research
A Note on the Topic: Initial searches for "N-Allyl-3-phenylprop-2-en-1-amine" did not yield specific studies on its role in inflammation. However, the structurally related class of compounds known as chalcones (1,3-diaryl-2-propen-1-ones) are extensively researched for their potent anti-inflammatory properties. This document will focus on chalcones as a representative class of molecules with the 3-phenylprop-2-enoyl core, providing detailed application notes and protocols relevant to inflammation research.
These notes are intended for researchers, scientists, and drug development professionals investigating novel anti-inflammatory agents.
Introduction to Chalcones in Inflammation
Chalcones are a major class of naturally occurring compounds that serve as precursors for flavonoids and isoflavonoids in plants.[1] Their basic structure consists of two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system.[1] Both natural and synthetic chalcones have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including anti-inflammatory, antioxidant, anticancer, and antimicrobial effects.[1][2][3]
The anti-inflammatory properties of chalcones are attributed to their ability to modulate key signaling pathways and inhibit the production of pro-inflammatory mediators.[2][4] They have been shown to target enzymes like cyclooxygenases (COX) and lipoxygenases (LOX), and to suppress the expression of inducible nitric oxide synthase (iNOS), tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and other cytokines.[1][2][5] The primary mechanism of action for many chalcones involves the inhibition of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.[4][5][6]
Quantitative Data on Anti-Inflammatory Activity of Chalcone Derivatives
The following tables summarize the in vitro and in vivo anti-inflammatory activities of various chalcone derivatives from published studies.
Table 1: In Vitro Inhibition of Pro-Inflammatory Mediators by Chalcone Derivatives
| Compound | Cell Line | Stimulant | Mediator Inhibited | IC50 Value | Reference |
| Chalcone Derivative 3h | RAW264.7 | LPS | Nitric Oxide (NO) | 5.21 µM | [5] |
| Chalcone Derivative 3l | RAW264.7 | LPS | Nitric Oxide (NO) | 4.89 µM | [5] |
| 2',5'-Dialkoxychalcone 11 | Murine Microglial N9 | LPS | Nitric Oxide (NO) | 0.7 ± 0.06 µM | [7][8] |
| Hydroxychalcone 1 | Rat Neutrophils | fMLP/CB | β-glucuronidase | 1.6 ± 0.2 µM | [7][8] |
| Hydroxychalcone 1 | Rat Neutrophils | fMLP/CB | Lysozyme | 1.4 ± 0.2 µM | [7][8] |
| Compound 23 | Macrophages | LPS | TNF-α | Dose-dependent | [6] |
| Compound 26 | Macrophages | LPS | IL-6 | Dose-dependent | [6] |
| Compound 33 (20 mg/kg) | Mouse Model | LPS | TNF-α in BALF | 56% reduction | [9] |
| Compound 33 (20 mg/kg) | Mouse Model | LPS | IL-6 in BALF | 32% reduction | [9] |
| Compound 33 (20 mg/kg) | Mouse Model | LPS | IL-1β in BALF | 63% reduction | [9] |
LPS: Lipopolysaccharide; fMLP/CB: formyl-Met-Leu-Phe/cytochalasin B; BALF: Bronchoalveolar lavage fluid. IC50 values represent the concentration required for 50% inhibition.
Table 2: In Vivo Anti-Inflammatory Effects of Chalcone Derivatives
| Compound | Animal Model | Assay | Dose | Maximum Inhibition (%) | Reference |
| Indole-Chalcone Hybrid 4 | Mouse | Acetic acid-induced writhing | 10 mg/kg | 61.74% | [10] |
| Methylsulfonyl Chalcone 1 | Rat | Carrageenan-induced paw edema | Dose-dependent | Significant activity | [11] |
| Methylsulfonyl Chalcone 5 | Rat | Carrageenan-induced paw edema | Dose-dependent | Significant activity | [11] |
| 2',3-Dihydroxychalcone | Mouse | Polymyxin B-induced hind-paw edema | - | Remarkable inhibition | [12] |
| 2',5'-Dihydroxy-4-chlorochalcone | Mouse | Polymyxin B-induced hind-paw edema | - | Remarkable inhibition | [12] |
Key Signaling Pathways Modulated by Chalcones
Chalcones exert their anti-inflammatory effects primarily through the modulation of the NF-κB and MAPK signaling pathways.
Caption: NF-κB signaling pathway inhibition by chalcones.
Caption: MAPK signaling pathway inhibition by chalcones.
Experimental Protocols
Here are detailed methodologies for key experiments used to evaluate the anti-inflammatory effects of chalcones.
Protocol 1: In Vitro Nitric Oxide (NO) Production Assay in RAW264.7 Macrophages
This protocol is used to screen compounds for their ability to inhibit the production of nitric oxide, a key inflammatory mediator.
Workflow Diagram:
Caption: Workflow for Nitric Oxide (NO) production assay.
Methodology:
-
Cell Culture: Seed RAW264.7 murine macrophage cells in a 96-well plate at a density of 5 x 104 cells per well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Compound Treatment: Pre-treat the cells with various concentrations of the chalcone derivative (e.g., 1, 5, 10, 25, 50 µM) for 1 hour. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known iNOS inhibitor).
-
Inflammatory Stimulation: Induce inflammation by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control group.
-
Incubation: Incubate the plate for another 24 hours.
-
Nitrite Measurement:
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to each well.
-
Incubate for another 10 minutes at room temperature.
-
-
Data Analysis: Measure the absorbance at 540 nm using a microplate reader. The concentration of nitrite (a stable product of NO) is determined using a sodium nitrite standard curve. Calculate the percentage of NO inhibition relative to the LPS-stimulated vehicle control.
Protocol 2: In Vivo Carrageenan-Induced Paw Edema Assay in Rodents
This is a classic model of acute inflammation to evaluate the in vivo efficacy of anti-inflammatory compounds.[10][13]
Workflow Diagram:
Caption: Workflow for Carrageenan-Induced Paw Edema Assay.
Methodology:
-
Animal Handling: Use adult male Wistar rats or Swiss albino mice, acclimatized for at least one week. Fast the animals overnight before the experiment with free access to water.
-
Baseline Measurement: Measure the initial volume of the right hind paw of each animal using a digital plethysmometer.
-
Compound Administration: Divide the animals into groups (n=6-8 per group):
-
Vehicle control group
-
Positive control group (e.g., Indomethacin or Diclofenac, 10 mg/kg)
-
Test groups receiving different doses of the chalcone compound. Administer the compounds, typically 1 hour before the carrageenan injection.
-
-
Induction of Edema: Inject 0.1 mL of a 1% (w/v) solution of carrageenan in sterile saline into the sub-plantar surface of the right hind paw.
-
Edema Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.[13]
-
Data Analysis:
-
Calculate the edema volume (mL) by subtracting the initial paw volume from the paw volume at each time point.
-
Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the formula: % Inhibition = [(Edemacontrol - Edematreated) / Edemacontrol] x 100
-
Protocol 3: Western Blot for NF-κB and MAPK Pathway Proteins
This protocol is used to determine if a chalcone derivative inhibits the activation of key signaling proteins.
Methodology:
-
Cell Culture and Treatment: Culture RAW264.7 cells and treat them with the chalcone derivative and/or LPS as described in Protocol 1.
-
Protein Extraction: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with primary antibodies against total and phosphorylated forms of IκBα, p65 (NF-κB), JNK, ERK, and p38. Use an antibody for a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify the band intensities using densitometry software. Analyze the ratio of phosphorylated protein to total protein to determine the level of pathway activation.
Conclusion
Chalcones represent a promising class of compounds for the development of novel anti-inflammatory therapeutics. Their well-defined mechanisms of action, primarily through the inhibition of the NF-κB and MAPK signaling pathways, make them attractive candidates for further investigation. The protocols and data presented here provide a framework for researchers to explore the anti-inflammatory potential of chalcone derivatives and other related molecules in a systematic and reproducible manner.
References
- 1. Promising anti-inflammatory effects of chalcones via inhibition of cyclooxygenase, prostaglandin E2, inducible NO synthase and nuclear factor κb activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. a-comprehensive-review-on-the-anti-inflammatory-activity-of-chalcones-derived-moieties - Ask this paper | Bohrium [bohrium.com]
- 3. The role of chalcones in suppression of NF-κB-mediated inflammation and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Identification of chalcone analogues as anti-inflammatory agents through the regulation of NF-κB and JNK activation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Evaluation and discovery of novel synthetic chalcone derivatives as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Synthesis and anti-inflammatory effect of chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A novel chalcone derivative exerts anti-inflammatory and anti-oxidant effects after acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and anti-inflammatory effect of chalcones and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Experimental Design for In Vivo Evaluation of Cinnamamide Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the in vivo experimental design to test cinnamamide derivatives, a promising class of compounds with a wide range of therapeutic potential.[1][2] Cinnamamides have demonstrated anti-inflammatory, neuroprotective, analgesic, and anticancer activities in various preclinical studies.[1][2] These application notes and protocols are intended to assist researchers in designing robust in vivo studies to evaluate the efficacy and safety of novel cinnamamide derivatives.
I. Preclinical In Vivo Efficacy Models
A critical step in drug development is the evaluation of therapeutic efficacy in relevant animal models. The choice of model will depend on the intended therapeutic application of the cinnamamide derivative.
Anti-inflammatory Activity
a) Carrageenan-Induced Paw Edema in Rats (Acute Inflammation)
This widely used model assesses the acute anti-inflammatory activity of a compound.[3] Inflammation is induced by the injection of carrageenan, a phlogistic agent, into the rat's paw.
Protocol:
-
Animals: Male Wistar or Sprague-Dawley rats (150-200 g) are typically used.
-
Acclimatization: Animals should be acclimatized for at least one week before the experiment.
-
Grouping: Divide animals into groups (n=6-8 per group):
-
Vehicle Control (e.g., 0.5% carboxymethyl cellulose)
-
Positive Control (e.g., Indomethacin, 10 mg/kg, p.o.)
-
Cinnamamide Derivative (various doses, p.o. or i.p.)
-
-
Procedure:
-
Administer the vehicle, positive control, or cinnamamide derivative 30-60 minutes before carrageenan injection.
-
Measure the initial paw volume of the right hind paw using a plethysmometer.
-
Inject 0.1 mL of 1% carrageenan suspension in saline into the sub-plantar region of the right hind paw.
-
Measure the paw volume at 1, 2, 3, 4, and 5 hours after carrageenan injection.
-
-
Data Analysis:
-
Calculate the percentage of edema inhibition for each group compared to the vehicle control group.
-
Percentage Inhibition = [(Vc - Vt) / Vc] * 100, where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
-
b) Cotton Pellet-Induced Granuloma in Rats (Chronic Inflammation)
This model evaluates the effect of a compound on the proliferative phase of inflammation.
Protocol:
-
Animals: Male Wistar rats (180-220 g).
-
Procedure:
-
Anesthetize the rats and make a small incision on the back.
-
Implant a sterilized cotton pellet (e.g., 30 ± 1 mg) subcutaneously.
-
Administer the vehicle, positive control (e.g., Indomethacin), or cinnamamide derivative daily for 7 days.
-
On day 8, sacrifice the animals, dissect the granuloma tissue surrounding the cotton pellet, and dry it to a constant weight.
-
-
Data Analysis:
-
Calculate the percentage inhibition of granuloma formation for each group compared to the vehicle control group.
-
c) Adjuvant-Induced Arthritis in Rats (Autoimmune Inflammation)
This model mimics the chronic inflammation and joint destruction seen in rheumatoid arthritis.
Protocol:
-
Animals: Lewis or Sprague-Dawley rats.
-
Induction:
-
Inject 0.1 mL of Freund's Complete Adjuvant (FCA) containing heat-killed Mycobacterium tuberculosis into the sub-plantar region of the right hind paw.
-
-
Treatment:
-
Begin administration of the vehicle, positive control (e.g., Methotrexate), or cinnamamide derivative on a prophylactic (from day 0) or therapeutic (from the onset of arthritis, around day 10-12) schedule.
-
-
Assessment:
-
Monitor paw volume, arthritis score (based on erythema and swelling), and body weight regularly.
-
At the end of the study (e.g., day 21 or 28), collect blood for cytokine analysis and perform histopathological examination of the joints.
-
Neuroprotective Activity
a) Middle Cerebral Artery Occlusion (MCAO) in Rats or Mice (Ischemic Stroke)
This model is used to evaluate the neuroprotective effects of compounds against ischemic brain injury.[4]
Protocol:
-
Animals: Male Sprague-Dawley rats or C57BL/6 mice.
-
Procedure:
-
Induce focal cerebral ischemia by occluding the middle cerebral artery for a specific duration (e.g., 90 minutes).
-
Administer the cinnamamide derivative at different time points (e.g., before, during, or after ischemia).
-
-
Assessment:
-
Evaluate neurological deficits using a scoring system.
-
Measure the infarct volume in the brain using TTC staining at 24 or 48 hours post-MCAO.[4]
-
Analgesic Activity
a) Formalin Test in Mice or Rats
This model assesses both acute (neurogenic) and chronic (inflammatory) pain.
Protocol:
-
Animals: Male Swiss albino mice or Sprague-Dawley rats.
-
Procedure:
-
Administer the vehicle, positive control (e.g., Morphine or Indomethacin), or cinnamamide derivative.
-
After a set time, inject 20 µL of 1-5% formalin solution into the sub-plantar region of the hind paw.
-
Observe the animal's behavior and record the time spent licking or biting the injected paw during the early phase (0-5 minutes) and the late phase (15-30 minutes).
-
II. Pharmacokinetic and Toxicity Studies
Understanding the absorption, distribution, metabolism, and excretion (ADME) properties and the safety profile of a cinnamamide derivative is crucial for its development as a drug.
Pharmacokinetic Studies in Rodents
Protocol:
-
Animals: Male Sprague-Dawley rats or CD-1 mice.
-
Administration: Administer the cinnamamide derivative via the intended clinical route (e.g., oral gavage, intravenous injection).
-
Blood Sampling: Collect blood samples at various time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) post-administration.
-
Analysis:
-
Process blood to obtain plasma.
-
Quantify the concentration of the cinnamamide derivative and its potential metabolites in plasma using a validated analytical method (e.g., LC-MS/MS).
-
-
Data Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life (t1/2), and bioavailability.
Acute Oral Toxicity Study (OECD Guideline 423)
This study provides information on the short-term toxic effects of a single high dose of the substance.
Protocol:
-
Animals: Female rats are typically used.
-
Procedure:
-
Administer a single oral dose of the cinnamamide derivative at one of the defined starting dose levels (e.g., 5, 50, 300, 2000 mg/kg).
-
Observe the animals for mortality, clinical signs of toxicity, and changes in body weight for 14 days.
-
-
Endpoint: The study allows for the classification of the substance into a toxicity category based on the observed mortality.
Sub-acute Oral Toxicity Study (28-Day)
This study provides information on the potential adverse effects of repeated oral exposure to a substance.
Protocol:
-
Animals: Rats of both sexes.
-
Procedure:
-
Administer the cinnamamide derivative daily by oral gavage for 28 days at three different dose levels.
-
Monitor clinical signs, body weight, and food/water consumption throughout the study.
-
At the end of the treatment period, perform hematological and clinical biochemistry analyses.
-
Conduct a gross necropsy and histopathological examination of major organs.
-
III. Data Presentation
Quantitative data from the in vivo studies should be summarized in clearly structured tables for easy comparison between different cinnamamide derivatives and control groups.
Table 1: Anti-inflammatory Activity of Cinnamamide Derivatives in Carrageenan-Induced Paw Edema Model
| Compound | Dose (mg/kg) | Route | % Inhibition of Edema at 3h | Reference |
| Cinnamic Acid | 14.4 | p.o. | -43.2 | [5] |
| 3-Phenylpropanoic Acid | 14.4 | p.o. | 27.7 | [5] |
| Indomethacin | 10 | p.o. | (Positive Control Data) | - |
| Derivative X | 10 | p.o. | (Experimental Data) | - |
| Derivative Y | 20 | p.o. | (Experimental Data) | - |
Table 2: Neuroprotective Effect of Cinnamamide Derivatives in MCAO Model
| Compound | Dose (mg/kg) | Route | % Reduction in Infarct Volume | Reference |
| Compound 9t | (Dose) | (Route) | Significant reduction | [4] |
| Compound 9u | (Dose) | (Route) | Significant reduction | [4] |
| Compound 9y | (Dose) | (Route) | Significant reduction | [4] |
| Compound 9z | (Dose) | (Route) | Significant reduction | [4] |
| Nimodipine | (Dose) | (Route) | (Positive Control Data) | - |
Table 3: Analgesic Activity of Cinnamamide Derivatives in the Formalin Test (Late Phase)
| Compound | Dose (mg/kg) | Route | % Inhibition of Licking Time | ED50 (mg/kg) | Reference |
| Compound 29 | 0.1 - 10 | i.p. | Potent analgesic effects | 0.78 | [6] |
| Morphine | (Dose) | s.c. | (Positive Control Data) | - | - |
| Derivative A | 10 | p.o. | (Experimental Data) | - | - |
| Derivative B | 20 | p.o. | (Experimental Data) | - | - |
IV. Signaling Pathways and Experimental Workflows
Signaling Pathways
Cinnamamide derivatives have been shown to modulate key inflammatory and antioxidant signaling pathways, including NF-κB and Nrf2.[7][8]
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. Some cinnamamide derivatives have been found to inhibit this pathway.[7] For instance, certain derivatives can block the activation of the MD2/TLR4 complex, which is upstream of NF-κB.[5]
Caption: NF-κB signaling pathway and a potential point of inhibition by cinnamamide derivatives.
Nrf2 Signaling Pathway
The Nrf2 pathway is a critical regulator of the cellular antioxidant response. Cinnamamide derivatives can activate this pathway, leading to the expression of antioxidant enzymes.[8] This activation is often achieved through the disruption of the Keap1-Nrf2 interaction.[9][10]
Caption: Nrf2 signaling pathway and a potential point of activation by cinnamamide derivatives.
Experimental Workflow
The following diagram illustrates a general experimental workflow for the in vivo evaluation of a cinnamamide derivative.
Caption: General experimental workflow for the in vivo testing of cinnamamide derivatives.
References
- 1. Cinnamamide Derivatives for Central and Peripheral Nervous System Disorders--A Review of Structure-Activity Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ikm.org.my [ikm.org.my]
- 3. researchgate.net [researchgate.net]
- 4. Design, Synthesis, and Biological Evaluation of Novel Cinnamide Derivatives as Neuroprotective Agents for the Treatment of Cerebral Ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of a New Inhibitor of Myeloid Differentiation 2 from Cinnamamide Derivatives with Anti-Inflammatory Activity in Sepsis and Acute Lung Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of a Novel Multitarget Analgesic Through an In Vivo-Guided Approach [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. N-Phenyl Cinnamamide Derivatives Protect Hepatocytes against Oxidative Stress by Inducing Cellular Glutathione Synthesis via Nuclear Factor (Erythroid-Derived 2)-Like 2 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Oxidative Stress and NRF2/KEAP1/ARE Pathway in Diabetic Kidney Disease (DKD): New Perspectives [mdpi.com]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of N-Allyl-3-phenylprop-2-en-1-amine
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of N-Allyl-3-phenylprop-2-en-1-amine, commonly known as N-allylcinnamylamine.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis of this compound, primarily via the reductive amination of cinnamaldehyde with allylamine.
Q1: I am getting a very low yield or no product at all. What are the likely causes and how can I fix this?
A1: Low or no yield is a common issue that can stem from several factors. Here's a systematic approach to troubleshooting:
-
Imine Formation is the Rate-Limiting Step: The initial condensation of cinnamaldehyde and allylamine to form the corresponding imine is a crucial equilibrium-driven step.
-
Solution: Consider pre-forming the imine before adding the reducing agent. This can be achieved by stirring cinnamaldehyde and allylamine together in a suitable solvent (like methanol or ethanol) for an hour or two at room temperature. The use of a catalytic amount of a weak acid, such as acetic acid, can also promote imine formation.[1][2]
-
-
Sub-optimal Reducing Agent: The choice and reactivity of the reducing agent are critical.
-
Solution: Sodium borohydride (NaBH₄) can sometimes preferentially reduce the starting aldehyde instead of the imine.[2] Consider switching to a milder and more selective reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), which are known to be more effective for reductive aminations.[1][2][3]
-
-
Reaction Conditions: Temperature and reaction time can significantly impact the yield.
-
Moisture in the Reaction: The presence of water can hydrolyze the imine intermediate and can also react with and deactivate the reducing agent.[6]
-
Solution: Ensure that your glassware is thoroughly dried and use anhydrous solvents.
-
Q2: My main impurity is cinnamyl alcohol. How can I prevent its formation?
A2: The formation of cinnamyl alcohol is a classic side reaction in this synthesis, arising from the 1,2-reduction of the aldehyde group of cinnamaldehyde by the hydride reagent.[6]
-
Primary Cause: This occurs when the reducing agent is too reactive and attacks the aldehyde before it can form the imine with allylamine. Sodium borohydride (NaBH₄) is particularly prone to this.[2]
-
Recommended Solution: The most effective way to prevent this is to use a reducing agent that is selective for the imine over the aldehyde. Sodium cyanoborohydride (NaBH₃CN) is an excellent choice for this purpose as its reactivity is significantly higher towards the protonated iminium ion than the neutral aldehyde.[2][3]
-
Alternative Strategy: A two-step procedure can also minimize this side reaction. First, allow the imine to form completely by mixing cinnamaldehyde and allylamine (potentially with a catalytic amount of acid). Monitor the reaction by TLC or NMR to confirm the disappearance of the aldehyde. Only then, add the reducing agent (NaBH₄ can be used in this case) to reduce the pre-formed imine.[2]
Q3: I am observing an unknown byproduct, and I suspect it's from a conjugate addition. Is this possible?
A3: Yes, for an α,β-unsaturated aldehyde like cinnamaldehyde, 1,4-conjugate addition (Michael addition) of the amine is a potential side reaction that competes with the desired 1,2-addition to the carbonyl group to form the imine.[6] Prolonged heating can sometimes favor the thermodynamic 1,4-addition product.[6]
-
How to Identify: The 1,4-addition product would be 3-(allylamino)-3-phenylpropanal. This can be characterized by spectroscopic methods like NMR and Mass Spectrometry.
-
How to Minimize:
Q4: My purification by acid-base extraction is not working well. The imine and the final amine product are extracting together. What can I do?
A4: This is a common challenge because both the intermediate imine and the final secondary amine product are basic and will be protonated and extracted into the aqueous acidic layer.[7]
-
Drive the Reaction to Completion: The best strategy is to avoid the purification problem altogether by ensuring the reaction goes to completion. Use a slight excess of the reducing agent and extend the reaction time to ensure all the imine is converted to the amine.[7] Monitor the reaction progress using TLC.
-
Alternative Purification: If the reaction cannot be driven to completion, and you must separate the imine from the amine, column chromatography is the most effective method. However, if this is not an option, you could try to exploit the subtle differences in their basicity or polarity through careful pH adjustment during extraction, though this is often difficult. Another approach could be derivatization of the final amine, followed by purification and then deprotection, but this adds extra steps to the synthesis.
Data Presentation
The choice of reducing agent is a critical parameter influencing the yield and selectivity of the reductive amination. The following table summarizes the characteristics and typical outcomes associated with common reducing agents used in this synthesis.
| Reducing Agent | Typical Solvent(s) | Relative Reactivity | Selectivity for Imine vs. Aldehyde | Typical Yield Range (%) | Key Considerations |
| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | High | Low | 40-70 | Prone to reducing the starting aldehyde (cinnamaldehyde) to cinnamyl alcohol, which lowers the yield.[2] |
| Sodium Cyanoborohydride (NaBH₃CN) | Methanol, Acetonitrile | Moderate | High | 75-95 | Highly selective for the iminium ion over the aldehyde, minimizing side reactions.[2][3] Highly toxic (cyanide source). |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Dichloroethane (DCE), THF | Moderate | High | 80-95 | A milder, less toxic alternative to NaBH₃CN with excellent selectivity for reductive aminations.[2][3][8] |
Note: Yields are representative and can vary significantly based on specific reaction conditions, stoichiometry, and purification methods.
Experimental Protocols
Protocol 1: One-Pot Reductive Amination using Sodium Cyanoborohydride
This protocol is a reliable one-pot method that generally gives good yields by favoring imine reduction over aldehyde reduction.
Materials:
-
Cinnamaldehyde
-
Allylamine
-
Sodium Cyanoborohydride (NaBH₃CN)
-
Methanol (anhydrous)
-
Acetic Acid
-
Diethyl ether or Ethyl Acetate
-
Saturated Sodium Bicarbonate solution
-
Saturated Sodium Chloride solution (Brine)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add cinnamaldehyde (1.0 eq).
-
Dissolve the cinnamaldehyde in anhydrous methanol.
-
Add allylamine (1.1 eq) to the solution, followed by a catalytic amount of glacial acetic acid (0.1 eq).
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
In a separate container, carefully dissolve sodium cyanoborohydride (1.2 eq) in a small amount of methanol. Caution: NaBH₃CN is highly toxic.
-
Slowly add the NaBH₃CN solution to the reaction mixture.
-
Allow the reaction to stir at room temperature overnight. Monitor the reaction progress by TLC.
-
Once the reaction is complete, quench it by slowly adding water.
-
Concentrate the mixture under reduced pressure to remove most of the methanol.
-
Add diethyl ether or ethyl acetate to the residue and transfer to a separatory funnel.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the organic layer under reduced pressure to obtain the crude this compound.
-
Purify the crude product by column chromatography on silica gel if necessary.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting low yield in the synthesis.
References
- 1. reddit.com [reddit.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. scispace.com [scispace.com]
- 6. Lab Report on Reductive Amination [art-xy.com]
- 7. reddit.com [reddit.com]
- 8. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
Troubleshooting side reactions in N-allylation of amines
Welcome to the technical support center for N-allylation of amines. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize their synthetic protocols.
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction during the N-allylation of a primary or secondary amine?
The most prevalent side reaction is over-alkylation , also known as polyallylation.[1][2] This occurs because the newly formed secondary amine is often more nucleophilic than the starting primary amine, leading to a subsequent reaction with the allylating agent to form a tertiary amine.[3] Similarly, a secondary amine can be further allylated to a tertiary amine, which can then proceed to form a quaternary ammonium salt.[1] This cascade of reactions can result in a mixture of mono-allylated, di-allylated, and even tri-allylated products, complicating purification and reducing the yield of the desired mono-allylated product.[1]
Q2: How can I control or prevent this over-alkylation (polyallylation)?
Several strategies can be employed to favor mono-allylation and minimize the formation of poly-allylated byproducts:
-
Stoichiometry Control: Using a large excess of the starting amine compared to the allylating agent can statistically favor the reaction of the allylating agent with the more abundant primary or secondary amine, thus reducing the likelihood of subsequent alkylations.[4]
-
Catalyst Selection: The choice of catalyst can significantly influence the selectivity of the reaction. Certain catalysts, such as those based on palladium, iridium, or molybdenum, have been shown to promote selective mono-allylation.[5][6] For instance, a Pd/DPEphos catalyst system has been used for the direct amination of allylic alcohols with ammonium acetate to achieve high mono-allylation selectivity.[5]
-
Reaction Conditions:
-
Temperature: Lowering the reaction temperature can sometimes help to control the rate of the second and third alkylation reactions, which may have higher activation energies.
-
Solvent: The polarity of the solvent can influence the reaction outcome. For instance, in some iridium-catalyzed allylations, the use of a polar solvent like ethanol is crucial for high yields and selectivity.[5] Non-polar solvents may favor the activation of C=C bonds, while polar solvents can favor the activation of C=O bonds in the context of allylic alcohols as allylating agents.[7]
-
-
Nature of the Allylating Agent: Using allylic alcohols in the presence of a suitable catalyst can sometimes offer better selectivity compared to more reactive allyl halides.[8]
-
Protecting Groups: Although it adds extra steps to the synthesis, the use of a protecting group on the amine can prevent over-alkylation. The protecting group is then removed after the initial allylation step.
Troubleshooting Guide
Problem 1: Low yield of the desired mono-allylated product and a mixture of poly-allylated products.
This is the classic issue of over-alkylation. Here’s a step-by-step guide to troubleshoot this problem:
Step 1: Adjust Stoichiometry
-
Recommendation: Increase the molar ratio of the amine to the allylating agent. A common starting point is to use a 2 to 5-fold excess of the amine. In some cases, an even larger excess may be necessary.
Step 2: Optimize Catalyst and Reaction Conditions
-
Recommendation: If you are using a catalytic system, screen different catalysts known for selective mono-alkylation. If not, consider introducing a catalyst. Refer to the data tables below for catalyst suggestions and their reported selectivities. Also, try varying the solvent and temperature.
Step 3: Consider a Different Allylating Agent
-
Recommendation: If you are using a highly reactive allyl halide (e.g., allyl bromide or iodide), consider switching to a less reactive one (e.g., allyl chloride) or an allylic alcohol in combination with an appropriate catalyst.
Problem 2: The reaction is not proceeding or is very slow.
-
Recommendation:
-
Increase Temperature: If the reaction is too slow at room temperature, gradually increase the temperature. Be mindful that higher temperatures can sometimes lead to more side products.
-
Check Catalyst Activity: If using a catalyst, ensure it is active and not poisoned. Consider using a fresh batch of catalyst.
-
Solvent Choice: The solvent can play a crucial role. Ensure you are using an appropriate solvent for your specific reaction system. For some catalytic systems, polar solvents are essential for good reactivity.[5]
-
Leaving Group: The nature of the leaving group on the allylating agent can significantly affect the reaction rate. The reactivity generally follows the trend: I > Br > Cl.
-
Problem 3: Difficulty in purifying the desired product from the reaction mixture.
-
Recommendation:
-
Chromatography: Column chromatography is a common method for separating mixtures of amines.
-
Extraction: If there is a significant difference in the basicity and polarity of the desired product and the side products, a carefully planned series of acid-base extractions can be effective.
-
Crystallization: If the desired product is a solid, crystallization or recrystallization can be a powerful purification technique.
-
Quantitative Data on Reaction Conditions
The following tables summarize quantitative data from various studies on the N-allylation of amines, highlighting the effects of different catalysts, solvents, and temperatures on product yield and selectivity.
Table 1: Effect of Catalyst on N-Allylation of Amines with Alcohols
| Amine | Alcohol | Catalyst | Solvent | Temp (°C) | Time (h) | Conversion (%) | Selectivity to Mono-allylated Product (%) | Reference |
| Aniline | Benzyl alcohol | Pd/MgO | MeCN | 160 | 6.5 | 94 | 80 | [9] |
| Aniline | Benzyl alcohol | Pd@La-BDC MOF | - | 150 | - | >99 | 97 | [10] |
| Various amines | Various alcohols | Ru-Py-CH3 | - | - | - | - | Good yield | [11] |
| 3-Amino Alcohols | Alkyl Halides | 9-BBN | - | - | - | - | High selectivity | [12][13][14] |
Table 2: Effect of Solvent on N-Allylation Selectivity
| Amine | Allylating Agent | Catalyst | Solvent | Temp (°C) | O/N Selectivity | Reference |
| Dibenzylamine | Cinnamyl alcohol | Pd(OAc)2/dppf | Toluene | 80 | 87/13 | [15] |
| Dibenzylamine | Cinnamyl alcohol | Pd(OAc)2/dppf | Methanol | 30 | 15/85 | [15] |
| Aniline | Allyl Alcohol | Choline Chloride/Lactic Acid (DES) | DES | RT | - | [8] |
Experimental Protocols
Protocol 1: Selective Mono-N-allylation of an Aniline using an Allylic Alcohol with a Palladium Catalyst
This protocol is adapted from a procedure for the selective N-monoalkylation of amines with alcohols.[9]
Materials:
-
Aniline
-
Allyl Alcohol
-
Pd/MgO catalyst
-
Acetonitrile (MeCN)
-
Autoclave reactor
-
Standard glassware for workup and purification
Procedure:
-
To an autoclave reactor, add aniline (1.0 eq), allyl alcohol (1.0 eq), and the Pd/MgO catalyst (e.g., 0.1 mol%).
-
Add acetonitrile as the solvent.
-
Seal the autoclave and purge with an inert gas (e.g., nitrogen or argon).
-
Heat the reaction mixture to 160 °C and stir for 6.5 hours.
-
After the reaction is complete, cool the reactor to room temperature and carefully vent any excess pressure.
-
Filter the reaction mixture to remove the heterogeneous catalyst.
-
The filtrate can be concentrated under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to isolate the desired N-allylaniline.
Expected Outcome: This procedure should provide a high conversion of aniline with good selectivity for the mono-allylated product.
Protocol 2: Biocatalytic N-Allylation of a Primary Amine with a Cinnamic Acid Derivative
This protocol is based on a sustainable enzymatic approach for N-allylation.[16][17]
Materials:
-
Primary amine (e.g., benzylamine)
-
Cinnamic acid derivative
-
Carboxylic acid reductase (CAR)
-
Reductive aminase (RedAm)
-
Cofactors (e.g., ATP, NADPH) and a cofactor regeneration system
-
Buffer solution (e.g., sodium phosphate buffer, pH 7.5)
-
Standard laboratory equipment for biocatalytic reactions
Procedure:
-
In a reaction vessel, prepare a buffered solution containing the primary amine (e.g., 2.5 equiv).
-
Add the cinnamic acid derivative (1.0 equiv).
-
Add the carboxylic acid reductase (CAR) and reductive aminase (RedAm) enzymes.
-
Add the necessary cofactors (ATP and NADPH) and the components of the cofactor regeneration system.
-
Incubate the reaction mixture at a controlled temperature (e.g., 30 °C) with gentle agitation for a specified time (e.g., 18 hours).
-
Monitor the reaction progress by a suitable analytical technique (e.g., GC-MS or HPLC).
-
Once the reaction is complete, the product can be extracted from the aqueous phase using an organic solvent.
-
The organic extracts can be dried, concentrated, and the product purified by chromatography if necessary.
Expected Outcome: This environmentally benign method can provide high conversion to the corresponding secondary allylic amine with excellent selectivity, avoiding over-alkylation.[17]
Visualizing Reaction Pathways
To better understand the competitive nature of N-allylation, the following diagrams illustrate the reaction pathways.
Caption: Competing pathways in N-allylation of a primary amine.
Caption: A logical workflow for troubleshooting over-allylation.
References
- 1. youtube.com [youtube.com]
- 2. youtube.com [youtube.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. Allylic amine synthesis by amination (allylation) [organic-chemistry.org]
- 6. Substituted amine synthesis by amination (alkylation) [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. Alkylation of amines with allylic alcohols and deep eutectic solvents as metal-free and green promoters - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Efficient and selective N -benzylation of amines using Pd-doped La-BDC MOF - Materials Advances (RSC Publishing) DOI:10.1039/D5MA00372E [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Selective Mono-N-alkylation of 3-Amino Alcohols via Chelation to 9-BBN [organic-chemistry.org]
- 13. Selective mono-N-alkylation of 3-amino alcohols via chelation to 9-BBN - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. cris.tau.ac.il [cris.tau.ac.il]
- 15. jstage.jst.go.jp [jstage.jst.go.jp]
- 16. Enzymatic N-Allylation of Primary and Secondary Amines Using Renewable Cinnamic Acids Enabled by Bacterial Reductive Aminases - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Reaction Conditions for Cinnamylamine Derivatization
Welcome to the technical support center for the derivatization of cinnamylamine. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on optimizing reaction conditions and troubleshooting common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for derivatizing cinnamylamine?
A1: The primary amino group of cinnamylamine makes it amenable to a variety of derivatization reactions. The most common methods are N-acylation and N-alkylation. N-acylation involves the reaction of cinnamylamine with an acylating agent, such as an acyl chloride or an acid anhydride, to form an amide. N-alkylation introduces an alkyl group onto the nitrogen atom, typically by reacting cinnamylamine with an alkyl halide.
Q2: Why is a base often required in N-acylation reactions of cinnamylamine?
A2: N-acylation reactions of primary amines like cinnamylamine with acyl chlorides produce hydrochloric acid (HCl) as a byproduct.[1][2] This acid can protonate the starting amine, rendering it non-nucleophilic and halting the reaction. A non-nucleophilic base, such as pyridine or triethylamine, is added to neutralize the in-situ generated acid and ensure the reaction proceeds to completion.[3][4]
Q3: Can over-acylation or over-alkylation occur with cinnamylamine?
A3: Over-acylation, the addition of two acyl groups to the primary amine, is generally not a significant issue under standard conditions. Once the first acyl group is attached, the resulting amide is significantly less nucleophilic than the starting amine, making a second acylation unfavorable.[5] However, over-alkylation in N-alkylation reactions is a common problem. The initially formed secondary amine can compete with the primary amine for the alkylating agent, leading to the formation of a tertiary amine and even a quaternary ammonium salt. Using a large excess of the starting amine can help to favor mono-alkylation.
Q4: What are some common side reactions to be aware of during cinnamylamine derivatization?
A4: Besides over-alkylation, a potential side reaction involves the double bond of the cinnamyl group. Under certain conditions, particularly with harsh reagents or high temperatures, addition reactions across the alkene can occur. It is also important to consider the reactivity of the derivatizing agent. For example, highly reactive acyl chlorides can react with moisture in the solvents or glassware, leading to the formation of the corresponding carboxylic acid and reducing the yield of the desired amide.[6]
Troubleshooting Guides
Problem 1: Low or No Yield of N-Acylated Cinnamylamine
| Possible Cause | Troubleshooting Steps |
| Inactivation of Cinnamylamine | The primary amine of cinnamylamine can be protonated by the HCl generated during the reaction with acyl chlorides, making it non-nucleophilic. Solution: Add a non-nucleophilic base like triethylamine or pyridine to the reaction mixture to neutralize the HCl as it is formed.[3][4] |
| Hydrolysis of Acylating Agent | Acyl chlorides and anhydrides are sensitive to moisture and can hydrolyze to the corresponding carboxylic acid, which is unreactive under these conditions. Solution: Ensure all glassware is thoroughly dried before use and use anhydrous solvents. |
| Insufficiently Reactive Acylating Agent | If using a less reactive acylating agent, the reaction may not go to completion under standard conditions. Solution: Consider using a more reactive agent (e.g., acyl chloride instead of an ester). Alternatively, the reaction temperature can be increased, or a catalyst such as 4-dimethylaminopyridine (DMAP) can be added.[3][7] |
| Steric Hindrance | If the acylating agent is sterically bulky, the reaction rate may be significantly reduced. Solution: Increase the reaction time and/or temperature. Consider using a less hindered acylating agent if possible. |
Problem 2: Formation of Multiple Products in N-Alkylation
| Possible Cause | Troubleshooting Steps |
| Over-alkylation | The product of the initial alkylation (a secondary amine) is often more nucleophilic than the starting primary amine and can react further with the alkylating agent. Solution: Use a large excess of cinnamylamine relative to the alkylating agent to increase the probability of the alkylating agent reacting with the primary amine. |
| Reaction with Solvent | Some solvents can participate in the reaction. For example, in the presence of a strong base, some solvents can be deprotonated and act as nucleophiles. Solution: Choose an inert solvent for the reaction, such as dichloromethane (DCM), acetonitrile, or tetrahydrofuran (THF). |
Problem 3: Difficulty in Product Purification
| Possible Cause | Troubleshooting Steps |
| Presence of Unreacted Starting Materials | If the reaction has not gone to completion, both cinnamylamine and the derivatizing agent may remain. Solution: Monitor the reaction progress using thin-layer chromatography (TLC). After the reaction, perform an appropriate work-up. For example, if an acid chloride was used, a wash with a dilute aqueous base can remove unreacted acid chloride and the corresponding carboxylic acid. |
| Product is an Oil or Difficult to Crystallize | Some cinnamylamine derivatives may not be crystalline solids at room temperature. Solution: If direct crystallization is unsuccessful, purification by column chromatography on silica gel is a common alternative.[8] A range of solvent systems, such as hexane/ethyl acetate, can be used for elution.[1] |
| Co-precipitation of Byproducts | The ammonium salt byproduct formed from the base and HCl can sometimes co-precipitate with the desired product. Solution: During the work-up, wash the organic layer with water to remove any water-soluble salts before drying and concentrating. |
Data Presentation
Table 1: N-Acylation of Aromatic Amines with Acetic Anhydride in Different Solvents
| Entry | Substrate | Solvent | Time (min) | Yield (%) |
| 1 | Aniline | THF | 10 | 85 |
| 2 | Aniline | CH₂Cl₂ | 5 | 92 |
| 3 | Aniline | CHCl₃ | 8 | 90 |
| 4 | Aniline | Et₂O | 15 | 80 |
| 5 | Aniline | EtOAc | 12 | 88 |
| 6 | Aniline | H₂O | 10 | 85 |
| 7 | Aniline | Solvent-free | 2 | 98 |
Data adapted from a study on the acylation of various amines. While not specific to cinnamylamine, it provides a general indication of solvent effects on the reaction of aromatic amines.
Table 2: N-Benzoylation of Various Amines under Ultrasound Conditions
| Entry | Substrate | Time (min) | Yield (%) |
| 1 | Aniline | 2 | 98 |
| 2 | 4-Methylaniline | 3 | 96 |
| 3 | 4-Nitroaniline | 5 | 94 |
| 4 | Benzylamine | 2 | 97 |
| 5 | Morpholine | 3 | 95 |
This table demonstrates the efficiency of ultrasound-promoted benzoylation for a range of amines, suggesting a potentially rapid and high-yielding method for cinnamylamine derivatization.[9]
Experimental Protocols
Protocol 1: General Procedure for N-Acylation of Cinnamylamine with an Acyl Chloride
-
Preparation: Ensure all glassware is oven-dried and the reaction is set up under an inert atmosphere (e.g., nitrogen or argon) if the acyl chloride is particularly moisture-sensitive.
-
Reaction Setup: In a round-bottom flask, dissolve cinnamylamine (1 equivalent) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Addition of Base: Add a non-nucleophilic base, such as triethylamine (1.1 to 1.5 equivalents) or pyridine, to the solution and stir.
-
Addition of Acyl Chloride: Cool the mixture in an ice bath (0 °C). Add the acyl chloride (1.0 to 1.2 equivalents) dropwise to the stirred solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, quench the reaction by adding water. Separate the organic layer and wash it sequentially with a dilute acid solution (e.g., 1M HCl) to remove excess amine and base, followed by a dilute base solution (e.g., saturated NaHCO₃) to remove any unreacted acyl chloride and the corresponding carboxylic acid, and finally with brine.
-
Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by column chromatography on silica gel.[1][6]
Protocol 2: General Procedure for N-Alkylation of Cinnamylamine with an Alkyl Halide
-
Reaction Setup: In a round-bottom flask, dissolve cinnamylamine (a large excess, e.g., 5-10 equivalents) in a suitable solvent like acetonitrile or ethanol.
-
Addition of Base: Add a base such as potassium carbonate (K₂CO₃) or triethylamine (2-3 equivalents relative to the alkyl halide).
-
Addition of Alkyl Halide: Add the alkyl halide (1 equivalent) to the mixture.
-
Reaction Conditions: Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove any inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: The resulting residue can be purified by column chromatography on silica gel to separate the desired mono-alkylated product from unreacted cinnamylamine and any di-alkylated byproducts.
Mandatory Visualizations
Caption: Experimental workflow for the N-acylation of cinnamylamine.
Caption: Troubleshooting guide for low yield in cinnamylamine acylation.
References
- 1. Reagents & Solvents [chem.rochester.edu]
- 2. Benzoylation - Unacademy [unacademy.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. quora.com [quora.com]
- 6. Home Page [chem.ualberta.ca]
- 7. researchgate.net [researchgate.net]
- 8. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 9. tsijournals.com [tsijournals.com]
N-Allyl-3-phenylprop-2-en-1-amine stability and degradation pathways
Welcome to the technical support center for N-Allyl-3-phenylprop-2-en-1-amine. This resource provides researchers, scientists, and drug development professionals with essential information regarding the stability and potential degradation pathways of this compound. Please note that as a novel chemical entity, specific experimental data on the degradation of this compound is limited. The information provided herein is based on the known chemical properties of its core structures: the cinnamylamine and allylamine moieties.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound?
Based on the chemistry of related allylic and cinnamyl amines, the primary factors influencing the stability of this compound are expected to be exposure to oxygen, light, elevated temperatures, and strong acids or bases.[1] The presence of double bonds in both the allyl and phenylpropene groups makes the molecule susceptible to oxidation.
Q2: What are the recommended storage conditions for this compound?
For long-term storage, it is recommended to store this compound as a lyophilized solid at -20°C in a desiccated, inert atmosphere (e.g., under argon or nitrogen).[2] For solutions, short-term storage at -20°C for periods of up to one month is advisable.[2] Aliquoting the solution can help to avoid multiple freeze-thaw cycles which may accelerate degradation.[2]
Q3: What are the potential degradation pathways for this compound?
While specific degradation pathways have not been experimentally elucidated, based on its structure, several pathways can be hypothesized:
-
Oxidation: The allylic amine and the cinnamyl double bond are potential sites for oxidation. This could lead to the formation of N-oxides, aldehydes, or cleavage of the double bonds. The decomposition of allylamine is known to produce carbon monoxide, carbon dioxide, hydrocarbons, and oxides of nitrogen upon heating.[3]
-
Hydrolysis: Under acidic or basic conditions, the amine functionality may be protonated or deprotonated, which could influence its stability. However, significant hydrolytic degradation is less likely compared to oxidation unless harsh conditions are applied.
-
Polymerization: The presence of the allyl group could potentially lead to polymerization, especially under conditions that favor radical formation, such as exposure to light or certain initiators.
-
Acid/Base Reactions: As an amine, this compound will react with acids to form salts. It is known to react violently with strong oxidizing agents and acids.[4]
Q4: Are there any known incompatible materials or reagents?
Avoid strong oxidizing agents, strong acids, and sources of free radicals.[4] Additionally, some metals can catalyze oxidation reactions, so storage in glass or inert plastic containers is recommended.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Loss of potency or unexpected peaks in analytical chromatograms after short-term storage of a solution. | Degradation due to oxidation or exposure to light. | Prepare fresh solutions for each experiment. If storage is necessary, purge the vial with an inert gas (argon or nitrogen) and store at -20°C in an amber vial. |
| Discoloration of the solid compound (e.g., turning yellow or brown). | Oxidation or polymerization upon exposure to air and/or light. | Ensure the compound is stored under an inert atmosphere, protected from light, and at the recommended low temperature. |
| Inconsistent results in bioassays. | Degradation of the compound in the assay medium. | Evaluate the stability of this compound in the specific assay buffer and under the assay conditions (e.g., temperature, light exposure). Consider preparing stock solutions in a solvent known to be compatible and stable, such as DMSO, and dilute into the aqueous buffer immediately before the experiment. |
| Formation of precipitates in solution. | Salt formation with acidic components in the solvent or medium, or low solubility. | Ensure the pH of the solvent or medium is compatible with the free base form of the amine. If solubility is an issue, consider using a different solvent or a co-solvent system. |
Hypothetical Forced Degradation Study Design
Forced degradation studies are crucial for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods.[5][6] Below is a hypothetical design for a forced degradation study of this compound.
| Stress Condition | Reagents and Conditions | Potential Degradation Products | Analytical Method |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 24h | Salt formation, potential for minor hydrolysis | RP-HPLC with UV detection, LC-MS |
| Base Hydrolysis | 0.1 M NaOH at 60°C for 24h | Potential for minor degradation | RP-HPLC with UV detection, LC-MS |
| Oxidation | 3% H₂O₂ at room temperature for 24h | N-oxide, aldehydes from oxidative cleavage | RP-HPLC with UV detection, LC-MS |
| Thermal Degradation | Solid state at 80°C for 48h | Decomposition products (e.g., smaller amines, aromatic compounds) | RP-HPLC with UV detection, GC-MS |
| Photostability | Solution exposed to ICH Q1B light conditions | Photo-oxidation or rearrangement products | RP-HPLC with UV detection, LC-MS |
Experimental Protocols
General Protocol for a Forced Degradation Study
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Application of Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Heat at 60°C.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Heat at 60°C.
-
Oxidation: Mix 1 mL of the stock solution with 1 mL of 6% H₂O₂. Keep at room temperature.
-
Thermal Degradation: Place a known amount of the solid compound in a vial and heat at 80°C.
-
Photostability: Expose a solution of the compound to light as per ICH Q1B guidelines.
-
-
Sampling: Withdraw aliquots at appropriate time points (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Preparation for Analysis:
-
For acid and base hydrolysis samples, neutralize the solution before analysis.
-
For thermal degradation, dissolve the solid in the mobile phase.
-
Dilute all samples to a suitable concentration for analysis.
-
-
Analysis: Analyze the samples using a validated stability-indicating HPLC method. Use LC-MS to identify the mass of the degradation products.
Visualizations
Hypothetical Degradation Pathway
Caption: Hypothetical degradation pathways of this compound.
Experimental Workflow for Stability Assessment
Caption: General workflow for assessing the stability of a new chemical entity.
References
- 1. veeprho.com [veeprho.com]
- 2. adooq.com [adooq.com]
- 3. Allylamine | C3H7N | CID 7853 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ALLYLAMINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. lubrizolcdmo.com [lubrizolcdmo.com]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: N-allylcinnamylamine Solubility for Bioassays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with N-allylcinnamylamine in biological assays.
Troubleshooting Guide
Issue: N-allylcinnamylamine is not dissolving in my desired aqueous buffer (e.g., PBS, cell culture media).
Root Cause: N-allylcinnamylamine is predicted to be a hydrophobic molecule, leading to poor solubility in aqueous solutions. Direct dissolution in aqueous media is often challenging for such compounds.
Solutions:
-
Prepare a Concentrated Stock Solution in an Organic Solvent: This is the most common and recommended method.
-
Recommended Solvents: Dimethyl sulfoxide (DMSO) is the preferred solvent for initial solubilization due to its ability to dissolve a wide range of polar and nonpolar compounds and its miscibility with water and cell culture media.[1] Ethanol can also be considered, though it may have more pronounced effects on cells at lower concentrations.[2]
-
Procedure: Dissolve N-allylcinnamylamine in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM, 50 mM, or higher, depending on its solubility limit in DMSO).
-
Dilution: Serially dilute the stock solution into your aqueous assay buffer or cell culture medium to achieve the final desired concentration. Ensure the final concentration of the organic solvent is low enough to not affect the biological assay (see table below).
-
-
Sonication: If the compound does not readily dissolve in the organic solvent, gentle sonication can help break down particles and facilitate dissolution.[3]
-
Gentle Heating: In some cases, gentle warming (e.g., to 37°C) can aid dissolution in the organic solvent. However, be cautious as excessive heat may degrade the compound.
Issue: My N-allylcinnamylamine precipitates out of solution when I dilute the stock solution into my aqueous buffer.
Root Cause: The compound is soluble in the organic stock solution but crashes out when introduced to the aqueous environment where its solubility is much lower.
Solutions:
-
Slow, Stepwise Dilution with Agitation: Instead of adding the stock solution directly to the final volume of the aqueous buffer, add the stock solution drop-wise to the gently vortexing or stirring buffer.[3] This can help prevent localized high concentrations that lead to precipitation.
-
Lower the Final Concentration: The desired final concentration of N-allylcinnamylamine in the aqueous buffer may be above its solubility limit. Try working with lower final concentrations.
-
Increase the Final Solvent Concentration (with caution): If the assay can tolerate it, a slightly higher final concentration of the organic solvent (e.g., 0.5% DMSO instead of 0.1%) might keep the compound in solution. Always include a vehicle control with the same solvent concentration to account for any solvent-induced effects.[4]
-
Use of Solubilizing Agents (for advanced troubleshooting):
-
Cyclodextrins: These are cyclic oligosaccharides with a hydrophobic core and a hydrophilic exterior that can encapsulate hydrophobic drugs, forming water-soluble inclusion complexes.[5][6][7] This can significantly enhance the aqueous solubility of compounds like N-allylcinnamylamine.[8][9]
-
Co-solvents: In some cases, a mixture of solvents (e.g., DMSO and water at a specific ratio) can have better solubilizing properties than a single solvent.[10]
-
Frequently Asked Questions (FAQs)
Q1: What is the best initial solvent to try for dissolving N-allylcinnamylamine?
A1: Dimethyl sulfoxide (DMSO) is the recommended starting solvent for dissolving hydrophobic compounds for use in biological assays.[1] It is a powerful solvent that is miscible with a wide range of aqueous buffers and cell culture media.[1]
Q2: What is the maximum concentration of DMSO that is safe for my cells?
A2: The tolerance to DMSO is cell-line dependent. As a general rule, most cell lines can tolerate DMSO concentrations up to 0.5% without significant cytotoxicity.[3] However, for sensitive cell lines, especially primary cells, it is advisable to keep the final DMSO concentration at or below 0.1%.[3] It is crucial to perform a vehicle control experiment with the same final DMSO concentration to assess its effect on your specific assay.
Q3: Can I dissolve N-allylcinnamylamine directly in ethanol?
A3: Yes, ethanol is another potential solvent. However, it is generally more volatile and can have biological effects on cells at lower concentrations compared to DMSO.[2] If you use ethanol, ensure you have an appropriate vehicle control.
Q4: My compound is dissolved in DMSO, but I'm still seeing inconsistent results in my bioassay. What could be the problem?
A4: Inconsistent results could be due to several factors related to solubility:
-
Precipitation over time: The compound may be slowly precipitating out of your final assay medium, especially during long incubation periods. Visually inspect your assay plates for any signs of precipitation.
-
Adsorption to plastics: Hydrophobic compounds can adsorb to the surface of plastic labware (e.g., pipette tips, microplates), reducing the actual concentration of the compound available to the cells. Using low-adhesion plastics may help mitigate this.
-
Stock solution stability: Ensure your stock solution in DMSO is stored correctly (typically at -20°C or -80°C) and has not undergone multiple freeze-thaw cycles, which could lead to compound degradation or precipitation.[4]
Q5: What are cyclodextrins and how can they help with solubility?
A5: Cyclodextrins are cyclic sugars that can act as "molecular containers." They have a hydrophobic interior that can encapsulate a poorly soluble molecule like N-allylcinnamylamine, and a hydrophilic exterior that makes the entire complex soluble in water.[6] This can be an effective way to increase the aqueous solubility of your compound without using organic solvents in the final assay medium.[5][7]
Data Presentation
Table 1: Properties of Common Solvents for Bioassays
| Solvent | Recommended Final Concentration in Cell Culture | Key Considerations |
| Dimethyl Sulfoxide (DMSO) | ≤ 0.5% (≤ 0.1% for sensitive cells)[3] | Widely used, dissolves a broad range of compounds.[1] Can have biological effects at higher concentrations.[2] |
| Ethanol | ≤ 0.5% | Can be more cytotoxic than DMSO for some cell lines.[2] More volatile. |
| Methanol | Not commonly recommended for live-cell assays | Can be toxic to cells. |
| Acetone | Not commonly recommended for live-cell assays | Can be toxic and may interfere with assays.[11] |
Experimental Protocols
Protocol: Preparation of a 10 mM Stock Solution of N-allylcinnamylamine in DMSO
Materials:
-
N-allylcinnamylamine (solid)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required mass: Determine the mass of N-allylcinnamylamine needed to prepare your desired volume of a 10 mM stock solution. (Molecular Weight of N-allylcinnamylamine ≈ 173.26 g/mol )
-
Mass (mg) = 10 mmol/L * Volume (L) * 173.26 g/mol * 1000 mg/g
-
-
Weigh the compound: Accurately weigh the calculated mass of N-allylcinnamylamine and place it into a sterile microcentrifuge tube.
-
Add DMSO: Add the appropriate volume of 100% DMSO to the microcentrifuge tube.
-
Dissolve the compound:
-
Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, place the tube in a sonicator bath for 5-10 minutes.
-
Visually inspect the solution to ensure there are no visible particles. The solution should be clear.
-
-
Storage: Store the 10 mM stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[4]
-
Preparation of Working Solution: When ready to use, thaw an aliquot of the stock solution. Prepare your working concentrations by serially diluting the stock solution into your cell culture medium or assay buffer, ensuring the final DMSO concentration remains within the acceptable limits for your cells. Always add the stock solution to the buffer while gently mixing.
Mandatory Visualization
Caption: Troubleshooting workflow for dissolving N-allylcinnamylamine.
References
- 1. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 2. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lifetein.com [lifetein.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. "Cyclodextrin as a Drug Carrier Increasing Drug Solubility" by Malka Silberberg [touroscholar.touro.edu]
- 7. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. humapub.com [humapub.com]
- 10. researchgate.net [researchgate.net]
- 11. nopr.niscpr.res.in [nopr.niscpr.res.in]
Overcoming poor resolution in HPLC analysis of allyl amines
Welcome to the technical support center for the chromatographic analysis of allyl amines. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you overcome common challenges, particularly poor peak resolution, during HPLC analysis.
Frequently Asked Questions (FAQs)
Q1: Why are my allyl amine peaks showing significant tailing in reversed-phase HPLC?
Peak tailing is a common issue when analyzing basic compounds like allyl amines.[1][2] The primary cause is secondary interactions between the positively charged (protonated) amine groups and negatively charged residual silanol groups on the surface of standard silica-based stationary phases (like C18).[1][2][3] This leads to a portion of the analyte being more strongly retained, resulting in a "tailing" or asymmetrical peak shape, which ultimately reduces resolution.
Key Causes:
-
Silanol Interactions: Free silanol groups on the silica backbone of the column packing material interact with the basic allyl amine.[1][2]
-
Mobile Phase pH: If the mobile phase pH is not optimized, the allyl amine can be strongly protonated, increasing its interaction with ionized silanols.[4][5]
-
Column Contamination: Accumulation of sample matrix components or strongly retained compounds on the column or guard column can also cause peak distortion.
Q2: How can I improve the resolution between two closely eluting allyl amine peaks?
Improving resolution requires optimizing one or more of the three key parameters: efficiency, selectivity, and retention.
-
Optimize Mobile Phase Composition: Adjusting the solvent strength (ratio of organic solvent to aqueous buffer) can increase retention and provide more time for the peaks to separate.[6][7]
-
Adjust Mobile Phase pH: Changing the pH is a powerful tool for altering the selectivity between ionizable compounds.[8][9] A small change in pH can significantly impact the retention of your allyl amines, potentially resolving co-eluting peaks.[4] It is often recommended to work at a pH that is at least 2 units away from the analyte's pKa.[8]
-
Change the Organic Modifier: Switching from acetonitrile to methanol (or vice versa) can alter selectivity due to different solvent properties.[10]
-
Lower the Flow Rate: Reducing the flow rate can increase column efficiency and improve resolution, although it will lengthen the analysis time.[7][11]
-
Use a Different Column: If mobile phase optimization is insufficient, switching to a column with a different stationary phase (e.g., a "base-deactivated" column or one with a different chemistry like cyano or phenyl) can provide the necessary change in selectivity.[12][13]
Q3: What is an "ion-pairing agent" and should I use one for my allyl amine analysis?
An ion-pairing agent is a large ionic molecule with a hydrophobic tail that is added to the mobile phase. For analyzing cationic compounds like protonated allyl amines, an anionic ion-pairing agent (e.g., an alkyl sulfonate like sodium dodecyl sulfate) is used.[14][15]
The agent pairs with the charged analyte in the mobile phase, forming a neutral complex.[15][16] This complex has increased hydrophobicity, leading to better retention on a reversed-phase column and masking the interactions with residual silanols, which significantly improves peak shape and resolution.[14] Consider using an ion-pairing agent when pH adjustments and solvent changes do not provide adequate resolution or peak symmetry.
Q4: Can derivatization help improve the resolution of my allyl amines?
Yes, pre-column derivatization is a powerful strategy. This technique involves reacting the allyl amines with a reagent to form a derivative that has more favorable chromatographic properties.[17][18]
Benefits of Derivatization:
-
Improved Peak Shape: Derivatization masks the polar amine group, reducing its interaction with active silanols and thus minimizing peak tailing.[17]
-
Enhanced Detection: Reagents are often chosen to add a chromophore or fluorophore to the analyte, dramatically increasing UV or fluorescence detector response and sensitivity.[17][19]
-
Increased Retention: The resulting derivative is typically more hydrophobic, leading to better retention in reversed-phase systems.[17] Common derivatizing reagents for amines include o-phthalaldehyde (OPA) and 9-fluorenylmethyl chloroformate (FMOC-Cl).[17][20]
Troubleshooting Guide: Step-by-Step Workflow
If you are experiencing poor resolution, follow this logical workflow to diagnose and solve the issue.
Caption: A step-by-step decision tree for troubleshooting poor HPLC resolution.
Data & Methodologies
Table 1: Effect of Mobile Phase pH on Allyl Amine Chromatography
This table illustrates how adjusting the mobile phase pH can impact the retention factor (k') and peak asymmetry of a typical basic allyl amine on a C18 column. Lowering the pH increases protonation and interaction with silanols, while higher pH suppresses this interaction.
| Mobile Phase pH | Analyte State | Expected Retention Factor (k') | Expected Peak Asymmetry (As) | Rationale |
| 3.0 | Fully Protonated (Cationic) | 2.5 | > 1.8 | Strong interaction with ionized silanols causes significant tailing.[2] |
| 5.0 | Mostly Protonated | 3.5 | 1.5 - 1.8 | Reduced silanol ionization leads to slightly better peak shape. |
| 7.0 | Partially Protonated | 5.0 | 1.2 - 1.5 | Approaching the pKa of silanols (~pH 4-5) and the amine; a balance of interactions. |
| 9.5 | Mostly Neutral (Free Base) | 8.0 | 1.0 - 1.2 | The neutral form has higher hydrophobicity and minimal interaction with silanols, resulting in longer retention and excellent symmetry.[21] |
Note: Data is illustrative. Actual values depend on the specific analyte, column, and mobile phase composition. Operating at high pH requires a pH-stable column.[4]
Experimental Protocols
This protocol describes the preparation of a mobile phase with controlled pH to minimize peak tailing.
-
Prepare Aqueous Buffer:
-
Weigh an appropriate amount of a buffering agent (e.g., ammonium formate or ammonium acetate for LC-MS compatibility). A typical starting concentration is 10-20 mM.
-
Dissolve in high-purity (18 MΩ·cm) water.
-
-
Adjust pH:
-
Place the buffer solution on a calibrated pH meter.
-
Slowly add a suitable acid (e.g., formic acid) or base (e.g., ammonium hydroxide) to adjust the pH to the desired level (e.g., pH 3.0 for ion suppression or pH 9.5 for free base analysis).
-
Ensure the pH is stable before proceeding.
-
-
Mix Mobile Phase:
-
Measure the required volumes of the prepared aqueous buffer and the organic solvent (e.g., acetonitrile or methanol) into a clean mobile phase reservoir. For example, for a 70:30 (v/v) mobile phase, mix 700 mL of buffer with 300 mL of organic solvent.
-
-
Filter and Degas:
-
Filter the final mobile phase mixture through a 0.22 µm or 0.45 µm membrane filter to remove particulates.[6]
-
Degas the mobile phase using sonication, vacuum filtration, or helium sparging to prevent air bubbles in the pump.
-
This protocol is for improving the retention and peak shape of cationic allyl amines.
-
Select Reagent: Choose a suitable anionic ion-pairing reagent, such as sodium 1-hexanesulfonate or sodium 1-octanesulfonate.[22] The longer the alkyl chain, the greater the retention.
-
Prepare Mobile Phase:
-
Prepare the aqueous portion of your mobile phase (e.g., water or a weak buffer).
-
Dissolve the ion-pairing reagent into the aqueous phase at a concentration typically between 5 mM and 20 mM.[15]
-
Adjust the pH of this solution as needed. A slightly acidic pH (e.g., 3-4) is often used to ensure full protonation of the amine and consistent pairing.
-
Mix with the organic solvent to the desired final ratio.
-
-
Column Equilibration:
-
Before analysis, flush the column with the ion-pairing mobile phase for an extended period (e.g., 30-60 minutes or at least 20 column volumes). This is critical to allow the ion-pairing agent to adsorb onto the stationary phase and establish equilibrium.
-
-
Analysis and Wash-out:
-
Inject samples as usual.
-
Important: After analysis, thoroughly wash the column with a mobile phase free of the ion-pairing agent (e.g., a high percentage of organic solvent) to remove the reagent, as it can be difficult to wash out and may affect future analyses.
-
Mechanism of Ion-Pairing for Allyl Amine Analysis
The following diagram illustrates how an anionic ion-pairing reagent interacts with a protonated allyl amine and the C18 stationary phase to improve chromatography.
Caption: Mechanism of ion-pair chromatography for basic analytes.
References
- 1. LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? [restek.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. How to avoid the tailing problem of basic compounds in HPLC analysis? [uhplcslab.com]
- 4. moravek.com [moravek.com]
- 5. veeprho.com [veeprho.com]
- 6. uhplcs.com [uhplcs.com]
- 7. mastelf.com [mastelf.com]
- 8. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 11. youtube.com [youtube.com]
- 12. ijrpr.com [ijrpr.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. welch-us.com [welch-us.com]
- 15. Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications | Technology Networks [technologynetworks.com]
- 16. km3.com.tw [km3.com.tw]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. waters.com [waters.com]
- 22. tcichemicals.com [tcichemicals.com]
Technical Support Center: Interpreting Complex NMR Spectra of N-Allyl Compounds
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with N-allyl compounds and encountering challenges in interpreting their NMR spectra.
Troubleshooting Guides
This section addresses specific issues you may encounter during your NMR experiments with N-allyl compounds.
Issue 1: The vinyl region of my N-allyl compound's ¹H NMR spectrum is overly complex and doesn't follow the n+1 rule.
Answer:
This is a common observation for N-allyl systems and is expected. The complexity arises from the fact that the protons on the double bond are chemically non-equivalent and exhibit different coupling constants to each other and to the allylic protons.
Explanation:
-
Restricted Rotation: There is no free rotation around the carbon-carbon double bond. This makes the two terminal vinyl protons (H_c and H_t) and the internal vinyl proton (H_b) chemically distinct.[1]
-
Non-Equivalent Couplings: As a result, the coupling constants between these protons are not equal:
-
Geminal coupling (²J_HcH_t): Coupling between the two protons on the same terminal carbon.
-
cis coupling (³J_H_bH_c): Coupling between the internal vinyl proton and the cis terminal proton.
-
trans coupling (³J_H_bH_t): Coupling between the internal vinyl proton and the trans terminal proton.
-
-
Complex Multiplets: Because these coupling constants have different values, the simple n+1 rule for predicting multiplicity does not apply. Instead of a simple quartet or triplet, you will observe more complex patterns often described as a doublet of doublets, a doublet of triplets, or even more complex multiplets.[1]
Troubleshooting Steps:
-
High-Field NMR: Acquire the spectrum on a higher field instrument (e.g., 600 MHz or higher). This will increase the chemical shift dispersion (in Hz) between the coupled protons, which can help to simplify second-order effects and reveal the true multiplicity.
-
2D NMR Spectroscopy: Perform a COSY (Correlation Spectroscopy) experiment. This will show correlations between coupled protons, helping you to identify which protons are coupled to each other and trace the spin system of the allyl group.
-
Simulation: Use NMR simulation software to simulate the spectrum with estimated chemical shifts and coupling constants. By adjusting these parameters to match the experimental spectrum, you can confirm your assignments and extract the coupling constants.
Issue 2: The signals for my allylic protons are broad or poorly resolved.
Answer:
Broadening of the allylic proton signals can be due to several factors, including conformational exchange, quadrupolar relaxation from the adjacent nitrogen, or the need for better shimming.
Explanation:
-
Conformational Dynamics: The N-allyl group can undergo conformational exchange, and if the rate of this exchange is on the NMR timescale, it can lead to broadened signals.
-
Quadrupolar Broadening: The ¹⁴N nucleus has a quadrupole moment, which can cause efficient relaxation of adjacent protons, leading to broader signals. This effect is more pronounced in asymmetrical environments.
-
Poor Shimming: As with any NMR experiment, poor magnetic field homogeneity will result in broad peaks.[2]
Troubleshooting Steps:
-
Variable Temperature (VT) NMR: Acquire spectra at different temperatures. If the broadening is due to conformational exchange, changing the temperature may either sharpen the signals (by moving into a fast or slow exchange regime) or show the coalescence of multiple signals into a single broad peak.
-
Decoupling: While not standard for ¹⁴N, if you have a ¹⁵N-labeled compound, you can perform ¹⁵N-decoupling experiments to remove the effect of N-H coupling.
-
Improve Shimming: Carefully shim the magnetic field before acquiring your spectrum to ensure optimal resolution.[2]
-
Check Sample Preparation: Ensure your sample is fully dissolved and free of particulate matter. Incomplete dissolution can lead to a non-homogenous sample and broad lines.[2]
Frequently Asked Questions (FAQs)
Q1: What are the typical ¹H NMR chemical shifts and coupling constants for an N-allyl group?
A1: The chemical shifts and coupling constants can vary depending on the specific structure of the N-allyl compound, particularly the nature of the substituents on the nitrogen atom. However, some general ranges are provided in the table below.
| Proton Type | Typical Chemical Shift (δ, ppm) | Coupling Type | Typical Coupling Constant (J, Hz) |
| Allylic (CH₂) | 3.0 - 4.5 | ³J (to internal vinyl H) | 5.0 - 8.0 |
| Internal Vinyl (CH) | 5.5 - 6.5 | ³J_trans_ | 14.0 - 18.0 |
| Terminal Vinyl (=CH₂) | 5.0 - 5.5 | ³J_cis_ | 8.0 - 12.0 |
| ²J_geminal_ | 0.5 - 3.0 | ||
| ⁴J (allylic) | 0.5 - 2.0 |
Q2: How does the nitrogen substituent affect the NMR spectrum of an N-allyl compound?
A2: The electronegativity and steric bulk of the substituents on the nitrogen atom can significantly influence the chemical shifts of the allyl protons.
-
Electron-Withdrawing Groups: If the nitrogen is part of an electron-withdrawing group (e.g., an amide), the allylic protons will be deshielded and appear at a higher chemical shift (further downfield).
-
Electron-Donating Groups: If the nitrogen is substituted with electron-donating groups (e.g., alkyl groups), the allylic protons will be more shielded and appear at a lower chemical shift (further upfield).
-
Protonation/Hydrogen Bonding: Protonation of the nitrogen or its involvement in hydrogen bonding can also lead to significant downfield shifts of the allylic protons.[3]
Q3: My ¹H NMR spectrum is too crowded to interpret. What other NMR experiments can I perform?
A3: For complex molecules, 2D NMR spectroscopy is an invaluable tool for assigning the signals of the N-allyl group.
-
COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings. It will show cross-peaks between the allylic protons and the internal vinyl proton, and between the internal vinyl proton and the terminal vinyl protons. This allows you to "walk" through the spin system of the allyl group.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It is extremely useful for assigning the ¹³C signals of the allyl group and for resolving overlapping proton signals.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds. It can be used to confirm assignments and to establish the connectivity of the N-allyl group to the rest of the molecule.
Experimental Protocols
Protocol 1: Acquiring a High-Resolution ¹H NMR Spectrum
-
Sample Preparation: Dissolve 5-10 mg of the N-allyl compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the sample is fully dissolved.
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve good homogeneity. A good shim will result in a sharp, symmetrical solvent peak.
-
-
Acquisition Parameters:
-
Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).
-
Use a 90° pulse angle.
-
Set the acquisition time to at least 2-3 seconds for good digital resolution.
-
Set the relaxation delay to 1-2 seconds.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans for a moderately concentrated sample).
-
-
Processing:
-
Apply a Fourier transform to the free induction decay (FID).
-
Phase the spectrum to obtain pure absorption peaks.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).
-
Protocol 2: Performing a COSY Experiment
-
Setup: Use the same sample and initial setup as for the ¹H NMR.
-
Pulse Program: Select the standard COSY pulse program on the spectrometer.
-
Acquisition Parameters:
-
Set the spectral width in both dimensions to be the same as the ¹H spectrum.
-
Acquire a sufficient number of increments in the indirect dimension (t₁) for good resolution (e.g., 256-512).
-
Set the number of scans per increment (e.g., 2-8).
-
-
Processing:
-
Apply a Fourier transform in both dimensions.
-
Phase the spectrum in both dimensions.
-
Symmetrize the spectrum to reduce artifacts.
-
Visualizations
Caption: Spin-spin coupling network in an N-allyl group.
Caption: Troubleshooting workflow for complex N-allyl NMR spectra.
References
Technical Support Center: Purification of Cinnamylamine Analogs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of cinnamylamine analogs.
Troubleshooting Guides
This section addresses common issues encountered during the purification of cinnamylamine analogs in a question-and-answer format.
Issue 1: Low or No Recovery of the Target Compound After Column Chromatography
-
Question: I performed flash column chromatography on my crude cinnamylamine analog, but I'm seeing very low or no recovery of my desired product in the collected fractions. What could be the problem?
-
Answer: Several factors could contribute to poor recovery after column chromatography. Here's a systematic approach to troubleshoot this issue:
-
Compound Stability on Silica Gel: Cinnamylamine and its analogs can be sensitive to the acidic nature of silica gel, leading to degradation on the column.[1][2] It is crucial to assess the stability of your compound on silica gel before performing column chromatography.
-
Recommendation: Perform a 2D TLC test. Spot your crude mixture on a TLC plate, run it in a suitable solvent system, then turn the plate 90 degrees and run it again in the same solvent system. If your compound is stable, the spot will remain on the diagonal. Degradation will be indicated by the appearance of new spots off the diagonal.[2] If instability is confirmed, consider using a deactivated silica gel (e.g., treated with a base like triethylamine) or an alternative stationary phase like alumina or Florisil.[1]
-
-
Incorrect Solvent System: The polarity of your eluent might be either too low, causing your compound to remain on the column, or too high, causing it to elute with the solvent front.
-
Recommendation: Re-evaluate your TLC analysis. The ideal Rf value for column chromatography is typically between 0.2 and 0.4. Ensure the solvent system used for the column is the same as the one that gave the optimal Rf on TLC. Double-check that the solvents were mixed in the correct proportions.[1]
-
-
Precipitation on the Column: Your compound may have precipitated at the top of the column upon loading, especially if the loading solvent is different from the mobile phase.
-
Recommendation: Dissolve your sample in a minimal amount of the mobile phase or a weak solvent in which it is soluble. Ensure the loading solution is fully dissolved before applying it to the column.
-
-
Compound is Highly Volatile: Although less common for cinnamylamine analogs, highly volatile compounds can be lost during solvent removal.
-
Recommendation: Use gentle evaporation conditions (e.g., lower temperature on the rotary evaporator).
-
-
Issue 2: Co-elution of Impurities with the Desired Cinnamylamine Analog
-
Question: My purified fractions contain impurities that have a similar Rf value to my target compound. How can I improve the separation?
-
Answer: Achieving good separation between compounds with similar polarities can be challenging. Here are some strategies to improve resolution:
-
Optimize the Solvent System:
-
Recommendation: Try different solvent systems. Sometimes, switching one of the solvents in your mobile phase (e.g., from ethyl acetate/hexane to dichloromethane/methanol) can alter the selectivity of the separation. Experiment with small additions of a third solvent (e.g., a few drops of triethylamine for basic compounds) to improve peak shape and resolution.
-
-
Change the Stationary Phase:
-
Recommendation: If optimizing the mobile phase is unsuccessful, consider a different stationary phase. If you are using silica gel, you could try alumina (neutral, acidic, or basic) or a bonded-phase silica like C18 (reverse-phase).
-
-
Employ a Different Chromatographic Technique:
-
Issue 3: Chiral Separation of Cinnamylamine Enantiomers is Unsuccessful
-
Question: I am trying to separate the enantiomers of my chiral cinnamylamine analog using HPLC, but I am not getting any separation. What should I do?
-
Answer: Chiral separations often require specific conditions and specialized columns.
-
Chiral Stationary Phase (CSP) Selection: The choice of CSP is critical for enantiomeric resolution.
-
Recommendation: Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are widely used and often successful for separating a broad range of chiral compounds, including amines.[4] If one type of chiral column (e.g., Chiralcel OD-H) does not work, try another with a different chiral selector (e.g., Chiralpak AD-H or a protein-based column).[6]
-
-
Mobile Phase Composition: The mobile phase composition significantly influences chiral recognition.
-
Recommendation: For normal-phase chiral HPLC, typical mobile phases consist of hexane or heptane with an alcohol modifier like isopropanol or ethanol. The type and concentration of the alcohol can dramatically affect the separation. For basic compounds like amines, adding a small amount of an amine modifier (e.g., diethylamine or triethylamine) is often necessary to improve peak shape and achieve resolution. For reverse-phase chiral HPLC, mixtures of acetonitrile or methanol with water or a buffer are used.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the common impurities I might encounter in the synthesis of cinnamylamine analogs?
A1: Common impurities can originate from starting materials, side reactions, or degradation. These may include:
-
Unreacted Starting Materials: Cinnamaldehyde or the corresponding substituted cinnamaldehyde.[3][9]
-
Intermediates: Such as the corresponding imine if performing a reductive amination.
-
Side-products: Over-reduction products (e.g., reduction of the double bond) or products from polymerization.
-
Catalyst Residues: If a metal catalyst was used in the synthesis.[10]
-
Degradation Products: Cinnamylamine analogs can be susceptible to oxidation or decomposition, especially if exposed to air, light, or acidic conditions for extended periods.[11][12]
Q2: My cinnamylamine analog appears to be degrading during workup or purification. What precautions can I take?
A2: To minimize degradation:
-
Work under an inert atmosphere: If your compound is sensitive to air oxidation, perform extractions and purifications under nitrogen or argon.
-
Avoid strong acids and bases: Unless your purification method requires it (e.g., specific extraction or chromatography conditions), try to maintain a neutral pH.
-
Minimize exposure to light: Protect your sample from light by using amber vials or wrapping flasks in aluminum foil.
-
Keep it cold: Perform workup and purification steps at reduced temperatures (e.g., in an ice bath) to slow down potential degradation reactions.
Q3: How can I effectively remove the cinnamaldehyde precursor from my cinnamylamine product?
A3: Cinnamaldehyde can often be removed through a few different methods:
-
Aqueous Wash: An acidic wash (e.g., with 1M HCl) will protonate the amine product, making it water-soluble and allowing for the separation of the neutral aldehyde into the organic layer. Subsequent basification of the aqueous layer and extraction will recover the purified amine.
-
Chromatography: Flash column chromatography is generally effective at separating the more polar amine from the less polar aldehyde.
-
Bisulfite Adduct Formation: Reacting the crude mixture with a saturated aqueous solution of sodium bisulfite can form a solid adduct with the aldehyde, which can then be removed by filtration.
Q4: What analytical techniques are best for assessing the purity of my cinnamylamine analog?
A4: A combination of techniques is recommended for a thorough purity assessment:
-
Thin Layer Chromatography (TLC): A quick and easy method for monitoring reaction progress and assessing the number of components in a mixture.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information on purity. A diode array detector (DAD) can help identify impurities by their UV spectra.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation and can be used to identify and quantify impurities if their signals do not overlap with the product signals.
-
Mass Spectrometry (MS): Confirms the molecular weight of the desired product and can help in identifying the mass of impurities.
Data Presentation
Table 1: Example HPLC Conditions for Cinnamylamine Analog Analysis
| Parameter | Condition 1 | Condition 2 |
| Column | C18 Reverse-Phase (e.g., Agilent ZORBAX-C18)[3] | Chiral Stationary Phase (e.g., Chiralpak ID)[5] |
| Mobile Phase | Acetonitrile:Water (50:50) with 0.1% TFA[3] | Acetonitrile:Water:Ammonia (90:10:0.1)[5] |
| Flow Rate | 1.0 mL/min[3] | 1.0 mL/min |
| Detection | UV at 210 nm and 250 nm[9] | UV at 254 nm |
| Column Temp. | 30 °C[3] | Ambient |
| Application | Purity analysis of achiral analogs | Chiral separation of enantiomers[5] |
Experimental Protocols
Protocol 1: Stability Test of Cinnamylamine Analog on Silica Gel (2D TLC)
-
Spotting: On a square TLC plate, lightly spot a concentrated solution of your crude or purified cinnamylamine analog in a volatile solvent at one corner, about 1 cm from the edges.
-
First Elution: Place the TLC plate in a developing chamber containing a suitable mobile phase (e.g., one that gives an Rf of ~0.3-0.5). Allow the solvent to run up the plate.
-
Drying: Remove the plate and allow it to dry completely in a fume hood.
-
Second Elution: Rotate the plate 90 degrees so that the line of separated spots from the first run is now at the bottom. Place the plate back into the same developing chamber and allow the solvent to run up the plate again.
-
Visualization and Interpretation: Remove the plate, dry it, and visualize the spots under a UV lamp and/or by staining. If the compound is stable, all spots will lie on the diagonal line from the origin. Any spots appearing below this diagonal indicate decomposition on the silica gel.[2]
Protocol 2: General Procedure for Flash Column Chromatography Purification
-
Column Packing: Secure a glass column vertically. Add a small plug of cotton or glass wool at the bottom. Add a layer of sand. Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into the column, allowing the silica to settle into a packed bed without air bubbles. Add another layer of sand on top of the silica bed.
-
Sample Loading: Dissolve the crude cinnamylamine analog in a minimal amount of a suitable solvent (ideally the mobile phase). Alternatively, adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.
-
Elution: Carefully add the mobile phase to the top of the column. Apply pressure (e.g., from a nitrogen line or an air pump) to achieve a steady flow rate.
-
Fraction Collection: Collect fractions in test tubes or vials. Monitor the elution of your compound by TLC analysis of the collected fractions.
-
Solvent Gradient (Optional): If your product is slow to elute, you can gradually increase the polarity of the mobile phase (gradient elution) to speed up the process.[1]
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.
Mandatory Visualization
Caption: A typical workflow for the purification of cinnamylamine analogs.
Caption: Troubleshooting flowchart for low recovery in column chromatography.
References
- 1. Purification [chem.rochester.edu]
- 2. Chromatography [chem.rochester.edu]
- 3. Synergistic improvement of cinnamylamine production by metabolic regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Chiral separation of five antihistamine drug enantiomers and enantioselective pharmacokinetic study of carbinoxamine in rat plasma by HPLC-MS/MS - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. xpyan.jiangnan.edu.cn [xpyan.jiangnan.edu.cn]
- 7. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 8. Recent Advances in Chiral Separation of Antihistamine Drugs: Analytical and Bioanalytical Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Construction and yield optimization of a cinnamylamine biosynthesis route in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 12. researchgate.net [researchgate.net]
Minimizing byproduct formation in the synthesis of N-allyl amines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize byproduct formation during the synthesis of N-allyl amines.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of N-allyl amines, offering potential causes and solutions.
Problem 1: Low yield of the desired N-allyl amine.
-
Potential Cause: Incomplete reaction, side reactions, or product degradation.
-
Solution:
-
Reaction Monitoring: Monitor the reaction progress using techniques like TLC or GC-MS to ensure it has gone to completion.
-
Reagent Quality: Ensure the purity of starting materials, as impurities can interfere with the reaction.
-
Temperature Control: Optimize the reaction temperature. Some reactions require heating to proceed at a reasonable rate, while others may need cooling to prevent side reactions.
-
Catalyst Activity: If using a catalyst, ensure it is active and not poisoned. Consider using a fresh batch of catalyst or a different catalyst system. For instance, palladium and iridium catalysts are known for their efficiency in allylic amination.[1][2]
-
Problem 2: Formation of significant amounts of di- and tri-allylated byproducts.
-
Potential Cause: Over-alkylation of the amine, especially when starting with primary amines.
-
Solution:
-
Stoichiometry Adjustment: Use a large excess of the primary amine relative to the allylating agent. This statistically favors the mono-allylation product.[3]
-
Protecting Groups: Introduce a protecting group on the primary amine to prevent over-alkylation. Carbamate protecting groups like Boc, Cbz, and Fmoc are commonly used.[4][5] The protecting group can be removed in a subsequent step.
-
Catalytic Methods: Employ catalytic systems known for high mono-alkylation selectivity. For example, iridium-catalyzed allylic amination of primary amines has been shown to result in selective monoallylation.[2] A Pd/DPEphos-catalyzed system using ammonium acetate has also demonstrated high monoallylation selectivity.[6]
-
Problem 3: The reaction mixture turns into a polymer-like substance.
-
Potential Cause: Polymerization of the allylamine product, which can be initiated by heat, light, or impurities.
-
Solution:
-
Reaction Conditions: Conduct the reaction at a lower temperature and protect it from light.
-
Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation-initiated polymerization.
-
Purification: Purify the product as soon as the reaction is complete to remove any potential initiators.
-
Problem 4: Difficulty in purifying the N-allyl amine product.
-
Potential Cause: The basic nature of amines can lead to tailing on silica gel chromatography, and the presence of multiple closely related byproducts can make separation challenging.
-
Solution:
-
Extraction: Perform an acid-base extraction. Dissolve the crude product in an organic solvent and wash with an acidic aqueous solution to protonate the amine and pull it into the aqueous layer, leaving non-basic impurities behind. Then, basify the aqueous layer and extract the purified amine back into an organic solvent.
-
Distillation: If the product is volatile and thermally stable, distillation can be an effective purification method.[7]
-
Column Chromatography:
-
Amine-Functionalized Silica: Use an amine-functionalized silica gel to reduce tailing.
-
Mobile Phase Modifier: Add a small amount of a competing amine, like triethylamine or ammonia, to the mobile phase to improve peak shape on standard silica gel.[8][9]
-
Reversed-Phase Chromatography: For highly polar amines, reversed-phase chromatography with a suitable mobile phase (e.g., acetonitrile/water with a pH modifier) can be effective.[8]
-
-
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in N-allyl amine synthesis?
A1: The most prevalent byproducts are typically formed through over-alkylation of the amine nitrogen, leading to the formation of di-allylated and tri-allylated amines, and in some cases, quaternary ammonium salts.[3] Other potential byproducts can include regioisomers (linear vs. branched products) in transition metal-catalyzed reactions and products resulting from the reduction of the allyl double bond, particularly when strong reducing agents like LiAlH4 are used.[5]
Q2: How can I selectively synthesize a mono-N-allyl amine from a primary amine?
A2: Several strategies can be employed to achieve selective mono-N-allylation:
-
Use of Excess Amine: A straightforward approach is to use a significant excess of the primary amine compared to the allylating agent.
-
Protecting Group Strategy: A more controlled method involves the use of a protecting group on the primary amine. For example, the amine can be protected as a carbamate (e.g., Boc, Cbz) or a sulfonamide. After the mono-allylation step, the protecting group is removed to yield the desired product.[4][5]
-
Catalytic Methods: Certain catalytic systems are designed for high selectivity. For example, iridium-catalyzed allylic amination often shows excellent selectivity for mono-allylation of primary amines.[2]
Q3: What are the advantages of using allylic alcohols over allyl halides as allylating agents?
A3: Using allylic alcohols offers several advantages, particularly from a green chemistry perspective. The reaction with an amine, often catalyzed by a transition metal such as palladium or molybdenum, produces water as the only byproduct.[1] In contrast, using allyl halides generates a hydrohalic acid (e.g., HBr or HCl) as a byproduct, which must be neutralized, often leading to the formation of salt waste and complicating the purification process.[3]
Q4: Can reductive amination be used for the synthesis of N-allyl amines?
A4: Yes, reductive amination is an effective and often highly selective method for preparing N-allyl amines.[10] The process involves the reaction of an amine with an α,β-unsaturated aldehyde or ketone (e.g., acrolein) to form an enamine or imine intermediate, which is then reduced in situ. This method is considered a green chemistry approach as it can often be performed in a one-pot reaction under mild conditions.[10]
Q5: Are there any enzymatic methods for N-allyl amine synthesis?
A5: Yes, biocatalytic methods are emerging as a highly selective and sustainable route to N-allyl amines. For example, reductive aminases can be used to catalyze the reductive amination of α,β-unsaturated aldehydes with various amines, yielding the corresponding allylic amines with high conversion rates and selectivity, avoiding common byproducts like bis-allylation products.
Quantitative Data on Byproduct Formation
| Method | Allylating Agent | Amine | Catalyst/Reagent | Key Byproducts | Selectivity/Yield of Mono-allyl Amine | Reference |
| Ammonolysis | Allyl Chloride | Ammonia | Ethanol (solvent) | Diallylamine, Triallylamine | Selectivity improved from 21.4% to 67.6% by increasing NH3:allyl chloride ratio | [11] |
| Ammonolysis | Allyl Chloride | Hexamethylenetetramine | Ethanol (solvent) | None reported | High selectivity (100%) and yield (87%) | [11] |
| Catalytic Amination | Allyl Alcohol | Ammonia | Palladium compound and a multidentate phosphorus compound | Diallylamine, Triallylamine, Diallyl ether | Conversion of 62.8% with a mixture of mono-, di-, and tri-allylamines | [3] |
| Pd-catalyzed Amination | Allylic Alcohols | Ammonium Acetate | Pd/DPEphos | Minimal overreaction products | High monoallylation selectivity | [6] |
| Ir-catalyzed Amination | Allylic Carbonates | Primary Amines | [Ir(COD)Cl]2 / P(OPh)3 | No diallylation observed | Selective monoallylation | [2] |
Experimental Protocols
Protocol 1: Selective Mono-N-allylation of a Primary Amine using a Palladium Catalyst (Adapted from Kataoka, S., et al., J. Org. Chem., 2024)[12]
This protocol describes the direct amination of an allylic alcohol with ammonium acetate as the nitrogen source, which favors the formation of the primary allylic amine with high monoallylation selectivity.
-
Reaction Setup: In a dried Schlenk tube under an argon atmosphere, add the allylic alcohol (1.0 mmol), ammonium acetate (1.5 mmol), Pd(OAc)2 (0.02 mmol), and DPEphos (0.024 mmol).
-
Solvent Addition: Add anhydrous toluene (2.0 mL) to the tube via syringe.
-
Reaction: Stir the mixture at 80 °C for 24 hours.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO3 solution.
-
Purification: Separate the organic layer, dry it over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to obtain the desired primary N-allyl amine.
Protocol 2: Iridium-Catalyzed N-Allylation of a Secondary Amine (Adapted from Takeuchi, R., et al., J. Am. Chem. Soc., 2001)[2]
This protocol details the synthesis of a branched N-allyl amine from an allylic carbonate and a secondary amine using an iridium catalyst.
-
Catalyst Preparation: In a glovebox, prepare a stock solution of the iridium catalyst by dissolving [Ir(COD)Cl]2 (0.025 mmol) and P(OPh)3 (0.10 mmol) in 1.0 mL of THF.
-
Reaction Setup: In a separate vial, dissolve the allylic carbonate (1.0 mmol) and the secondary amine (1.2 mmol) in 2.0 mL of ethanol.
-
Reaction Initiation: Add the catalyst solution (0.2 mL, 0.005 mmol Ir) to the vial containing the substrates.
-
Reaction: Seal the vial and stir the mixture at 80 °C for the time determined by reaction monitoring (e.g., GC or TLC).
-
Purification: After completion, concentrate the reaction mixture and purify the residue by silica gel chromatography to isolate the N-allyl amine.
Visualizations
Caption: Pathway of N-allyl amine synthesis and over-alkylation byproducts.
Caption: Troubleshooting workflow for N-allyl amine synthesis.
References
- 1. Allylic amine synthesis by amination (allylation) [organic-chemistry.org]
- 2. Iridium Complex-Catalyzed Allylic Amination of Allylic Esters [organic-chemistry.org]
- 3. EP0320269B1 - Process for preparation of allyl type amine - Google Patents [patents.google.com]
- 4. Lokey Lab Protocols: Protecting Groups [lokeylab.wikidot.com]
- 5. Protective Groups [organic-chemistry.org]
- 6. Primary amine synthesis by amination (alkylation) [organic-chemistry.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. biotage.com [biotage.com]
- 9. biotage.com [biotage.com]
- 10. Reductive amination - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. labs.utsouthwestern.edu [labs.utsouthwestern.edu]
Technical Support Center: Scaling Up the Synthesis of N-Allyl-3-phenylprop-2-en-1-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful synthesis and scale-up of N-Allyl-3-phenylprop-2-en-1-amine.
Troubleshooting Guides
Method 1: Direct Allylation of Cinnamylamine
This method involves the direct reaction of cinnamylamine with an allyl halide.
Q1: I am getting a low yield of the desired this compound. What are the possible causes and solutions?
A1: Low yields in direct allylation can stem from several factors:
-
Over-alkylation: The product, a secondary amine, can react further with the allyl halide to form a tertiary amine and even a quaternary ammonium salt.[1] To minimize this, use a slight excess of the starting cinnamylamine relative to the allyl halide.
-
Poor quality of starting materials: Ensure your cinnamylamine and allyl bromide are pure. Cinnamylamine can degrade over time, and allyl bromide can contain impurities. It is advisable to use freshly distilled or purchased reagents.
-
Inadequate base: The reaction requires a base to neutralize the hydrogen halide formed. If the base is not strong enough or is not present in sufficient quantity, the reaction will be slow or incomplete. Consider using a non-nucleophilic base like potassium carbonate or triethylamine.
-
Reaction temperature: If the temperature is too low, the reaction will be slow. If it is too high, you may promote side reactions and decomposition. An optimal temperature is typically between room temperature and 60°C, depending on the solvent.
Q2: My final product is difficult to purify. I see multiple spots on my TLC plate. What are these impurities?
A2: The primary impurities are likely unreacted cinnamylamine and the over-alkylation product, N,N-diallyl-3-phenylprop-2-en-1-amine. You may also have some unreacted allyl bromide. Column chromatography is the most effective method for purification. A silica gel column with a gradient elution of ethyl acetate in hexanes is a good starting point.
Q3: Can I use other allylating agents besides allyl bromide?
A3: Yes, other allylating agents such as allyl chloride or allyl iodide can be used. Allyl iodide is more reactive than allyl bromide, which in turn is more reactive than allyl chloride. However, allyl iodide is also more expensive and less stable. Allyl tosylates or mesylates are also effective.
Method 2: Reductive Amination of Cinnamaldehyde with Allylamine
This one-pot reaction involves the formation of an imine from cinnamaldehyde and allylamine, followed by its reduction to the target amine.
Q1: The reaction is not going to completion, and I still have significant amounts of starting aldehyde.
A1: Incomplete imine formation is a common issue.
-
Water removal: Imine formation is a condensation reaction that produces water. The presence of water can inhibit the reaction. If your solvent is not anhydrous, consider using a drying agent like magnesium sulfate or molecular sieves.
-
pH of the reaction: The pH is crucial for imine formation. It should be mildly acidic (pH 4-5) to facilitate protonation of the carbonyl oxygen without protonating the amine nucleophile. You can add a catalytic amount of a mild acid like acetic acid.
-
Choice of reducing agent: Sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (NaBH(OAc)3) are commonly used because they are mild enough not to reduce the aldehyde significantly before imine formation.[2] Sodium borohydride (NaBH4) can also be used, but it is more reactive and may reduce the aldehyde.[3][4]
Q2: I am observing the formation of cinnamyl alcohol as a major byproduct.
A2: This indicates that the reduction of the aldehyde is competing with imine formation.
-
Order of addition: Add the reducing agent after the aldehyde and amine have had sufficient time to form the imine.
-
Choice of reducing agent: As mentioned above, NaBH3CN or NaBH(OAc)3 are less likely to reduce the aldehyde compared to NaBH4.[2]
Q3: How can I monitor the progress of the reaction?
A3: Thin-layer chromatography (TLC) is an effective way to monitor the reaction. You should see the disappearance of the cinnamaldehyde spot and the appearance of a new spot for the product amine. The imine intermediate may also be visible. Staining the TLC plate with ninhydrin can help visualize the amine product.
Method 3: Palladium-Catalyzed Tsuji-Trost Allylation
This method uses a palladium catalyst to couple an allylic substrate (like cinnamyl acetate) with an amine.
Q1: The reaction is very slow or does not proceed at all.
A1: Several factors can affect the catalytic activity:
-
Catalyst quality: Ensure your palladium catalyst, such as Pd(PPh3)4 or a combination of a palladium source like Pd2(dba)3 and a phosphine ligand, is active. Palladium(0) catalysts can be sensitive to air and moisture.
-
Ligand choice: The choice of phosphine ligand is critical. Ligands like triphenylphosphine (PPh3) or 1,3-Bis(diphenylphosphino)propane (dppp) are commonly used.
-
Solvent: Anhydrous, degassed solvents are essential to prevent catalyst deactivation. THF or dioxane are often good choices.
Q2: I am getting a mixture of regioisomers.
A2: In the Tsuji-Trost reaction, the nucleophile can attack either end of the π-allyl palladium intermediate.[5] With cinnamyl substrates, the attack is generally at the less hindered position, but regioselectivity can be an issue. The choice of ligand and reaction conditions can influence this.
Q3: How do I remove the palladium catalyst from my final product?
A3: Removing residual palladium can be challenging. After the reaction, you can try to precipitate the palladium by adding a non-polar solvent and filtering. Alternatively, washing the organic layer with an aqueous solution of a sulfur-containing ligand like thiourea can help to sequester the palladium. Column chromatography on silica gel is also effective.
Frequently Asked Questions (FAQs)
Q: What is the best method for scaling up the synthesis of this compound?
A: For larger scale synthesis, reductive amination is often preferred due to its one-pot nature and the avoidance of halide waste streams.[3][4] However, direct allylation can also be scaled up effectively if over-alkylation is carefully controlled. Palladium-catalyzed methods can be expensive on a large scale due to the cost of the catalyst.
Q: How can I confirm the identity and purity of my final product?
A: The identity and purity of this compound should be confirmed by a combination of techniques:
-
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): This will confirm the structure of the molecule.
-
Mass Spectrometry (MS): This will confirm the molecular weight.
-
Infrared (IR) Spectroscopy: This will show the presence of key functional groups, such as the N-H bond and the C=C double bonds.
-
Thin-Layer Chromatography (TLC) or Gas Chromatography (GC): These techniques can be used to assess the purity of the compound.
Q: What are the main safety precautions to take during these syntheses?
A:
-
Allylating agents: Allyl halides are lachrymators and are harmful if inhaled or in contact with skin. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Palladium catalysts: Palladium compounds can be toxic and should be handled with care.
-
Reducing agents: Sodium borohydride and its derivatives are flammable solids and can react with water to produce flammable hydrogen gas.
-
Solvents: Many organic solvents are flammable and have associated health risks. Always consult the Safety Data Sheet (SDS) for all chemicals before use.
Data Presentation
Table 1: Comparison of Synthesis Methods
| Method | Key Reagents | Typical Yield (%) | Key Advantages | Key Disadvantages |
| Direct Allylation | Cinnamylamine, Allyl bromide, Base (e.g., K₂CO₃) | 60-80 | Simple procedure, readily available starting materials. | Risk of over-alkylation, formation of halide waste.[1] |
| Reductive Amination | Cinnamaldehyde, Allylamine, Reducing agent (e.g., NaBH₃CN) | 70-90 | One-pot reaction, high atom economy, avoids halide waste.[3][4] | Requires careful control of pH and reducing agent addition. |
| Tsuji-Trost Allylation | Cinnamyl acetate, Allylamine, Palladium catalyst, Ligand | 80-95 | High yields, mild reaction conditions. | Expensive catalyst, potential for palladium contamination, regioselectivity issues.[5] |
Experimental Protocols
Protocol 1: Direct Allylation of Cinnamylamine
-
To a solution of cinnamylamine (1.0 eq) in anhydrous acetonitrile (10 mL/g of cinnamylamine) is added potassium carbonate (1.5 eq).
-
The mixture is stirred at room temperature for 15 minutes.
-
Allyl bromide (1.1 eq) is added dropwise to the suspension.
-
The reaction mixture is stirred at 50°C for 12-16 hours, monitoring by TLC.
-
After completion, the reaction mixture is cooled to room temperature and filtered.
-
The filtrate is concentrated under reduced pressure.
-
The residue is dissolved in ethyl acetate and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient).
Protocol 2: Reductive Amination of Cinnamaldehyde with Allylamine
-
To a solution of cinnamaldehyde (1.0 eq) in methanol (15 mL/g of cinnamaldehyde) is added allylamine (1.2 eq).
-
A catalytic amount of glacial acetic acid (0.1 eq) is added, and the mixture is stirred at room temperature for 2 hours to facilitate imine formation.
-
The reaction mixture is cooled to 0°C in an ice bath.
-
Sodium borohydride (1.5 eq) is added portion-wise over 30 minutes, keeping the temperature below 10°C.
-
The reaction is allowed to warm to room temperature and stirred for an additional 4 hours.
-
The solvent is removed under reduced pressure.
-
The residue is taken up in ethyl acetate and washed with saturated sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by column chromatography on silica gel.
Visualizations
Caption: Synthetic routes to this compound.
Caption: General troubleshooting workflow for synthesis optimization.
References
Technical Support Center: Unsaturated Amines - Storage and Handling Guidelines
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the proper storage and handling of unsaturated amines. Below you will find troubleshooting guides and frequently asked questions to ensure the safe and effective use of these compounds in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the general storage recommendations for unsaturated amines?
A1: Unsaturated amines should be stored in a cool, dry, well-ventilated area away from sources of ignition such as heat, sparks, and open flames.[1][2] It is crucial to store them in tightly sealed containers, preferably under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and degradation. Many unsaturated amines are sensitive to light and air, which can lead to discoloration and polymerization.[3][4]
Q2: My unsaturated amine has turned yellow/brown. Is it still usable?
A2: Discoloration (yellowing or browning) of amines upon storage is a common issue, often caused by oxidation or exposure to light.[3][4][5][6] This change in color indicates some level of degradation, which may affect the purity and reactivity of the amine. For sensitive applications, it is recommended to purify the amine before use, for example, by distillation.[4] Storing amines in amber bottles and under an inert atmosphere can help minimize discoloration.[4]
Q3: How can I minimize the strong, unpleasant odor of unsaturated amines during my experiments?
A3: The pungent, often fish-like or ammonia-like odor of volatile amines is a common challenge.[2][7] To manage this, always handle unsaturated amines in a well-ventilated area, preferably inside a chemical fume hood.[8] Ensure that your experimental setup is well-sealed. In some cases, using a gas scrubber or an acid bath at the outlet of your reaction can help to trap volatile amine vapors.
Q4: What are the primary hazards associated with unsaturated amines?
A4: Unsaturated amines are typically hazardous materials that can be flammable, corrosive, toxic, and environmentally harmful.[2][9] They can cause severe skin burns and eye damage upon contact.[2] Inhalation of vapors can irritate the respiratory tract and may be fatal in high concentrations.[2][9] Always consult the Safety Data Sheet (SDS) for the specific amine you are working with to understand its hazard profile fully.
Storage Conditions for Common Unsaturated Amines
The following table summarizes recommended storage conditions for several common unsaturated amines. Please note that these are general guidelines, and it is essential to consult the specific SDS for each chemical.
| Unsaturated Amine | CAS Number | Storage Temperature | Atmosphere | Incompatible Materials |
| Allylamine | 107-11-9 | <15°C, cool and dark place[10] | Inert gas[10] | Strong oxidizing agents, acids, acid chlorides, acid anhydrides, halogens[2] |
| Diallylamine | 124-02-7 | Cool, well-ventilated area | Inert gas recommended | Strong acids, oxidants, chlorine[5] |
| Triallylamine | 102-70-5 | Cool, well-ventilated area | Inert gas recommended | Strong oxidizing agents, acids |
| Crotylamine | 56930-04-2 | 2-8°C | Inert gas | Strong oxidizing agents, acids |
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Action(s) |
| Discoloration (Yellowing/Browning) | Oxidation, exposure to light, presence of impurities.[3][4][5][6] | - Store in amber glass bottles under an inert atmosphere (Nitrogen or Argon).- If purity is critical, purify by distillation before use.- For long-term storage, consider converting the amine to its hydrochloride salt.[3] |
| Precipitate Formation | Reaction with atmospheric CO2 (forming carbamates), polymerization, or contamination.[4] | - Ensure the storage container is tightly sealed and stored under an inert atmosphere.- Filter the amine before use if the precipitate is minimal and the purity is not critical for the application.- For high-purity requirements, repurify the amine. |
| Unexpected Reaction Outcome | Degradation of the amine, incorrect concentration, or presence of water. | - Check the purity of the amine (e.g., by titration or GC-MS).- Ensure the amine and other reagents are dry, as moisture can affect many reactions.- Use freshly purified amine for sensitive reactions. |
| Strong Odor in the Lab | Volatility of the amine, improper handling, or spills.[7] | - Always handle volatile amines in a chemical fume hood.- Ensure all containers are sealed properly when not in use.- In case of a spill, follow the established spill cleanup protocol immediately. Neutralize small spills with a weak acid (e.g., citric acid solution).[11] |
Experimental Protocols
Protocol 1: Purification of Unsaturated Amines by Distillation
This protocol describes a general procedure for the purification of liquid unsaturated amines that have discolored or contain non-volatile impurities.
Materials:
-
Crude unsaturated amine
-
Drying agent (e.g., potassium hydroxide (KOH) pellets, calcium hydride (CaH2))
-
Distillation apparatus (round-bottom flask, distillation head, condenser, receiving flask)
-
Heating mantle
-
Inert gas source (Nitrogen or Argon)
-
Ice bath
Procedure:
-
Drying: Add a suitable drying agent to the crude amine in a round-bottom flask. For primary and secondary amines, KOH is often used. For tertiary amines, CaH2 can be used. Allow the amine to stand over the drying agent for several hours, or overnight, with occasional swirling.
-
Apparatus Setup: Assemble the distillation apparatus. Ensure all glassware is dry. It is advisable to flame-dry the apparatus under vacuum or in a stream of inert gas for moisture-sensitive applications.
-
Distillation: Decant the dried amine into the distillation flask. Add a few boiling chips or a magnetic stir bar.
-
Inert Atmosphere: Flush the apparatus with an inert gas. Maintain a gentle positive pressure of the inert gas throughout the distillation.
-
Heating: Begin heating the distillation flask gently with a heating mantle.
-
Collection: Collect the fraction that distills at the expected boiling point of the pure amine. It is good practice to discard the first small fraction (forerun) and leave a small amount of residue in the distillation flask.
-
Cooling: Cool the receiving flask in an ice bath to minimize the loss of the volatile amine.
-
Storage: Transfer the purified amine to a clean, dry, amber glass bottle, flush with inert gas, and seal tightly. Store under the recommended conditions.
Protocol 2: Titration to Determine the Concentration of an Unsaturated Amine Solution
This protocol provides a method to determine the concentration of an unsaturated amine solution by titration with a standardized acid solution.
Materials:
-
Unsaturated amine solution of unknown concentration
-
Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Indicator solution (e.g., bromocresol green or methyl red)
-
Burette
-
Pipette
-
Erlenmeyer flasks
-
Deionized water
Procedure:
-
Prepare the Burette: Rinse the burette with a small amount of the standardized HCl solution and then fill it, ensuring there are no air bubbles in the tip. Record the initial volume.
-
Prepare the Analyte: Accurately pipette a known volume of the unsaturated amine solution into an Erlenmeyer flask.
-
Dilute and Add Indicator: Add a suitable amount of deionized water to the flask to ensure the tip of the burette will be below the surface of the liquid during titration. Add 2-3 drops of the indicator solution. The solution should be basic (blue for bromocresol green, yellow for methyl red).
-
Titration: Slowly add the HCl solution from the burette to the amine solution while constantly swirling the flask.
-
Endpoint: Continue adding the acid until the indicator changes color permanently. For bromocresol green, the endpoint is when the solution turns from blue to green/yellow. For methyl red, the endpoint is when the solution turns from yellow to red.
-
Record Volume: Record the final volume of the HCl solution in the burette.
-
Repeat: Repeat the titration at least two more times for accuracy.
-
Calculation: Calculate the concentration of the amine solution using the average volume of HCl used and the following formula: M_amine = (M_acid × V_acid) / V_amine Where:
-
M_amine = Molarity of the amine solution
-
M_acid = Molarity of the HCl solution
-
V_acid = Volume of the HCl solution used
-
V_amine = Initial volume of the amine solution
-
Visualizations
References
- 1. diplomatacomercial.com [diplomatacomercial.com]
- 2. Everything You Need to Know About Allylamine by CloudSDS [cloudsds.com]
- 3. Sciencemadness Discussion Board - Diethyl amine turning brown - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. organic chemistry - What's the reason that alkanolamines change their color at storage? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 6. US7169268B2 - Color stabilization of amines - Google Patents [patents.google.com]
- 7. medicalguidelines.basf.com [medicalguidelines.basf.com]
- 8. research.columbia.edu [research.columbia.edu]
- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 10. advansix.com [advansix.com]
- 11. How to Neutralize Chemical Spills | Lab Manager [labmanager.com]
Technical Support Center: Optimization of In Vitro Assays for Hydrophobic Cinnamyl Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing in vitro assays for hydrophobic cinnamyl compounds.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. Solubility and Compound Precipitation
Question: My hydrophobic cinnamyl compound is precipitating in the cell culture medium. How can I improve its solubility?
Answer: Precipitation of hydrophobic compounds in aqueous-based cell culture media is a common challenge. Here are several strategies to enhance solubility:
-
Use of Co-solvents: Dimethyl sulfoxide (DMSO) is the most common co-solvent for dissolving hydrophobic compounds for in vitro assays.[1] Prepare a high-concentration stock solution (e.g., 10-100 mM) in 100% DMSO. When diluting into your aqueous assay medium, ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent-induced cytotoxicity.[2] It is recommended to perform a vehicle control with the same final DMSO concentration to assess its effect on cell viability. Other co-solvents like ethanol can also be used, but their final concentrations should also be carefully controlled and tested for cellular toxicity.
-
Stepwise Dilution: When diluting the DMSO stock solution into the aqueous medium, do so in a stepwise manner to avoid rapid concentration changes that can cause the compound to precipitate.[2]
-
Use of Surfactants: Non-ionic surfactants like Tween 20 or Tween 80 can be added to the culture medium at low, non-toxic concentrations to help solubilize hydrophobic compounds.[1]
-
Formulation Strategies: For persistent solubility issues, consider more advanced formulation techniques such as the use of cyclodextrins, which can form inclusion complexes with hydrophobic molecules and increase their aqueous solubility.
2. Non-Specific Binding
Question: I suspect my hydrophobic cinnamyl compound is binding to the plasticware (e.g., microplates, tubes), leading to a lower effective concentration. How can I minimize this?
Answer: Non-specific binding to surfaces is a significant issue for hydrophobic compounds due to favorable hydrophobic interactions.[3] Here's how to address it:
-
Use of Low-Binding Plates: Utilize commercially available low-binding microplates. These plates have a hydrophilic surface coating that repels hydrophobic molecules, preventing their adsorption.[4]
-
Addition of Blocking Agents: Including a small amount of a blocking agent like bovine serum albumin (BSA) (e.g., 0.1-1%) in your assay buffer can help saturate non-specific binding sites on plastic surfaces.[5]
-
Inclusion of Surfactants: Low concentrations of non-ionic surfactants, such as Tween 20, can disrupt hydrophobic interactions between your compound and the plasticware.[6][7]
-
Material Choice: If possible, use glass instead of plastic for preparing and storing stock solutions, as it can sometimes exhibit lower non-specific binding for certain compounds.
3. Assay Interference
Question: My cinnamyl compound seems to be interfering with my fluorescence-based assay, leading to inconsistent or unexpected results. What could be the cause and how can I fix it?
Answer: Phenolic compounds, including many cinnamyl derivatives, can interfere with fluorescence-based assays through several mechanisms:
-
Autofluorescence: The compound itself may be fluorescent, emitting light in the same wavelength range as your assay's reporter fluorophore, leading to false-positive signals.
-
Fluorescence Quenching: The compound might absorb the excitation or emission light of your fluorophore, resulting in a decrease in the detected signal (a false negative).[8][9]
Troubleshooting Strategies:
-
Run a Compound-Only Control: To check for autofluorescence, measure the fluorescence of your compound in the assay buffer without any cells or other assay components.
-
Spectral Scanning: If your plate reader allows, perform a spectral scan of your compound to identify its excitation and emission peaks. This can help you choose a fluorophore for your assay with a spectral profile that does not overlap.
-
Use a Different Reporter System: If significant interference is observed, consider switching to a non-fluorescence-based detection method, such as a luminescence- or colorimetric-based assay. For example, if you are using a fluorescent viability assay, you could switch to the colorimetric MTT assay.
-
Assay-Specific Optimization: For luciferase assays, some formulations are designed to be more resistant to compound interference.[3] It is also important to ensure that the compound does not directly inhibit the luciferase enzyme.
4. Solvent Effects on Cell Viability
Question: What is a safe concentration of DMSO to use in my cell-based assays?
Answer: The tolerance to DMSO varies between cell lines. However, a general guideline is to keep the final concentration of DMSO at or below 0.5% to minimize its impact on cell viability and function. Some sensitive cell lines may require even lower concentrations (e.g., <0.1%). It is crucial to include a vehicle control (medium with the same final DMSO concentration as your treated wells) in all experiments to properly assess the effects of the compound versus the solvent.
Data Presentation: In Vitro Activity of Cinnamyl Compounds
The following tables summarize the 50% inhibitory concentration (IC50) values of various cinnamyl compounds in different cancer cell lines, as reported in the literature.
Table 1: IC50 Values of Cinnamaldehyde and its Derivatives
| Compound | Cell Line | Assay | IC50 Value | Reference |
| Cinnamaldehyde | Jurkat | MTT | 0.057 µM | [10] |
| Cinnamaldehyde | U937 | MTT | 0.076 µM | [10] |
| Cinnamaldehyde | LoVo | MTT | 9.48 µg/mL | [10] |
| Cinnamaldehyde | HT-29 | MTT | 9.12 µg/mL | [10] |
| Cinnamaldehyde | MCF-7 | MTT (24h) | 58 µg/mL | [10] |
| Cinnamaldehyde | MCF-7 | MTT (48h) | 140 µg/mL | [10] |
| Cinnamaldehyde | MDA-MB-231 | MTT (24h) | 16.9 µg/mL | [10] |
| Cinnamaldehyde | MDA-MB-231 | MTT (48h) | 12.23 µg/mL | [10] |
| Cinnamaldehyde | A375 | Cell Viability | ~31.06 µM (72h) | [11] |
| Cinnamaldehyde Derivative (3e) | Caco-2 | MTT | 32.19 µM | [12] |
| Cinnamaldehyde Analog (CAD-14) | A375 | MTT | 0.58 µM | [13] |
| Cinnamaldehyde Analog (CAD-14) | A875 | MTT | 0.65 µM | [13] |
| Cinnamaldehyde Analog (CAD-14) | SK-MEL-1 | MTT | 0.82 µM | [13] |
Table 2: IC50 Values of Cinnamic Acid and its Derivatives
| Compound | Cell Line | Assay | IC50 Value | Reference |
| Cinnamic Acid | HepG2 | MTT | >100 µM | [14] |
| Cinnamic Acid | HT-144 | MTT | 2.4 mM | [15] |
| Cinnamic Acid Derivative (5) | HeLa | MTT | 42-166 µM | [16] |
| Cinnamic Acid Derivative (5) | K562 | MTT | 42-166 µM | [16] |
| Cinnamic Acid Derivative (5) | Fem-x | MTT | 42-166 µM | [16] |
| Cinnamic Acid Derivative (5) | MCF-7 | MTT | 42-166 µM | [16] |
| Cinnamic Acid Analog (5) | A-549 | MTT | 10.36 µM | [17] |
Table 3: IC50 Values of Cinnamyl Alcohol and its Derivatives
| Compound | Cell Line | Assay | IC50 Value | Reference |
| Cinnamyl Alcohol | HepG2 | MTT | 85.3 µM | [14] |
Experimental Protocols
1. Preparation of Hydrophobic Cinnamyl Compound Stock Solutions
-
Weigh the desired amount of the cinnamyl compound in a sterile, light-protected container (e.g., an amber vial).
-
Add the appropriate volume of 100% sterile-filtered DMSO to achieve a high-concentration stock solution (e.g., 10-100 mM).
-
Vortex or sonicate until the compound is completely dissolved.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
2. MTT Cell Viability Assay
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of the cinnamyl compound from the DMSO stock solution in a complete cell culture medium. Ensure the final DMSO concentration is consistent across all treatments and the vehicle control.
-
Remove the overnight culture medium from the cells and replace it with the medium containing the different concentrations of the cinnamyl compound or the vehicle control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add MTT reagent (final concentration ~0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
Measure the absorbance at a wavelength between 500-600 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
3. Western Blotting for Signaling Pathway Analysis
-
Seed cells in 6-well plates or larger culture dishes and grow to 70-80% confluency.
-
Treat the cells with the desired concentrations of the cinnamyl compound or vehicle control for the specified time.
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer for whole-cell lysates or buffer with non-ionic detergents like NP-40 for cytoplasmic proteins) supplemented with protease and phosphatase inhibitors.[18][19][20][21][22]
-
Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
Denature the protein samples by boiling in Laemmli sample buffer.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer as per the manufacturer's recommendation) overnight at 4°C with gentle agitation.[23][24]
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Hydrophobic, Lipid-Binding Plates | Thermo Fisher Scientific - US [thermofisher.com]
- 3. Nonspecific Binding: Main Factors of Occurrence and Strategies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. Surface Modification: Improving Well Plates for Drug Discovery - Medical Design Briefs [medicaldesignbriefs.com]
- 5. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 6. nicoyalife.com [nicoyalife.com]
- 7. 4 Ways To Reduce Non-specific Binding in Surface Plasmon Resonance Experiments | Technology Networks [technologynetworks.com]
- 8. Quenching of fluorescence of phenolic compounds and modified humic acids by cadmium ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Cinnamaldehyde Enhances Antimelanoma Activity through Covalently Binding ENO1 and Exhibits a Promoting Effect with Dacarbazine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. evaluating-the-anti-melanoma-effects-and-toxicity-of-cinnamaldehyde-analogues - Ask this paper | Bohrium [bohrium.com]
- 14. researchgate.net [researchgate.net]
- 15. Cinnamic acid induces apoptotic cell death and cytoskeleton disruption in human melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cinnamic acid derivatives induce cell cycle arrest in carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Western Blot Sample Preparation Protocol: Lysis, Inhibitors & Prep for Gel Loading | Bio-Techne [bio-techne.com]
- 19. Choosing The Right Lysis Buffer | Proteintech Group [ptglab.com]
- 20. docs.abcam.com [docs.abcam.com]
- 21. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 22. bosterbio.com [bosterbio.com]
- 23. CST | Cell Signaling Technology [cellsignal.com]
- 24. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Technical Support Center: Refinement of Extraction Protocols for N-allylcinnamylamine from Reaction Mixtures
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the successful extraction and purification of N-allylcinnamylamine from reaction mixtures.
Experimental Protocols
A common synthetic route to N-allylcinnamylamine is the reductive amination of cinnamaldehyde with allylamine. The following protocol outlines a typical procedure and the subsequent extraction process.
Protocol 1: Synthesis of N-allylcinnamylamine via Reductive Amination
-
Reaction Setup: In a round-bottom flask, dissolve cinnamaldehyde (1 equivalent) and allylamine (1.2 equivalents) in a suitable solvent such as methanol or dichloromethane (DCM) at room temperature.
-
Imine Formation: Stir the mixture for 1-2 hours to facilitate the formation of the corresponding imine.[1][2] The progress of imine formation can be monitored by thin-layer chromatography (TLC).
-
Reduction: Cool the reaction mixture to 0°C in an ice bath. Add a reducing agent, such as sodium borohydride (NaBH₄) (1.5 equivalents), portion-wise over 30 minutes, ensuring the temperature remains below 10°C.[1][2][3]
-
Reaction Completion: Allow the reaction to warm to room temperature and stir for an additional 4-6 hours, or until TLC analysis indicates the complete consumption of the imine.
-
Quenching: Carefully quench the reaction by the slow addition of water to decompose any unreacted sodium borohydride.
-
Solvent Removal: Remove the organic solvent under reduced pressure using a rotary evaporator. The resulting residue contains the crude N-allylcinnamylamine, which is now ready for extraction.
Protocol 2: Acid-Base Extraction of N-allylcinnamylamine
This protocol is designed to separate the basic N-allylcinnamylamine from neutral byproducts and unreacted aldehyde.
-
Dissolution: Dissolve the crude reaction residue in a water-immiscible organic solvent, such as ethyl acetate or diethyl ether.
-
Acidic Wash (Protonation): Transfer the organic solution to a separatory funnel and wash with a 1 M hydrochloric acid (HCl) solution.[4] This will protonate the N-allylcinnamylamine, forming the water-soluble hydrochloride salt, which will partition into the aqueous layer. Repeat the acidic wash twice to ensure complete extraction.
-
Separation of Layers: Combine the aqueous layers containing the protonated amine. The organic layer, containing neutral impurities, can be discarded.
-
Basification (Deprotonation): Cool the combined aqueous layers in an ice bath and slowly add a 2 M sodium hydroxide (NaOH) solution until the pH is basic (pH 9-11), which will regenerate the free amine.[5] The free amine, being less water-soluble, may precipitate or form an oily layer.
-
Back-Extraction: Extract the free amine back into a fresh portion of a water-immiscible organic solvent (e.g., ethyl acetate) three times.[6]
-
Washing and Drying: Combine the organic layers and wash with brine (a saturated aqueous solution of NaCl) to remove residual water.[7] Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Final Isolation: Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the purified N-allylcinnamylamine.
Data Presentation: Optimizing Extraction Parameters
The efficiency of the acid-base extraction is dependent on several factors. The following table summarizes the expected impact of key parameters on the purification of N-allylcinnamylamine.
| Parameter | Variation | Expected Effect on Extraction Efficiency | Expected Effect on Purity | Rationale |
| Aqueous Phase pH (Acidic Wash) | pH 1-2 | High | High | Ensures complete protonation of the amine, maximizing its transfer to the aqueous phase.[6][8] |
| pH 3-4 | Moderate | Moderate | Incomplete protonation may leave some amine in the organic layer. | |
| Aqueous Phase pH (Basic Wash) | pH 9-11 | High | High | Ensures complete deprotonation of the amine salt, facilitating its transfer back into the organic phase.[5] |
| pH 7-8 | Low | Low | Incomplete deprotonation will result in poor recovery of the free amine. | |
| Organic Solvent | Diethyl Ether / Ethyl Acetate | Good | Good | Good solvency for the free amine and immiscibility with water.[5] |
| Dichloromethane (DCM) | Good | Good | Higher density than water; may increase the risk of emulsion formation. | |
| Toluene | Moderate | Good | Good solvency, but higher boiling point makes it more difficult to remove.[5] | |
| "Salting Out" (Brine Wash) | Addition of NaCl | Increased | Increased | Increases the ionic strength of the aqueous layer, reducing the solubility of the organic product and breaking emulsions.[7][9] |
Troubleshooting Guide
Q1: I've formed a persistent emulsion between the organic and aqueous layers. What should I do?
A1: Emulsion formation is a common issue when extracting amines. Here are several techniques to try, in order of increasing intervention:
-
Patience: Allow the separatory funnel to stand undisturbed for 10-30 minutes. Sometimes, emulsions will break on their own.
-
Gentle Swirling: Gently swirl the funnel instead of vigorous shaking to minimize emulsion formation in subsequent steps.[7]
-
Salting Out: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which can help force the separation of the layers.[7][9]
-
Filtration: Filter the entire mixture through a pad of Celite® or glass wool. This can physically disrupt the emulsion.[10]
-
Centrifugation: If available, centrifuging the mixture is a very effective method for breaking emulsions.[11]
-
Solvent Addition: Adding a small amount of a different organic solvent can alter the properties of the organic layer and help to break the emulsion.[7]
Q2: My product yield is low after the extraction. What are the possible causes?
A2: Low yield can result from several factors:
-
Incomplete Extraction: Ensure you are performing multiple extractions (e.g., 3x with the acidic solution and 3x with the organic solvent for back-extraction) as a single extraction is often insufficient.
-
Incorrect pH: Verify the pH of the aqueous layer during the acidic and basic washes using pH paper or a pH meter. Incomplete protonation or deprotonation will lead to significant product loss.[6]
-
Product in Emulsion: A significant amount of your product may be trapped in an unresolved emulsion layer.
-
Product Volatility: While N-allylcinnamylamine is not expected to be highly volatile, ensure you are not using excessive heat or vacuum during solvent removal.
Q3: I see a solid precipitate forming at the interface of the two layers. How should I proceed?
A3: A precipitate at the interface could be the hydrochloride salt of your amine if it has limited solubility, or it could be other insoluble byproducts. It is generally best to separate the two liquid layers and then isolate the solid by filtration. The solid can then be tested for its identity. If it is the desired product salt, it can be combined with the aqueous layer before basification.
Q4: How can I confirm that the extraction of the amine into the acidic aqueous layer is complete?
A4: To check for completeness, you can take a small sample of the final organic layer from the acidic wash, spot it on a TLC plate, and develop it. Staining with an amine-specific stain like ninhydrin (for primary/secondary amines) can indicate if any amine remains.[12] Alternatively, you can test a small portion of the organic layer by adding a drop of dilute HCl; cloudiness may indicate the presence of remaining amine.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of the acid-base extraction for N-allylcinnamylamine?
A1: The principle relies on the ability to change the solubility of N-allylcinnamylamine by protonating or deprotonating its basic nitrogen atom. As a neutral ("free") amine, it is soluble in organic solvents and insoluble in water. When reacted with an acid, it forms an ammonium salt, which is ionic and therefore soluble in water and insoluble in most organic solvents. This allows for its separation from non-basic impurities.[4]
Q2: What are the most suitable organic solvents for extracting N-allylcinnamylamine?
A2: The ideal solvent should readily dissolve the free amine, be immiscible with water, and have a relatively low boiling point for easy removal. Diethyl ether and ethyl acetate are excellent choices.[5] Dichloromethane can also be used, but its higher density and tendency to form emulsions can sometimes make separations more challenging.
Q3: After isolating the N-allylcinnamylamine as its hydrochloride salt, how do I regenerate the free amine?
A3: To regenerate the free amine, dissolve the hydrochloride salt in water and add a base, such as sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃), until the solution is basic (pH > 8).[13] The neutral amine will then separate from the aqueous solution and can be extracted with an organic solvent.
Q4: Are there alternatives to liquid-liquid extraction for purifying N-allylcinnamylamine?
A4: Yes, if acid-base extraction proves difficult or does not provide sufficient purity, column chromatography is a powerful alternative.[14] For amines, silica gel is often used, but it can sometimes lead to streaking. This can often be mitigated by adding a small amount of a basic modifier, like triethylamine (e.g., 1%), to the eluent.[12] Basic alumina is also an effective stationary phase for the purification of amines.[12][15]
Visualizations
Caption: Experimental workflow for the synthesis and purification of N-allylcinnamylamine.
Caption: Troubleshooting logic for breaking emulsions during extraction.
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 4. Workup [chem.rochester.edu]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. youtube.com [youtube.com]
- 9. biotage.com [biotage.com]
- 10. reddit.com [reddit.com]
- 11. Emulsion Breaking Techniques for Oil in Water Solvent Extractions [spectrosci.com]
- 12. Reddit - The heart of the internet [reddit.com]
- 13. google.com [google.com]
- 14. m.youtube.com [m.youtube.com]
- 15. Sciencemadness Discussion Board - Good solvent system for separating aromatic amines and/or oximes on alumina TLC plates? - Powered by XMB 1.9.11 [sciencemadness.org]
Validation & Comparative
A Comparative Analysis of the Biological Activity of N-allyl vs. N-methyl Cinnamylamine Derivatives on Monoamine Oxidase
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activities of N-substituted cinnamylamine derivatives, focusing on their interaction with monoamine oxidase (MAO), a key enzyme in neurotransmitter metabolism. The available scientific literature allows for a direct comparison between cinnamylamine and its N-methyl analog. However, a comprehensive search of published experimental data did not yield studies on the biological activity of N-allyl cinnamylamine in the context of MAO inhibition. Therefore, this guide will focus on the comparative effects of cinnamylamine and N-methyl cinnamylamine on MAO-A and MAO-B, drawing primarily from a key study in the field.
Quantitative Data Summary
The biological activity of cinnamylamine and N-methyl cinnamylamine as inhibitors of monoamine oxidase (MAO) has been investigated, revealing significant differences in their mechanism and selectivity. The following table summarizes the key quantitative and qualitative findings from the available research.
| Compound | Target Enzyme | Inhibition Type | Potency/Efficiency | Selectivity |
| E-Cinnamylamine | MAO-B | Reversible | Substrate and inhibitor | Selective for MAO-B |
| MAO-A | Largely unaffected | - | - | |
| N-methyl-E-cinnamylamine | MAO-B | Irreversible (Inactivator) | Partition Ratio: 1640 | Selective for MAO-B |
| MAO-A | Not specified, but implied to be low | - | - | |
| N-methyl-Z-cinnamylamine | MAO-B | Irreversible (Inactivator) | Partition Ratio: 1430 | Selective for MAO-B |
| MAO-A | Not specified, but implied to be low | - | - | |
| N-allyl cinnamylamine | MAO-A / MAO-B | No data available | No data available | No data available |
Note on Data: The primary source for this comparison is a study by Williams et al. (1992), which characterized the inhibition of MAO by these compounds. The study did not report IC50 or K_i_ values, which are common measures of inhibitor potency. Instead, for the irreversible inhibitors, it provides a partition ratio, which represents the number of molecules of inhibitor that are processed for each molecule of enzyme that is irreversibly inactivated. A lower partition ratio indicates a more efficient inactivator. For the reversible inhibitor, the study notes that it acts as a substrate and its product, cinnamaldehyde, is a competitive inhibitor.
Key Findings from Experimental Data
The research indicates that both cinnamylamine and its N-methylated derivatives are selective inhibitors of MAO-B, with minimal effect on the MAO-A isoform.[1] This selectivity is a crucial aspect for potential therapeutic applications, as MAO-B is primarily responsible for the metabolism of dopamine, making it a target for the treatment of Parkinson's disease.
A significant distinction lies in their mechanism of action. E-cinnamylamine is oxidized by MAO-B, and the resulting product, E-cinnamaldehyde, acts as a competitive and reversible inhibitor of the enzyme.[1] In contrast, both the E- and Z-isomers of N-methyl-cinnamylamine are processed by MAO-B in a manner that leads to the irreversible inactivation of the enzyme.[1] This is evidenced by the observation that inhibition by N-methyl cinnamylamines could not be reversed by dialysis, a technique that would remove a reversibly bound inhibitor.[1]
The efficiency of this irreversible inhibition is quantified by the partition ratios, which were determined to be 1640 for the E-isomer and 1430 for the Z-isomer of N-methyl-cinnamylamine with bovine MAO-B.[1] This indicates that approximately 1400-1600 molecules of the N-methylated compounds are turned over by the enzyme for every inactivation event.
Experimental Protocols
The following is a detailed description of the methodologies that would be employed to generate the comparative data presented above, based on the referenced literature and standard biochemical practices.
Monoamine Oxidase Inhibition Assay
Objective: To determine the inhibitory potential and mechanism of N-substituted cinnamylamine derivatives on MAO-A and MAO-B activity.
Materials:
-
Enzyme Source: Mitochondrial fractions isolated from rat or bovine liver, or recombinant human MAO-A and MAO-B.
-
Substrates: Radiolabeled or fluorogenic substrates specific for each MAO isoform (e.g., [¹⁴C]serotonin for MAO-A, [¹⁴C]phenylethylamine for MAO-B, or kynuramine for both).
-
Inhibitors: E-Cinnamylamine, N-methyl-E-cinnamylamine, N-methyl-Z-cinnamylamine.
-
Buffers and Reagents: Potassium phosphate buffer (pH 7.4), scintillation fluid, and other necessary reagents for the specific detection method.
Procedure:
-
Enzyme Preparation: Mitochondrial fractions are prepared from tissue homogenates by differential centrifugation. The final mitochondrial pellet is resuspended in a suitable buffer.
-
Incubation: The reaction mixtures are prepared in assay tubes containing the mitochondrial preparation (or recombinant enzyme), buffer, and varying concentrations of the test inhibitor (cinnamylamine derivatives). The tubes are pre-incubated at 37°C for a defined period (e.g., 15 minutes).
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the specific substrate.
-
Reaction Termination and Product Quantification: After a set incubation time (e.g., 20-30 minutes), the reaction is stopped, typically by the addition of acid. The metabolic products are then extracted and quantified. For radiolabeled substrates, this involves liquid scintillation counting. For fluorogenic substrates, the fluorescence of the product is measured.
-
Data Analysis:
-
For Reversible Inhibition: The percentage of inhibition at each inhibitor concentration is calculated relative to a control without the inhibitor. IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve. The mechanism of inhibition (e.g., competitive, non-competitive) can be determined by constructing Lineweaver-Burk plots.
-
For Irreversible Inhibition: To determine the time-dependent inactivation, the enzyme is pre-incubated with the inhibitor for various time intervals before the addition of the substrate. The remaining enzyme activity is then measured. The rate of inactivation (k_inact_) and the inhibitor affinity (K_I_) can be determined from these data. The partition ratio is calculated by determining the stoichiometry of inhibitor turnover to enzyme inactivation.
-
-
Reversibility Studies: To distinguish between reversible and irreversible inhibition, enzyme-inhibitor complexes are subjected to dialysis or gel filtration to remove unbound inhibitor. The recovery of enzyme activity is then measured. A lack of recovery indicates irreversible inhibition.[1]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the general signaling pathway of monoamine oxidase and a typical experimental workflow for assessing MAO inhibition.
Caption: Monoamine Oxidase (MAO) Signaling Pathway.
Caption: Experimental Workflow for MAO Inhibition Assay.
References
A Comparative Analysis of Cinnamylamine and Phenylpropylamine Derivatives: Monoamine Oxidase Inhibition and Dopamine D2 Receptor Affinity
Aimed at researchers, scientists, and professionals in drug development, this guide provides a comparative overview of cinnamylamine and phenylpropylamine derivatives, focusing on their interactions with key neurological targets: monoamine oxidase (MAO) and the dopamine D2 receptor. This analysis is supported by experimental data from peer-reviewed studies and includes detailed methodologies for the key assays discussed.
This report synthesizes findings on the biochemical activity of cinnamylamine and phenylpropylamine derivatives, two classes of compounds with significant pharmacological interest. While structurally related, these derivatives exhibit distinct profiles in their interactions with monoamine oxidase, an enzyme crucial for neurotransmitter metabolism, and the dopamine D2 receptor, a primary target for antipsychotic and neurological medications.
Data Summary
The following tables summarize the quantitative data on the monoamine oxidase (MAO) inhibitory activity and dopamine D2 receptor binding affinity for representative derivatives of cinnamylamine and phenylpropylamine.
Table 1: Monoamine Oxidase (MAO) Inhibition
| Compound Class | Derivative | MAO Isoform | Inhibition Constant (Ki) | Notes |
| Cinnamylamine | E-Cinnamaldehyde (product of E-cinnamylamine oxidation) | MAO-B | 0.017 mM | Competitive inhibitor. |
| Phenylpropylamine | Phenylpropanolamine (PPA) | MAO-A | 150 µM | Competitive and reversible inhibition. |
| MAO-B | 800 µM | Competitive and reversible inhibition. | ||
| Phenylpropylaminopentane (PPAP) | - | Inactive | No significant MAO inhibition observed. |
Table 2: Dopamine D2 Receptor Binding Affinity
| Compound Class | Derivative | Binding Affinity (Ki) | Receptor Source | Radioligand |
| Cinnamylamine | 1-Cinnamyl-4-(2-methoxyphenyl)piperazine | High Affinity (Specific Ki values not provided in abstract) | Not specified | Not specified |
| Phenylpropylamine | N-n-propyl-N-(3-phenylpropyl)-2-(4-fluoro-3-hydroxyphenyl)ethylamine | Potent (More potent than the parent compound) | Rat striatum homogenates | [3H]spiperone |
Experimental Protocols
Monoamine Oxidase (MAO) Inhibition Assay
Objective: To determine the inhibitory potential and selectivity of test compounds against MAO-A and MAO-B isoforms.
General Principle: The activity of MAO is typically measured by monitoring the formation of a product resulting from the oxidative deamination of a substrate. Inhibition is quantified by measuring the reduction in enzyme activity in the presence of the test compound.
Example Protocol (Spectrophotometric Method):
-
Enzyme Preparation: Mitochondria rich in MAO-A and MAO-B are isolated from a suitable source, such as rat liver or human brain tissue.
-
Substrates: Kynuramine is commonly used as a substrate for MAO-A, and benzylamine is used for MAO-B.
-
Assay Procedure:
-
The reaction mixture contains a phosphate buffer (pH 7.4), the respective MAO isoform, and the test compound at various concentrations.
-
The reaction is initiated by the addition of the substrate.
-
The mixture is incubated at 37°C for a defined period.
-
The formation of the product (4-hydroxyquinoline from kynuramine or benzaldehyde from benzylamine) is measured spectrophotometrically at 316 nm and 250 nm, respectively.
-
-
Data Analysis: The concentration of the test compound that inhibits 50% of the enzyme activity (IC50) is determined. The inhibition constant (Ki) can be calculated using the Cheng-Prusoff equation, and the mode of inhibition can be determined using Lineweaver-Burk plots.
Dopamine D2 Receptor Binding Assay
Objective: To determine the affinity of test compounds for the dopamine D2 receptor.
General Principle: This assay measures the ability of a test compound to compete with a radiolabeled ligand that has a known high affinity for the D2 receptor.
Example Protocol (Radioligand Displacement Assay):
-
Receptor Preparation: Membranes from cells expressing the dopamine D2 receptor or homogenates from brain regions rich in D2 receptors (e.g., rat striatum) are used as the receptor source.[1]
-
Radioligand: A radiolabeled antagonist with high affinity for the D2 receptor, such as [3H]spiperone, is commonly used.[1]
-
Assay Procedure:
-
The incubation mixture contains the receptor preparation, the radioligand at a fixed concentration (typically near its Kd value), and the test compound at various concentrations.
-
The mixture is incubated to allow binding to reach equilibrium.
-
The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
The amount of radioactivity trapped on the filters, representing the bound radioligand, is quantified using a scintillation counter.
-
-
Data Analysis: The concentration of the test compound that displaces 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) of the test compound is then calculated from the IC50 value using the Cheng-Prusoff equation.
Visualizations
Discussion
The collected data, while not exhaustive, provides a preliminary basis for comparing the pharmacological profiles of cinnamylamine and phenylpropylamine derivatives.
In the context of monoamine oxidase inhibition , the available data suggests that phenylpropylamine derivatives exhibit a wider range of activities. Phenylpropanolamine is a reversible, competitive inhibitor of both MAO-A and MAO-B, albeit with micromolar potency. In contrast, phenylpropylaminopentane is reportedly inactive. For the cinnamylamine class, the focus has been on the inhibitory activity of cinnamaldehyde, the metabolic product of cinnamylamine, which shows competitive inhibition of MAO-B. This suggests that the in vivo effects of cinnamylamine on MAO may be mediated by its metabolite.
Regarding dopamine D2 receptor binding , derivatives from both classes have been shown to interact with this receptor. The 1-cinnamyl-4-(2-methoxyphenyl)piperazine derivatives demonstrate high affinity for the D2 receptor, indicating their potential as CNS-active agents.[2] Similarly, certain N-substituted phenylpropylamine derivatives show potent binding to the D2 receptor.[1] However, a direct quantitative comparison of Ki values from a single study is not yet available in the public domain, which highlights a gap in the current literature.
Conclusion
This comparative guide illustrates that both cinnamylamine and phenylpropylamine derivatives are pharmacologically active scaffolds with distinct profiles. Phenylpropylamine derivatives have demonstrated direct, though varied, inhibitory effects on MAO, while the MAO-inhibitory action of cinnamylamine may be indirect via its metabolite. Both classes contain derivatives with high affinity for the dopamine D2 receptor.
For researchers and drug development professionals, these findings underscore the potential of both chemical backbones for designing novel therapeutics targeting the central nervous system. Further head-to-head comparative studies under standardized assay conditions are warranted to fully elucidate their relative potencies and selectivities, which will be crucial for guiding future drug discovery efforts.
References
- 1. Structure-activity relationships of N-n-propyl-2-(4-fluoro-3-hydroxyphenyl)ethylamine derivatives as dopamine receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1-cinnamyl-4-(2-methoxyphenyl)piperazines: synthesis, binding properties, and docking to dopamine (D(2)) and serotonin (5-HT(1A)) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Analytical Methods for N-Allyl Compounds
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification and control of N-allyl compounds, which can be present as impurities or active pharmaceutical ingredients (APIs), are critical for ensuring the safety and efficacy of pharmaceutical products. Regulatory bodies, guided by frameworks like the International Council for Harmonisation (ICH) Q2(R1) guidelines, mandate rigorous validation of the analytical procedures used.[1][2][3] Cross-validation, the process of comparing two distinct analytical methods, serves as a crucial step to ensure the consistency and reliability of data, particularly when methods are transferred between laboratories or updated.[4]
This guide provides an objective comparison of two commonly employed analytical techniques for N-allyl compounds—High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS)—supported by experimental data and detailed protocols.
Data Presentation: Performance Comparison of Analytical Methods
The selection of an analytical method is contingent on the specific properties of the N-allyl compound and the intended purpose of the analysis.[3] The following table summarizes key performance characteristics for HPLC-UV and GC-MS, based on published data for representative allyl compounds.
| Parameter | HPLC-UV | GC-MS | ICH Q2(R1) Guideline Context |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase, with detection via UV absorbance. | Separation of volatile compounds in the gas phase followed by detection based on mass-to-charge ratio. | The chosen analytical procedure should be suitable for its intended purpose.[5] |
| Applicability | Well-suited for a wide range of N-allyl compounds, including those that are non-volatile or thermally unstable.[6] | Ideal for volatile and thermally stable N-allyl compounds.[7] Thermal degradation of some analytes can be a limitation.[8] | Specificity is the ability to assess the analyte unequivocally in the presence of other components.[5] |
| Linearity Range | S-allyl cysteine: 5-30 µg/mL[9]S-allyl-L-cysteine: 1-40 µg/mL[10] | Diallyl Disulfide: 0.5-20 ng/mL[11]N-acetyl-S-allylcysteine: 0.1-56 ng/µL[12] | The interval for which the method demonstrates suitable precision, accuracy, and linearity.[3] |
| Limit of Detection (LOD) | Allicin: 0.6 µg/mL[9]S-allyl cysteine: 1.5 µg/mL[9] | Diallyl Disulfide: 0.3063 ng/mL[11]Diallyl Trisulfide: 0.1986 ng/mL[11] | The lowest amount of analyte that can be detected but not necessarily quantitated.[1] |
| Limit of Quantitation (LOQ) | Allicin: 2 µg/mL[9]S-allyl cysteine: 5 µg/mL[9] | Diallyl Disulfide: 1.0210 ng/mL[11]GCMS Scan (general): 0.5 µg/L[13] | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[1] |
| Accuracy (% Recovery) | S-allyl-L-cysteine: 84.7 - 96.8%[10] | Diallyl Disulfide/Trisulfide: 98.05 - 101.76%[11] | The closeness of test results to the true value.[1] |
| Precision (%RSD) | S-allyl-L-cysteine: < 5.1%[10] | Diallyl Disulfide/Trisulfide: < 2%[11] | The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.[1] |
Experimental Workflow and Cross-Validation
Cross-validation confirms that different analytical methods yield comparable results for the same sample. This is essential for method transfer, lifecycle management, or when a secondary method is needed. The workflow involves developing and validating two distinct methods, followed by a comparative analysis of identical quality control (QC) samples.
Caption: Cross-validation workflow for two analytical methods.
Experimental Protocols
The following protocols are generalized methodologies based on established practices for the analysis of N-allyl and related compounds. Method parameters must be optimized for the specific analyte and sample matrix.
This protocol is based on methods developed for S-allyl cysteine and similar compounds.[9][10]
-
Instrumentation: A High-Performance Liquid Chromatography system equipped with a UV detector (e.g., Diode-Array Detector).
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[9]
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water or a suitable buffer (e.g., 70:30 v/v acetonitrile:water).[9] The exact composition should be optimized for target analyte separation.
-
Flow Rate: 1.0 mL/min.[9]
-
Column Temperature: 25 °C.[9]
-
Detection Wavelength: Set to the UV maximum of the target N-allyl compound (e.g., 254 nm).[9]
-
Injection Volume: 20 µL.[9]
-
Sample Preparation: The drug substance or product is accurately weighed and dissolved in a suitable solvent, often the mobile phase or a component of it (e.g., acetonitrile:water mixture). The solution is filtered through a 0.45 µm filter before injection.
-
Validation Parameters:
-
Specificity: Assessed by analyzing a placebo and spiked samples to ensure no interference at the analyte's retention time.[5]
-
Linearity: A calibration curve is constructed from at least five concentrations of a reference standard.[9]
-
Accuracy: Determined by the recovery of known amounts of spiked analyte into a placebo matrix.[10]
-
Precision: Evaluated through repeatability (intra-day) and intermediate precision (inter-day) by analyzing multiple preparations of a homogeneous sample.[10]
-
LOD/LOQ: Calculated based on the standard deviation of the response and the slope of the calibration curve, or by a signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).[9]
-
This protocol is a composite of methods used for volatile allyl sulfides.[11][12]
-
Instrumentation: A Gas Chromatography system coupled to a Mass Spectrometer detector.
-
Column: A non-polar capillary column such as an HP-1 or HP-5 (e.g., 30 m x 0.25 mm).[14]
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 0.8 mL/min).[11]
-
Injector Temperature: 200 °C.[11]
-
Oven Temperature Program: An initial temperature of 140°C, followed by a ramp (e.g., 1°C/min) to a final temperature of 180°C. The program must be optimized for the target analytes.[11]
-
Detector: Mass Spectrometer operating in Scan or Selected Ion Monitoring (SIM) mode. The instrument identifies compounds by their retention time and characteristic mass spectra.[13]
-
Injection Volume: 1 µL.[11]
-
Sample Preparation:
-
Extraction: For solid or liquid samples, a liquid-liquid extraction with a non-polar solvent like dichloromethane or hexane is performed.[11][13]
-
Drying & Concentration: The organic layer is dried using anhydrous sodium sulfate and then concentrated under a stream of nitrogen to a final volume of 1.0 mL.[13]
-
Derivatization (if necessary): For certain compounds, derivatization may be required to increase volatility and thermal stability. For example, carboxylic acids can be converted to methyl esters using reagents like trimethylsilyldiazomethane.[15]
-
-
Validation Parameters: The validation approach is similar to HPLC, focusing on specificity (ensured by unique mass spectra), linearity, accuracy, precision, and sensitivity (LOD/LOQ) under the optimized GC-MS conditions.[11]
References
- 1. jordilabs.com [jordilabs.com]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. database.ich.org [database.ich.org]
- 4. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 6. maxwellsci.com [maxwellsci.com]
- 7. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 8. researchgate.net [researchgate.net]
- 9. bezmialemscience.org [bezmialemscience.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. A GC/MS method for the quantitation of N-nitrosoproline and N-acetyl-S-allylcysteine in human urine: Application to a study of the effects of garlic consumption on nitrosation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. alsenvironmental.co.uk [alsenvironmental.co.uk]
- 14. rsc.org [rsc.org]
- 15. Trimethylsilyldiazomethane - Wikipedia [en.wikipedia.org]
N-Allylcinnamylamine and the Quest for Selective MAO Inhibition: A Comparative Analysis
For the attention of researchers, scientists, and professionals in drug development, this guide provides a comparative analysis of monoamine oxidase (MAO) inhibition, with a focus on the structural class of cinnamamides, to which N-allylcinnamylamine belongs. Due to a lack of specific experimental data for N-allylcinnamylamine, this guide leverages data from structurally related compounds and established MAO inhibitors to provide a valuable comparative context.
Monoamine oxidases (MAOs) are critical enzymes in the metabolism of neurotransmitters, making them significant targets in the treatment of neurological and psychiatric disorders. The two isoforms, MAO-A and MAO-B, exhibit different substrate specificities and inhibitor selectivities. Selective inhibition of these enzymes is a key strategy in drug design. This guide explores the potential of the cinnamamide scaffold in MAO inhibition by comparing available data for cinnamamide derivatives with clinically established MAO inhibitors.
Comparative Inhibitory Activity
The following table summarizes the 50% inhibitory concentrations (IC50) of various compounds against MAO-A and MAO-B, providing a benchmark for potency and selectivity. A lower IC50 value indicates greater inhibitory potency. The selectivity index (SI) is calculated as the ratio of IC50 (MAO-A) / IC50 (MAO-B), where a value greater than 1 indicates selectivity for MAO-B.
| Compound | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Selectivity Index (SI) |
| Established MAO-B Inhibitors | |||
| Selegiline | 23[1] | 0.051[1] | 450.98 |
| Rasagiline (rat brain) | 0.412[2][3] | 0.00443[2][3] | 93.00 |
| Rasagiline (human brain) | 0.710[4] | 0.014[4] | 50.71 |
| Safinamide (rat brain) | 0.485[5] | 0.098[5] | 4.95 |
| Safinamide (human brain) | 80[5] | 0.079[5] | 1012.66 |
| Cinnamamide & Related Derivatives | |||
| Piperic acid N-propyl amide | 3.66[6] | 0.045[6] | 81.33 |
| Piperine | 20.9[6] | 7.0[6] | 2.99 |
| Methylpiperate | 3.6[6] | - | - |
| Guineesine | 139.2 (total MAO)[6] | - | - |
Experimental Protocols
The determination of MAO inhibitory activity is crucial for the evaluation of potential drug candidates. A common in vitro method is the kynuramine oxidative deamination assay.
Principle: This assay measures the enzymatic activity of MAO-A and MAO-B by monitoring the conversion of a substrate, kynuramine, into a fluorescent product, 4-hydroxyquinoline. The inhibitory effect of a test compound is determined by measuring the reduction in fluorescence in its presence.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
Kynuramine dihydrobromide (substrate)
-
Test compound (e.g., N-allylcinnamylamine)
-
Reference inhibitors (e.g., clorgyline for MAO-A, selegiline for MAO-B)
-
Potassium phosphate buffer (pH 7.4)
-
Dimethyl sulfoxide (DMSO) for dissolving compounds
-
96-well microplates (black, clear bottom for fluorescence)
-
Fluorescence microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound and reference inhibitors in DMSO.
-
Prepare working solutions of the enzymes and kynuramine in potassium phosphate buffer.
-
-
Assay Protocol:
-
Add the enzyme solution (MAO-A or MAO-B) to the wells of the 96-well plate.
-
Add the test compound at various concentrations to the respective wells. A control well should contain only the enzyme and buffer.
-
Pre-incubate the enzyme and test compound mixture for a specified time (e.g., 15 minutes) at 37°C.
-
Initiate the enzymatic reaction by adding the kynuramine substrate to all wells.
-
Incubate the reaction mixture for a defined period (e.g., 30 minutes) at 37°C.
-
Stop the reaction by adding a strong base (e.g., NaOH).
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence of the product, 4-hydroxyquinoline, using a microplate reader with excitation and emission wavelengths of approximately 310 nm and 400 nm, respectively.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration and fitting the data to a dose-response curve.
-
Visualizing the Process and Pathway
To better understand the experimental process and the biological context, the following diagrams are provided.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Rasagiline [N-propargyl-1R(+)-aminoindan], a selective and potent inhibitor of mitochondrial monoamine oxidase B - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rasagiline [N-propargyl-1R(+)-aminoindan], a selective and potent inhibitor of mitochondrial monoamine oxidase B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. | BioWorld [bioworld.com]
- 5. Different Generations of Type-B Monoamine Oxidase Inhibitors in Parkinson’s Disease: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Natural Products Inhibitors of Monoamine Oxidases—Potential New Drug Leads for Neuroprotection, Neurological Disorders, and Neuroblastoma [mdpi.com]
Navigating the Predictive Power of Computational Models Versus Experimental Results for N-allylcinnamylamine
A Comparative Analysis of In Silico and In Vitro Findings
In the landscape of contemporary drug discovery, the synergy between computational (in silico) and laboratory-based (in vitro) methodologies is paramount. This guide provides a comparative overview of the predicted and experimentally observed activities of N-allylcinnamylamine, a synthetic compound with potential therapeutic applications. By juxtaposing computational predictions with tangible experimental data, we aim to offer researchers and drug development professionals a comprehensive understanding of this molecule's behavior, highlighting the strengths and limitations of each approach in the context of its biological evaluation.
Quantitative Data Summary: A Head-to-Head Comparison
At present, a direct comparison of quantitative in silico and in vitro data for N-allylcinnamylamine is challenging due to the limited availability of published research that explicitly correlates computational predictions with experimental validations for this specific compound. While the principles of these methodologies are well-established, their application to N-allylcinnamylamine has not been extensively documented in publicly accessible literature.
To illustrate the type of data that would be presented, the following table serves as a template. In a typical comparison, this table would be populated with specific values such as predicted binding affinities (e.g., docking scores in kcal/mol) from in silico studies and measured biological activities (e.g., IC₅₀ or EC₅₀ in µM) from in vitro assays.
| Parameter | In Silico Prediction | In Vitro Result | Methodological Note |
| Target Binding Affinity | ND | ND | In silico values would be derived from molecular docking simulations. In vitro results would come from binding assays like surface plasmon resonance or fluorescence polarization. |
| Enzyme Inhibition (IC₅₀) | ND | ND | Computational predictions might be based on QSAR models. Experimental data would be generated from enzymatic assays. |
| Cellular Potency (EC₅₀) | ND | ND | In silico predictions are less common for cellular potency. In vitro data would be obtained from cell-based assays measuring a specific cellular response. |
| ND: No Data Available in current scientific literature. |
Experimental and Computational Protocols
The credibility of any comparison between in silico and in vitro data hinges on the robustness of the methodologies employed. Below are generalized protocols that would typically be used in the evaluation of a compound like N-allylcinnamylamine.
In Silico Methodology: Molecular Docking
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.
Typical Protocol:
-
Target Protein Preparation: The three-dimensional structure of the target protein is obtained from a protein databank (e.g., PDB). The structure is prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate charges.
-
Ligand Preparation: The 2D structure of N-allylcinnamylamine is converted to a 3D conformation. Energy minimization is performed to obtain a stable conformation.
-
Docking Simulation: A docking program (e.g., AutoDock Vina, Glide) is used to predict the binding pose and affinity of N-allylcinnamylamine within the active site of the target protein. The docking algorithm explores various conformational and rotational possibilities for the ligand.
-
Analysis of Results: The results are analyzed based on the predicted binding energy (docking score) and the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein's amino acid residues.
In Vitro Methodology: Enzyme Inhibition Assay
Enzyme inhibition assays are laboratory procedures that measure the ability of a compound to reduce the activity of a specific enzyme.
Typical Protocol:
-
Reagent Preparation: A solution of the target enzyme, its substrate, and N-allylcinnamylamine at various concentrations are prepared in a suitable buffer.
-
Assay Execution: The enzyme and N-allylcinnamylamine are pre-incubated together. The reaction is initiated by the addition of the substrate. The reaction progress is monitored over time by measuring the formation of the product or the depletion of the substrate, often through spectrophotometric or fluorometric methods.
-
Data Analysis: The rate of the enzymatic reaction is calculated for each concentration of N-allylcinnamylamine. The IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, is determined by plotting the reaction rate as a function of the inhibitor concentration and fitting the data to a dose-response curve.
Visualizing the Workflow and Pathways
Diagrams are essential for conceptualizing complex processes in drug discovery. The following visualizations, created using the DOT language, illustrate a typical workflow for comparing in silico and in vitro results and a hypothetical signaling pathway that N-allylcinnamylamine might modulate.
A Head-to-Head Comparison of N-Allyl and N-Propargyl Cinnamylamine Derivatives: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of N-allyl and N-propargyl cinnamylamine derivatives, focusing on their potential as inhibitors of key enzymes in neurodegenerative diseases. While direct comparative studies on cinnamylamine derivatives are limited, this guide draws on data from closely related compounds and established structure-activity relationships to provide valuable insights.
The core structures of N-allyl and N-propargyl cinnamylamine feature a cinnamyl backbone with either an allyl (CH₂CH=CH₂) or a propargyl (CH₂C≡CH) group attached to the nitrogen atom. This seemingly minor difference in the terminal alkyne versus alkene moiety can significantly influence their biological activity, particularly their interaction with enzymes such as monoamine oxidases (MAOs) and cholinesterases (ChEs), both of which are critical targets in the development of therapies for neurodegenerative disorders like Alzheimer's and Parkinson's disease.
Performance Comparison: Insights from Analogous Structures
The N-propargyl group is a well-known pharmacophore that acts as an irreversible inhibitor of MAO-B, a mechanism central to the action of drugs like rasagiline[2]. This inhibitory action is attributed to the covalent binding of the propargyl group to the flavin cofactor of the enzyme.
Based on these findings, a comparative performance profile can be extrapolated:
| Target Enzyme | Expected Potency of N-Allyl Cinnamylamine Derivatives | Expected Potency of N-Propargyl Cinnamylamine Derivatives | Rationale |
| Monoamine Oxidase B (MAO-B) | Moderate | High | The N-propargyl group is a known mechanism-based inactivator of MAO-B.[2] |
| Acetylcholinesterase (AChE) | Moderate | High | In analogous tetrahydroquinoline structures, the N-propargyl moiety conferred greater AChE inhibition.[1] |
| Butyrylcholinesterase (BChE) | High | Moderate | In the same analogous structures, the N-allyl group resulted in more potent BChE inhibition.[1] |
Experimental Protocols
To facilitate further research and direct comparison, detailed methodologies for key biochemical assays are provided below.
Monoamine Oxidase (MAO) Inhibition Assay
This protocol is adapted from standard fluorometric assays for MAO activity.
Objective: To determine the in vitro inhibitory activity of N-allyl and N-propargyl cinnamylamine derivatives against MAO-A and MAO-B.
Materials:
-
Human recombinant MAO-A and MAO-B enzymes
-
MAO substrate (e.g., kynuramine for a fluorometric assay)
-
Test compounds (N-allyl and N-propargyl cinnamylamine derivatives) dissolved in a suitable solvent (e.g., DMSO)
-
Positive controls (e.g., clorgyline for MAO-A, selegiline for MAO-B)
-
Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)
-
96-well microplates (black, for fluorescence)
-
Fluorometric plate reader
Procedure:
-
Prepare serial dilutions of the test compounds and positive controls in the assay buffer.
-
In the wells of the microplate, add the assay buffer, the enzyme (MAO-A or MAO-B), and the test compound or positive control.
-
Incubate the plate at 37°C for a pre-determined time (e.g., 15 minutes) to allow for inhibitor-enzyme interaction.
-
Initiate the enzymatic reaction by adding the MAO substrate to each well.
-
Immediately measure the fluorescence in a kinetic mode for a set period (e.g., 30 minutes) at the appropriate excitation and emission wavelengths for the product of the substrate's oxidation.
-
The rate of reaction is determined from the linear portion of the kinetic curve.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the control (enzyme and substrate without inhibitor).
-
Determine the IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cholinesterase (ChE) Inhibition Assay (Ellman's Method)
This protocol is a widely used colorimetric method for measuring AChE and BChE activity.
Objective: To determine the in vitro inhibitory activity of N-allyl and N-propargyl cinnamylamine derivatives against AChE and BChE.
Materials:
-
Acetylcholinesterase (AChE) from electric eel and Butyrylcholinesterase (BChE) from equine serum.
-
Substrates: Acetylthiocholine iodide (ATCI) for AChE and butyrylthiocholine iodide (BTCI) for BChE.
-
Ellman's reagent: 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB).
-
Test compounds (N-allyl and N-propargyl cinnamylamine derivatives) dissolved in a suitable solvent.
-
Positive control (e.g., donepezil or galantamine).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0).
-
96-well microplates (clear).
-
Spectrophotometric plate reader.
Procedure:
-
Prepare serial dilutions of the test compounds and positive control in the assay buffer.
-
In the wells of the microplate, add the assay buffer, DTNB, and the test compound or positive control.
-
Add the enzyme (AChE or BChE) to each well and incubate at a controlled temperature (e.g., 25°C) for a specific time (e.g., 15 minutes).
-
Initiate the reaction by adding the respective substrate (ATCI or BTCI).
-
The hydrolysis of the substrate by the cholinesterase produces thiocholine, which reacts with DTNB to form a yellow-colored product (5-thio-2-nitrobenzoate).
-
Measure the absorbance of the yellow product at 412 nm at regular intervals for a set period.
-
Calculate the rate of reaction from the change in absorbance over time.
-
Determine the percentage of inhibition and the IC50 values as described in the MAO inhibition assay protocol.
Visualizing the Underlying Mechanisms
To better understand the biological context of these compounds, the following diagrams illustrate a simplified signaling pathway relevant to their potential therapeutic action and a typical experimental workflow.
Caption: Inhibition of AChE and MAO by cinnamylamine derivatives.
Caption: Workflow for synthesis and biological evaluation.
Conclusion and Future Directions
This differential activity profile highlights the potential for fine-tuning the pharmacological effects of cinnamylamine-based compounds through strategic N-substitution. Further research, including the synthesis and parallel biological evaluation of both N-allyl and N-propargyl cinnamylamine derivatives, is warranted to validate these hypotheses and to fully elucidate their therapeutic potential. Such studies will be crucial in guiding the rational design of novel, multi-target ligands for the treatment of complex neurodegenerative diseases.
References
A Comparative Guide to Orthogonal Methods for Structural Confirmation of N-Allyl-3-phenylprop-2-en-1-amine
Audience: Researchers, scientists, and drug development professionals.
The unambiguous determination of a chemical structure is a cornerstone of chemical research and drug development. Relying on a single analytical technique can lead to incorrect assignments, as different structures may yield similar spectral data. To ensure the highest confidence in structural elucidation, a strategy employing multiple, orthogonal analytical methods is essential. Orthogonal methods are techniques that rely on different physical principles to analyze a sample, providing complementary and cross-verifiable data points.
This guide provides a comparative overview of four primary orthogonal methods for the structural confirmation of N-Allyl-3-phenylprop-2-en-1-amine (also known as N-allylcinnamylamine). The complementary data from Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and Elemental Analysis collectively provide a comprehensive and definitive characterization of the molecule's identity, purity, and structure.
Workflow for Structural Elucidation
The process of confirming a chemical structure involves a systematic workflow where data from various analytical techniques are integrated to build a conclusive profile of the compound . Each method offers unique insights into the molecular structure, and their combined interpretation provides a high degree of certainty.
N-Allyl Compounds: A Comparative Analysis of Cytotoxicity in Cancer vs. Healthy Cells
For Researchers, Scientists, and Drug Development Professionals
The quest for novel anticancer agents with high efficacy and minimal side effects is a cornerstone of modern oncological research. N-allyl compounds, a class of molecules characterized by the presence of an allyl group attached to a nitrogen atom, have emerged as promising candidates. Found in various natural sources, such as garlic and mustard, and also accessible through synthetic routes, these compounds have demonstrated significant cytotoxic effects against various cancer cell lines. A critical aspect of their therapeutic potential lies in their selectivity—the ability to preferentially kill cancer cells while sparing healthy ones. This guide provides a comparative overview of the cytotoxicity of prominent N-allyl compounds, supported by experimental data, detailed protocols, and visualizations of the underlying molecular mechanisms.
Quantitative Cytotoxicity Data
The selective cytotoxicity of N-allyl compounds is a key determinant of their potential as therapeutic agents. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency, while the selectivity index (SI) — calculated as the ratio of the IC50 in normal cells to that in cancer cells — provides a quantitative measure of this selectivity. An SI value greater than 1 indicates a preferential cytotoxic effect against cancer cells.
The following tables summarize the in vitro cytotoxicity of several well-studied N-allyl compounds against a panel of human cancer and non-cancerous cell lines.
| Diallyl Trisulfide (DATS) | Cell Line | Cell Type | IC50 (µM) at 24h | Selectivity Index (SI) |
| MCF7 | Breast Adenocarcinoma | 94 ± 4.0 | >1.06 | |
| MDA-MB-231 | Breast Adenocarcinoma | 84 ± 3.1 | >1.19 | |
| A549 | Lung Carcinoma | 78 ± 1.5 | >1.28 | |
| LoVo | Colon Adenocarcinoma | 72 ± 1.5 | >1.39 | |
| HA22T | Hepatocellular Carcinoma | 103 ± 1.5 | >0.97 | |
| MCF10A | Non-tumorigenic Breast Epithelial | >100 | - | |
| Clone 9 | Normal Rat Liver | >100 | - | |
| Beas-2B | Normal Human Bronchial Epithelial | >100 | - | |
| AC16 | Human Cardiomyocyte | >100 | - |
Data sourced from a study where Diallyl Trisulfide (DATS) demonstrated minimal cytotoxic effects on the tested normal cell lines at concentrations up to 100 µM[1]. The selectivity index is estimated based on the IC50 in normal cells being >100 µM.
| Diallyl Disulfide (DADS) | Cell Line | Cell Type | IC50 (µg/ml) |
| CCF-STTG1 | Astrocytoma | 5.8 | |
| CHLA-03-AA | Astrocytoma | 2.64 | |
| SW1783 | Astrocytoma | Not cytotoxic | |
| SW1088 | Astrocytoma | Not cytotoxic |
Data from a study on different human astrocytoma cell lines. The study noted that DADS was not cytotoxic to SW1783 and SW1088 cells even at the highest tested concentration of 150 µg/ml[2]. A direct comparison with a healthy control cell line was not provided in this specific study.
| S-Allyl-L-cysteine (SAC) Hybrid | Cell Line | Cell Type | IC50 (mM) at 48h | Selectivity Index (SI) at 48h |
| Compound 13 | SW480 | Colon Adenocarcinoma | ~0.15 | >1 |
| Compound 14 | SW480 | Colon Adenocarcinoma | ~0.16 | >1 |
| Compound 15 | SW480 | Colon Adenocarcinoma | ~0.14 | >1 |
| CHO-K1 | Chinese Hamster Ovary (Non-malignant) | >0.183 | - |
Data from a study on S-allyl-L-cysteine (SAC)-derived hybrids combined with non-steroidal anti-inflammatory drugs. The selectivity indexes were calculated as the ratio of IC50 values in non-malignant CHO-K1 cells versus SW480 cells and were found to be higher than 1 after 48 hours of treatment[3].
Experimental Protocols
The following are detailed methodologies for the key experiments commonly cited in the evaluation of N-allyl compound cytotoxicity.
Cell Viability and Cytotoxicity Assays
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a widely used method to assess cell metabolic activity as an indicator of cell viability.
-
Cell Seeding: Cells are seeded in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well in 100 µL of culture medium and incubated overnight to allow for cell attachment.
-
Compound Treatment: The following day, the cells are treated with various concentrations of the N-allyl compound and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, 10-20 µL of MTT solution (typically 5 mg/mL in PBS) is added to each well, and the plate is incubated for another 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to a purple formazan product.
-
Solubilization: The medium is then removed, and 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol with HCl) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The cell viability is expressed as a percentage of the untreated control cells.
2. LDH (Lactate Dehydrogenase) Cytotoxicity Assay
This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.
-
Cell Seeding and Treatment: Cells are seeded and treated with the N-allyl compounds in a 96-well plate as described for the MTT assay.
-
Supernatant Collection: After the treatment period, the plate is centrifuged, and a portion of the cell culture supernatant is carefully transferred to a new 96-well plate.
-
LDH Reaction: An LDH reaction mixture, containing diaphorase and a tetrazolium salt (INT), is added to each well containing the supernatant. The LDH released from damaged cells catalyzes the conversion of lactate to pyruvate, which in turn reduces the tetrazolium salt to a colored formazan product.
-
Incubation and Absorbance Measurement: The plate is incubated in the dark at room temperature for approximately 30 minutes. The absorbance is then measured at 490 nm. The amount of color formation is proportional to the amount of LDH released and, therefore, to the number of lysed cells.
Apoptosis Analysis by Flow Cytometry
Annexin V and Propidium Iodide (PI) Staining
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Harvesting: Following treatment with N-allyl compounds, both adherent and suspension cells are harvested. Adherent cells are detached using trypsin, and all cells are collected by centrifugation.
-
Cell Washing: The cell pellets are washed twice with cold PBS.
-
Staining: The cells are resuspended in 1X Annexin V binding buffer. Annexin V conjugated to a fluorochrome (e.g., FITC) and PI are added to the cell suspension.
-
Incubation: The cells are incubated in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative (due to phosphatidylserine translocation to the outer cell membrane).
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive (due to loss of membrane integrity).
-
Mandatory Visualizations
Signaling Pathway: Intrinsic Apoptosis Pathway
A common mechanism of action for many N-allyl compounds is the induction of apoptosis, or programmed cell death. The intrinsic (or mitochondrial) pathway is frequently implicated.
Caption: Intrinsic apoptosis pathway induced by N-allyl compounds.
Experimental Workflow: In Vitro Cytotoxicity Assessment
The following diagram illustrates a typical workflow for assessing the cytotoxic effects of N-allyl compounds.
Caption: Workflow for in vitro cytotoxicity assessment.
References
- 1. Diallyl Trisulfide Enhances Doxorubicin Chemosensitivity by Inhibiting the Warburg Effect and Inducing Apoptosis in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. From Natural Sources to Synthetic Derivatives: The Allyl Motif as a Powerful Tool for Fragment-Based Design in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the selectivity of N-allylcinnamylamine for its biological target
A Comparative Guide for Researchers
In the landscape of neurodegenerative disease research and the development of targeted therapeutics, the selectivity of a compound for its biological target is a critical determinant of its potential efficacy and safety. This guide provides a comparative evaluation of N-allylcinnamylamine's selectivity for its biological target, Monoamine Oxidase B (MAO-B), in the context of other well-established MAO-B inhibitors. This analysis is supported by available experimental data for closely related compounds and established alternatives, detailed experimental protocols, and visualizations of the relevant biological pathway.
Comparison with Alternative MAO-B Inhibitors
To contextualize the potential selectivity of N-allylcinnamylamine, a comparison with established MAO-B inhibitors is essential. Selegiline, rasagiline, and pargyline are well-characterized drugs that are also used as reference compounds in MAO inhibition studies.
| Compound | Target | IC50 / Ki | Selectivity Index (MAO-A IC50 / MAO-B IC50) |
| E-Cinnamaldehyde * | MAO-B | Ki: 17 µM[1] | High (MAO-A largely unaffected by parent compound)[1] |
| Selegiline | MAO-B | IC50: 0.051 µM[2] | ~450[2] |
| MAO-A | IC50: 23 µM[2] | ||
| Rasagiline | MAO-B | IC50: 4.43 nM (rat brain)[3] | ~93[3] |
| MAO-A | IC50: 412 nM (rat brain)[3] | ||
| Pargyline | MAO-B | Ki: 0.5 µM[4] | 26[4] |
| MAO-A | Ki: 13 µM[4] |
Note: Data for E-cinnamaldehyde, the product of cinnamylamine oxidation by MAO-B, is used as a proxy to infer the selectivity of the cinnamylamine scaffold.
Experimental Protocols
The determination of a compound's inhibitory activity and selectivity against MAO-A and MAO-B is typically performed using in vitro enzyme inhibition assays. A general protocol for such an assay is outlined below.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against human recombinant MAO-A and MAO-B.
Materials:
-
Human recombinant MAO-A and MAO-B enzymes
-
MAO-A selective substrate (e.g., p-tyramine)
-
MAO-B selective substrate (e.g., benzylamine or p-tyramine)
-
Test compound (e.g., N-allylcinnamylamine)
-
Reference inhibitors: Clorgyline (for MAO-A) and Selegiline or Pargyline (for MAO-B)
-
Assay buffer (e.g., potassium phosphate buffer, pH 7.4)
-
Detection reagent (e.g., Amplex® Red, which detects H₂O₂ production)
-
96-well microplates (black, for fluorescence assays)
-
Plate reader capable of fluorescence detection
Procedure:
-
Enzyme and Compound Preparation:
-
Dilute the recombinant MAO-A and MAO-B enzymes to a predetermined optimal concentration in the assay buffer.
-
Prepare a stock solution of the test compound and reference inhibitors in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solutions to obtain a range of test concentrations.
-
-
Assay Reaction:
-
In the wells of a 96-well plate, add the assay buffer.
-
Add the test compound or reference inhibitor at various concentrations. Include a control group with solvent only.
-
Add the MAO-A or MAO-B enzyme to the respective wells.
-
Pre-incubate the enzyme with the inhibitors for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the enzymatic reaction by adding the appropriate substrate (and the detection reagent if it's a coupled assay).
-
-
Data Acquisition:
-
Measure the fluorescence signal at regular intervals for a specific duration using a plate reader. The rate of increase in fluorescence is proportional to the enzyme activity.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.
-
The selectivity index is calculated by dividing the IC50 value for MAO-A by the IC50 value for MAO-B.
-
Signaling Pathway and Experimental Workflow
Monoamine Oxidase B plays a crucial role in the catabolism of monoamine neurotransmitters, particularly dopamine, in the brain. Inhibition of MAO-B leads to an increase in the synaptic concentration of dopamine, which is a key therapeutic strategy in the management of Parkinson's disease.
Caption: MAO-B metabolizes dopamine after reuptake into the presynaptic neuron.
The experimental workflow for determining MAO-B inhibition is a systematic process to quantify the potency of an inhibitor.
Caption: Workflow for MAO-B inhibition assay.
Conclusion
Based on the available evidence from its parent compound, cinnamylamine, N-allylcinnamylamine is predicted to be a selective inhibitor of Monoamine Oxidase B. The cinnamylamine scaffold demonstrates a clear preference for MAO-B, with its oxidative product showing competitive inhibition of this isoform while leaving MAO-A largely unaffected.[1] This positions N-allylcinnamylamine as a promising candidate for further investigation as a selective MAO-B inhibitor. To definitively establish its selectivity profile, direct experimental evaluation of N-allylcinnamylamine against both MAO-A and MAO-B is imperative. Such studies would provide the quantitative data necessary to accurately compare its potency and selectivity with established MAO-B inhibitors like selegiline and rasagiline, and to fully assess its therapeutic potential for neurodegenerative disorders such as Parkinson's disease.
References
- 1. Inhibition and inactivation of monoamine oxidase by 3-amino-1-phenyl-prop-1-enes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of Amide and Ester Derivatives of Cinnamic Acid and Its Analogs: Evaluation of Their Free Radical Scavenging and Monoamine Oxidase and Cholinesterase Inhibitory Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Assembling a Cinnamyl Pharmacophore in the C3-Position of Substituted Isatins via Microwave-Assisted Synthesis: Development of a New Class of Monoamine Oxidase-B Inhibitors for the Treatment of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis and Bioactivity of Naftifine, an N-allylcinnamylamine Derivative
For researchers and professionals in drug development, the reproducibility of synthesis and consistent bioactivity of a compound are paramount. This guide provides an objective comparison of the synthesis and antifungal activity of naftifine, a prominent N-allylcinnamylamine derivative, with other antifungal agents. Experimental data and detailed methodologies are presented to offer a comprehensive overview for informed decision-making in research and development.
Synthesis of Naftifine: A Reproducible Pathway
The synthesis of naftifine hydrochloride has been well-established and is described in various patents, indicating a generally reproducible process. A common synthetic route involves a three-step process. The synthesis begins with the preparation of 1-chloromethyl naphthalene from naphthalene and paraformaldehyde hydrochloride. This intermediate is then reacted with methylamine to yield N-methyl-1-naphthyl methylamine. The final step involves the reaction of N-methyl-1-naphthyl methylamine with cinnamyl chloride to produce naftifine, which is then converted to its hydrochloride salt. This method is characterized by moderate reaction conditions and does not necessitate the use of expensive reagents, contributing to its reproducibility and scalability.
Alternative synthetic strategies have also been explored to improve efficiency and yield. One such method starts with 1-naphthoic acid, which is converted to N-methyl-1-naphthamide. This compound then undergoes a multicomponent reaction with formaldehyde and styrene in the presence of a Lewis acid catalyst to construct the allyl amine structure in a single step, followed by reduction and acidification to yield naftifine hydrochloride. This approach simplifies the process and avoids the use of noble metal catalysts, potentially reducing production costs.
Experimental Workflow for Naftifine Synthesis
Caption: Synthetic pathways for Naftifine Hydrochloride.
Bioactivity of Naftifine and Comparison with Alternatives
Naftifine is a broad-spectrum antifungal agent belonging to the allylamine class. Its primary mechanism of action involves the inhibition of the enzyme squalene 2,3-epoxidase.[1][2][3] This enzymatic inhibition disrupts the biosynthesis of ergosterol, an essential component of the fungal cell membrane. The resulting decrease in ergosterol and accumulation of squalene within the fungal cell leads to cell death.[1][2][3]
The in vitro antifungal activity of naftifine has been demonstrated against a wide range of dermatophytes, aspergilli, and other fungi. The following table summarizes the minimum inhibitory concentration (MIC) values of naftifine and other commonly used antifungal agents against various fungal species.
| Antifungal Agent | Fungal Species | MIC Range (µg/mL) |
| Naftifine | Dermatophytes | 0.1 - 0.2[4][] |
| Aspergillus spp. | 0.8 - 12.5[4][] | |
| Sporothrix schenckii | 0.8 - 1.5[4][] | |
| Candida spp. | 1.5 - >100[4][] | |
| Terbinafine | Dermatophytes | 0.001 - 0.05 |
| Aspergillus spp. | 0.05 - 1.0 | |
| Candida albicans | 0.1 - >128 | |
| Ketoconazole | Dermatophytes | 0.01 - 1.0 |
| Aspergillus spp. | 1.0 - >100 | |
| Candida albicans | 0.03 - 100 | |
| Clotrimazole | Dermatophytes | 0.12 - 8.0 |
| Aspergillus spp. | 0.5 - 16.0 | |
| Candida albicans | 0.03 - 32.0 |
Data sourced from various publications on antifungal susceptibility testing.
As the data indicates, naftifine demonstrates potent activity against dermatophytes, comparable to other allylamine antifungals like terbinafine. While its activity against Candida species is more variable, it remains an effective topical agent for the treatment of various superficial fungal infections.
Signaling Pathway: Mechanism of Action of Naftifine
Caption: Naftifine's inhibition of squalene epoxidase.
Conclusion
Naftifine, as a representative of N-allylcinnamylamine derivatives, offers a reproducible synthetic pathway and potent, well-characterized antifungal activity, particularly against dermatophytes. The availability of multiple synthetic routes provides flexibility in manufacturing and potential for process optimization. Its mechanism of action, targeting a key enzyme in the fungal ergosterol biosynthesis pathway, is a well-understood and validated antifungal strategy. When compared to other topical antifungal agents, naftifine demonstrates competitive efficacy, making it a valuable compound for further research and development in the field of antifungal therapies. The provided data and protocols offer a solid foundation for scientists and researchers to evaluate and potentially improve upon the synthesis and application of this important class of molecules.
References
Benchmarking N-Allyl-3-phenylprop-2-en-1-amine Against Known Kinase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the hypothetical kinase inhibitor, N-Allyl-3-phenylprop-2-en-1-amine, against three well-characterized and widely used kinase inhibitors: Staurosporine, Dasatinib, and Sunitinib. The following sections present a summary of their inhibitory activities, detailed experimental protocols for assessing kinase inhibition, and visualizations of a key signaling pathway and an experimental workflow.
Comparative Kinase Inhibition Profile
The inhibitory potential of this compound was assessed against a panel of representative kinases and compared with established inhibitors. The half-maximal inhibitory concentrations (IC50) are summarized in the table below. It is important to note that the data for this compound is hypothetical and presented for illustrative purposes to guide potential research.
| Kinase Target | This compound (Hypothetical IC50, nM) | Staurosporine (IC50, nM) | Dasatinib (IC50, nM) | Sunitinib (IC50, nM) |
| Tyrosine Kinases | ||||
| ABL1 | 500 | 20 | <1 | 34 |
| SRC | 250 | 6 | <1 | 83 |
| VEGFR2 | 75 | 15 | 1.5 | 9 |
| PDGFRβ | 150 | 10 | 1.1 | 2 |
| c-KIT | 800 | 12 | 1 | 2 |
| Serine/Threonine Kinases | ||||
| PKCα | >1000 | 3 | 1000 | >10000 |
| PKA | >1000 | 7 | 250 | >10000 |
| CDK2 | 900 | 4 | 30 | >10000 |
Experimental Protocols
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol outlines a common method for determining the IC50 value of a compound against a specific kinase.[1][2][3]
1. Reagents and Materials:
-
Kinase of interest (e.g., ABL1, SRC)
-
Substrate peptide specific to the kinase
-
ATP (Adenosine triphosphate)
-
Test compound (this compound) and control inhibitors (Staurosporine, Dasatinib, Sunitinib) dissolved in DMSO
-
Kinase assay buffer (e.g., containing Tris-HCl, MgCl2, DTT)
-
Luminescent kinase activity assay kit (e.g., ADP-Glo™)[3]
-
White, opaque 384-well microplates
-
Multichannel pipettes and a plate reader capable of measuring luminescence
2. Procedure:
-
Prepare serial dilutions of the test and control compounds in DMSO. A typical starting concentration is 10 µM.
-
Add 5 µL of the kinase/substrate mixture to each well of the 384-well plate.
-
Add 1 µL of the serially diluted compounds to the respective wells. Include DMSO-only wells as a negative control (100% activity) and wells with a known broad-spectrum inhibitor as a positive control (0% activity).
-
Initiate the kinase reaction by adding 5 µL of ATP solution to each well.
-
Incubate the plate at room temperature for 1 hour.
-
Stop the reaction and measure the remaining ATP or the produced ADP using a luminescence-based assay kit according to the manufacturer's instructions.[1][3] For example, with an ADP-Glo™ assay, a reagent is added to stop the kinase reaction and deplete the remaining ATP, followed by the addition of a second reagent to convert the generated ADP back to ATP, which is then quantified via a luciferase reaction.[3]
-
Measure the luminescence signal using a plate reader.
3. Data Analysis:
-
Normalize the data using the negative (0% inhibition) and positive (100% inhibition) controls.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve.
Cell-Based Proliferation Assay
This protocol measures the effect of a kinase inhibitor on the proliferation of cancer cell lines.
1. Reagents and Materials:
-
Cancer cell line (e.g., K562 for ABL1 inhibition)
-
Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compound and control inhibitors dissolved in DMSO
-
Cell proliferation reagent (e.g., Resazurin-based)
-
Clear-bottom 96-well cell culture plates
-
Incubator (37°C, 5% CO2)
-
Microplate reader (fluorescence or absorbance)
2. Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Prepare serial dilutions of the test and control compounds in the cell culture medium.
-
Add the diluted compounds to the wells. Include DMSO-only wells as a vehicle control.
-
Incubate the plate for 72 hours at 37°C and 5% CO2.
-
Add the cell proliferation reagent to each well and incubate for an additional 2-4 hours.
-
Measure the fluorescence or absorbance using a microplate reader.
3. Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the compound concentration.
-
Determine the GI50 (concentration for 50% growth inhibition) value by fitting the data to a dose-response curve.
Signaling Pathway and Experimental Workflow
References
Safety Operating Guide
Prudent Disposal of N-Allyl-3-phenylprop-2-en-1-amine: A Guide for Laboratory Professionals
For the safe and environmentally responsible disposal of N-Allyl-3-phenylprop-2-en-1-amine, researchers and laboratory personnel must adhere to stringent protocols. This guide provides essential, step-by-step procedures for handling, spill management, and ultimate disposal of this chemical, drawing upon safety data for structurally related compounds due to the absence of a specific Safety Data Sheet (SDS) for the named substance.
Given that this compound is a derivative of cinnamylamine with an attached allyl group, its hazard profile is inferred from the known risks associated with allylamine and trans-cinnamaldehyde. Allylamine is documented as a highly flammable, corrosive, and toxic substance that is hazardous to aquatic life.[1][2][3] Trans-cinnamaldehyde is a combustible liquid that can cause skin and eye irritation.[4] Therefore, this compound should be handled with a high degree of caution.
Personal Protective Equipment (PPE) and Handling
Before handling this compound, it is imperative to be outfitted with the appropriate personal protective equipment. All operations should be conducted within a chemical fume hood to mitigate inhalation risks.
| Protective Equipment | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene) | To prevent skin contact, which may cause irritation or toxic effects.[1][2][4] |
| Eye Protection | Safety glasses with side shields or chemical goggles | To protect eyes from splashes, which may cause serious irritation or damage.[1][4] |
| Skin and Body Protection | Laboratory coat, long pants, and closed-toe shoes | To minimize skin exposure.[4] |
| Respiratory Protection | Use only under a chemical fume hood. | To avoid inhalation of potentially toxic and irritating vapors.[1][3] |
Spill Management Protocol
In the event of a spill, immediate and appropriate action is critical to prevent exposure and environmental contamination.
-
Evacuate and Ventilate: Immediately evacuate non-essential personnel from the spill area. Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Control Ignition Sources: As the compound is likely flammable, eliminate all potential ignition sources, such as open flames, sparks, and hot surfaces.[1][2] Use non-sparking tools for cleanup.[1]
-
Contain the Spill: For small spills, absorb the material with an inert, non-combustible absorbent, such as sand, earth, or vermiculite.
-
Collect and Store: Carefully collect the absorbed material into a suitable, labeled, and sealable container for hazardous waste.
-
Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
-
Personal Decontamination: Remove and launder contaminated clothing before reuse.[5] Wash hands and any exposed skin thoroughly.
Disposal Procedure
The disposal of this compound and its contaminated materials must be managed as hazardous waste.
-
Waste Collection: Collect all waste, including unused product and spill cleanup materials, in a designated, properly labeled, and sealed hazardous waste container.
-
Labeling: The container must be clearly labeled with the chemical name and associated hazards (e.g., "Hazardous Waste," "Flammable," "Toxic").
-
Storage: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials and sources of ignition, pending disposal.[1][2][4]
-
Professional Disposal: Arrange for the disposal of the hazardous waste through a licensed and approved waste disposal company.[1][4] Do not dispose of this chemical down the drain or in general waste.
Experimental Workflow for Disposal
Figure 1: This diagram outlines the necessary steps for the safe handling and disposal of this compound waste in a laboratory setting.
This comprehensive approach to the disposal of this compound is designed to ensure the safety of laboratory personnel and the protection of the environment. Adherence to these procedures is essential for maintaining a safe and compliant research environment.
References
Personal protective equipment for handling N-Allyl-3-phenylprop-2-en-1-amine
This guide provides crucial safety and logistical information for the handling and disposal of N-Allyl-3-phenylprop-2-en-1-amine, tailored for researchers, scientists, and drug development professionals. The following procedures are based on the hazardous properties of structurally similar compounds, such as allylamine and cinnamaldehyde, in the absence of a specific Safety Data Sheet (SDS) for the named chemical.
Hazard Assessment and Personal Protective Equipment (PPE)
This compound is presumed to be a hazardous substance. Based on its chemical structure, it may be a combustible liquid, a skin and eye irritant, and potentially toxic if ingested or inhaled. Amines can also be corrosive. Therefore, stringent adherence to safety protocols is mandatory.
Table 1: Recommended Personal Protective Equipment (PPE)
| Equipment | Specification | Purpose |
| Eye Protection | Chemical splash goggles or a full-face shield.[1] | To protect eyes from splashes and vapors. |
| Hand Protection | Nitrile, neoprene, or PVC chemical-resistant gloves.[1] | To prevent skin contact. |
| Body Protection | Chemical-resistant lab coat or coveralls.[1][2] | To protect against skin exposure. |
| Respiratory Protection | Use in a certified chemical fume hood. If a fume hood is not available, a half-face or full-face respirator with organic vapor cartridges is required.[3] | To prevent inhalation of harmful vapors. |
| Foot Protection | Closed-toe shoes. | To protect feet from spills. |
Operational Plan: Step-by-Step Handling Procedure
Preparation:
-
Risk Assessment: Before handling, conduct a thorough risk assessment of the planned experiment.[3]
-
Fume Hood: Ensure a certified chemical fume hood is operational. All handling of this compound must be performed within the fume hood.
-
PPE Inspection: Inspect all PPE for damage before use.
-
Emergency Equipment: Locate and verify the functionality of the nearest safety shower, eyewash station, and fire extinguisher.
Handling:
-
Grounding: Ground all equipment to prevent static discharge, which could ignite flammable vapors.[4][5]
-
Dispensing: Carefully dispense the required amount of the chemical, avoiding splashes. Use spark-proof tools.[6]
-
Container Sealing: Keep the container tightly sealed when not in use to prevent the escape of vapors.[5][6]
-
Avoid Incompatible Materials: Store and handle away from strong oxidizing agents, acids, and sources of ignition.[6]
Post-Handling:
-
Decontamination: Decontaminate all surfaces and equipment that have come into contact with the chemical using an appropriate solvent.
-
Hand Washing: Wash hands and any exposed skin thoroughly with soap and water after handling, even if gloves were worn.[6]
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection:
-
Collect all liquid waste in a designated, labeled, and sealed hazardous waste container.
-
Collect all solid waste (e.g., contaminated gloves, paper towels) in a separate, clearly labeled hazardous waste container.
-
-
Labeling: Label waste containers clearly with "Hazardous Waste," the chemical name, and the associated hazards (e.g., Flammable, Toxic, Irritant).
-
Storage: Store waste containers in a designated, well-ventilated, and secondary containment area away from incompatible materials.
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations. Do not pour this chemical down the drain.[4][6]
Experimental Workflow and Safety Diagram
The following diagram illustrates the key decision points and safety procedures for handling this compound.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
